Dioxo(sulphato(2-)-O)uranium
Description
The exact mass of the compound Uranium, bis(formato-kappaO)dioxo-, (T-4)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dioxouranium;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.2O.U/c2*2-1-3;;;/h2*1H,(H,2,3);;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHWLKHBCDNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.C(=O)O.O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027219 | |
| Record name | Bis(formato-O)dioxouranium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16984-59-1 | |
| Record name | Uranyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium, bis(formato-.kappa.O)dioxo-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(formato-O)dioxouranium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(formato-O)dioxouranium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate (UO₂SO₄), is a salt of uranium that exists as an odorless, yellow-green solid.[1] It is a key compound in the nuclear fuel cycle and has been a subject of extensive research due to its environmental relevance and complex coordination chemistry. Uranyl sulfate minerals are frequently found in the vicinity of uranium ore deposits, often forming from the evaporation of acidic, sulfate-rich waters that have leached uranium-bearing minerals.[2] This guide provides an in-depth overview of the synthesis and characterization of uranyl sulfate, with a focus on providing actionable experimental protocols and clearly presented data for researchers in the field.
Synthesis of Uranyl Sulfate
The synthesis of uranyl sulfate can be achieved through several methods, primarily involving the reaction of a uranium(VI) precursor with sulfuric acid or a sulfate salt. The specific crystalline phase and hydration state of the product can be controlled by adjusting reaction conditions such as temperature, pH, and the concentration of reactants.
Experimental Protocol: Synthesis from Uranyl Nitrate
One common laboratory-scale synthesis involves the conversion of uranyl nitrate hexahydrate to uranium trioxide (UO₃), followed by dissolution in sulfuric acid.
Materials:
-
Uranyl nitrate hexahydrate ((UO₂)(NO₃)₂·6H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Alumina crucible
-
Watch glass
-
Hot plate
-
Fume hood
Procedure:
-
Place a known quantity of uranyl nitrate hexahydrate into an alumina crucible.
-
Cover the crucible with a watch glass and heat it on a hot plate within a fume hood to 600 °C.
-
Continue heating until the uranyl nitrate has melted and transformed into a red-orange solid, which is UO₃.[3]
-
Allow the UO₃ to cool to room temperature.
-
Carefully dissolve the synthesized UO₃ in a stoichiometric amount of concentrated sulfuric acid diluted with deionized water. The reaction is exothermic and should be performed with caution.
-
The resulting solution can then be subjected to slow evaporation at room temperature to yield crystals of uranyl sulfate hydrate.
Experimental Protocol: Hydrothermal Synthesis
Hydrothermal methods can be employed to grow well-defined crystals of various uranyl sulfate phases. This technique involves heating the reactants in an aqueous solution within a sealed vessel.
Materials:
-
Synthetic schoepite (--INVALID-LINK--₁₂) or other UO₃ hydrate
-
Cesium sulfate (Cs₂SO₄) or other alkali metal sulfates
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Teflon-lined steel autoclave
Procedure:
-
In a typical experiment, 0.2 g of synthetic schoepite, 0.12 g of cesium sulfate, and 0.01 ml of sulfuric acid are dissolved in 10 mL of deionized water.[4]
-
The solution is stirred and then transferred to a 23 mL Teflon-lined steel autoclave.
-
The autoclave is placed in a furnace and heated to 110 °C.[4] The duration of heating can be varied to influence crystal growth.
-
After the heating period, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystalline products are then isolated by filtration, washed with deionized water, and air-dried.
Synthesis Workflow Diagram
Caption: General workflows for the synthesis of uranyl sulfate.
Characterization of this compound
A comprehensive characterization of uranyl sulfate is essential to determine its crystal structure, purity, and physicochemical properties. The following techniques are commonly employed.
X-ray Diffraction (XRD)
Single-crystal and powder X-ray diffraction are powerful tools for determining the crystal structure and phase purity of synthesized uranyl sulfate compounds.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
A small amount of the crystalline sample is finely ground using an agate mortar and pestle.
-
The resulting powder is placed on a low-background sample holder (e.g., a zero-diffraction silicon plate).
-
PXRD data is collected using a diffractometer, typically with Cu Kα radiation.
-
Data is collected over a 2θ range of 5 to 55° to capture the characteristic diffraction peaks.[3]
-
The experimental pattern is then compared with reference patterns from crystallographic databases for phase identification.
Table 1: Crystallographic Data for Selected Uranyl Sulfate Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Synthetic lussierite | Monoclinic | Cc | 9.2896 | 28.685 | 9.6155 | 93.504 | |
| Synthetic geschieberite | Orthorhombic | Pna2₁ | 13.7408 | 7.2713 | 11.5844 | - | |
| Oldsite | K₂Fe²⁺[(UO₂) (SO₄)₂]₂(H₂O)₈ | Orthorhombic | Pmn2₁ | 12.893 | 8.276 | 11.239 | - |
| U₃H₂(SO₄)₇(H₂O)₅·3H₂O | Hexagonal | P6₅ | 9.3052 | 9.3052 | 53.515 | - |
Data sourced from multiple studies.[3][5][6]
Vibrational Spectroscopy (Raman and IR)
Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of the uranyl (UO₂²⁺) and sulfate (SO₄²⁻) ions, providing information on bonding and local coordination environments.
Experimental Protocol: Raman Spectroscopy
-
A small crystal or a powdered sample is placed on a microscope slide.
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The 785 nm laser is often preferred to minimize fluorescence.[5]
-
The laser is focused on the sample, and the scattered light is collected and analyzed.
-
Spectra are typically collected over a range that includes the characteristic vibrational modes of the uranyl and sulfate groups.
Table 2: Characteristic Raman Bands for Uranyl Sulfate Minerals
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
| UO₂²⁺ symmetric stretch (ν₁) | 750 - 900 | The exact position is sensitive to the local coordination environment. |
| SO₄²⁻ symmetric stretch (ν₁) | ~980 - 1020 | |
| SO₄²⁻ antisymmetric stretch (ν₃) | ~1100 - 1200 | |
| UO₂²⁺ bending (ν₂) | ~200 - 300 | |
| SO₄²⁻ bending modes (ν₂, ν₄) | ~400 - 650 |
Data compiled from various spectroscopic studies.[5][7]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of uranyl sulfate hydrates and their decomposition pathways.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
A small, accurately weighed amount of the uranyl sulfate hydrate is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition events.
The thermal decomposition of uranyl sulfate hydrate (UO₂SO₄·3H₂O) typically proceeds in a stepwise manner, with the sequential loss of water molecules to form the dihydrate, monohydrate, and finally the anhydrous salt, before further decomposition at higher temperatures.[8]
Characterization Techniques Relationship Diagram
Caption: Interrelation of key techniques for uranyl sulfate characterization.
Conclusion
The synthesis and characterization of this compound are fundamental to understanding its role in both industrial processes and environmental systems. The experimental protocols and data presented in this guide offer a solid foundation for researchers working with this important actinide compound. The application of a multi-technique approach, combining diffraction, spectroscopy, and thermal analysis, is crucial for a thorough and unambiguous characterization of uranyl sulfate and its various hydrated forms.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Uranium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Uranyl Sulfate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structures of uranyl sulfate compounds. Uranyl sulfates, a class of compounds containing the dioxouranium(VI) cation (UO₂²⁺), are of significant interest due to their prevalence in the nuclear fuel cycle, their environmental mobility, and their potential for the development of novel materials. Understanding their precise atomic arrangements is fundamental to predicting their chemical behavior, stability, and interaction with biological systems. This document summarizes key crystallographic data, details experimental methodologies for their characterization, and presents a logical workflow for their structural analysis.
Core Structural Features of Uranyl Sulfate Compounds
The crystal structures of uranyl sulfate compounds are characterized by the coordination of the linear UO₂²⁺ cation with sulfate (SO₄²⁻) anions and, frequently, water molecules. The uranyl cation typically exhibits a pentagonal or hexagonal bipyramidal coordination geometry. The two axial positions are occupied by the uranyl oxygen atoms, while the equatorial plane is comprised of oxygen atoms from sulfate groups and water molecules. This arrangement gives rise to a diverse array of structural motifs, including isolated clusters, one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for a selection of uranyl sulfate compounds, providing a comparative overview of their structural parameters.
Table 1: Crystallographic Data for Selected Uranyl Sulfate Hydrates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Oldsite | K₂Fe²⁺[(UO₂)(SO₄)₂]₂(H₂O)₈ | Orthorhombic | Pmn2₁ | 12.893(3) | 8.276(2) | 11.239(2) | 90 | 1199.2(5) | 2 | [1][2] |
| α-2UO₂SO₄·7H₂O | (UO₂)₂(SO₄)₂·7H₂O | - | - | - | - | - | - | - | - | [3][4] |
Table 2: Crystallographic Data for Organically Templated and Cesium Uranyl Sulfates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | R₁ | Ref. |
| 1 | --INVALID-LINK--[(UO₂)₃(SO₄)₄(H₂O)₂] | Monoclinic | P2₁/c | 14.3640(13) | 10.0910(9) | 18.8690(17) | 107.795(2) | 2604.2(4) | 0.038 | [5] |
| 2 | [pyH]₂[(UO₂)₆(SO₄)₇(H₂O)] | Orthorhombic | C222₁ | 10.1992(8) | 18.5215(14) | 22.7187(17) | 90 | 4291.7(6) | 0.030 | [5] |
| 3 | [pyH]₂[(UO₂)₂(SO₄)₃] | Orthorhombic | Pccn | 9.7998(8) | 10.0768(8) | 20.947(2) | 90 | 2068.5(3) | 0.055 | [5] |
| Cs-1 | Cs--INVALID-LINK--₀.₂₅ | - | - | - | - | - | - | - | - | [6][7][8] |
| Cs-2 | Cs₃--INVALID-LINK--₃ | - | - | - | - | - | - | - | - | [6][7][8] |
| Cs-3 | Cs₆--INVALID-LINK--₃ | - | - | - | - | - | - | - | - | [6][7][8] |
| Cs-4 | Cs₂[(UO₂)(SO₄)₂] | - | - | - | - | - | - | - | - | [6][7][8] |
Experimental Protocols
The determination of the crystal structure of uranyl sulfate compounds involves two primary stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.
Synthesis of Uranyl Sulfate Crystals
The synthesis of uranyl sulfate crystals can be achieved through various methods, including hydrothermal synthesis and slow evaporation.
3.1.1. Hydrothermal Synthesis of Organically Templated Uranyl Sulfates [5]
This method is suitable for the synthesis of complex uranyl sulfate frameworks templated by organic cations.
-
Reactants:
-
Uranyl nitrate hexahydrate ((UO₂)(NO₃)₂·6H₂O)
-
Sulfuric acid (H₂SO₄)
-
Organic template (e.g., pyridine)
-
Deionized water
-
-
Procedure:
-
Combine the reactants in a Teflon-lined autoclave. For example, a mixture of 0.5 g of (UO₂)(NO₃)₂·6H₂O, 2 mL of H₂SO₄, 0.01 mL of pyridine, and 5 mL of H₂O can be used.[5]
-
Seal the autoclave and heat it to a specific temperature (e.g., 220 °C) for an extended period (e.g., two weeks) under autogenous pressure.[5]
-
After the hydrothermal treatment, allow the resulting solution to cool down.
-
Transfer the solution to a fume hood and allow it to slowly evaporate at room temperature.
-
Crystals are typically formed within 3 to 10 days.[5] The pH of the solution may influence the crystalline phase obtained.[5]
-
3.1.2. Synthesis of Cesium Uranyl Sulfates from a Schoepite Precursor [8]
This method involves the alteration of a synthetic uranyl-oxide hydroxy-hydrate mineral in the presence of cesium and sulfate ions.
-
Reactants:
-
Synthetic schoepite (--INVALID-LINK--₁₂)
-
Cesium sulfate (Cs₂SO₄)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
-
Procedure:
-
Prepare a solution by dissolving synthetic schoepite, cesium sulfate, and sulfuric acid in deionized water. A representative molar ratio of Cs:U:S is approximately 1:1:1.[6]
-
Stir the solution and transfer it to a Teflon-lined steel autoclave.
-
Heat the autoclave in a furnace to a specific temperature (e.g., 110 °C).[8] The formation of different phases can be temperature-dependent, with edge-sharing uranyl polyhedra suggesting temperatures above 100 °C.[6][7][8]
-
After the heating period, the autoclave is cooled, and the resulting crystalline products are collected.
-
Single-Crystal X-ray Diffraction Analysis
The analysis of the obtained single crystals is performed using a single-crystal X-ray diffractometer. Given the radioactive nature of uranium, appropriate safety precautions and handling procedures are paramount.
-
Crystal Selection and Mounting:
-
Under a microscope, select a high-quality, single crystal that is free of cracks and other defects.
-
The ideal crystal size for single-crystal XRD is typically between 50 and 250 microns.
-
Mount the selected crystal on a suitable holder, such as a glass fiber or a cryoloop.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a preliminary set of diffraction images to screen for crystal quality and to determine the unit cell parameters.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data collection times can range from a few hours to a full day, depending on the crystal and the instrument.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption and background scattering.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (uranium).
-
The positions of the lighter atoms (sulfur, oxygen, etc.) are located from the difference Fourier maps.
-
-
Structure Refinement:
-
The structural model is refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
The final refined structure is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.
-
-
Safety Considerations for Radioactive Samples:
-
All handling of radioactive materials should be performed in a designated radiological laboratory, often within a glovebox, to prevent contamination.[9]
-
Minimize the amount of sample used for analysis to reduce radiation exposure.[9]
-
The sample can be encapsulated to provide a containment barrier.[9]
-
Remote operation of the diffractometer is recommended to minimize operator exposure to radiation.[9]
-
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of uranyl sulfate compounds.
This guide provides a foundational understanding of the crystal structures of uranyl sulfate compounds. The presented data and protocols offer a starting point for researchers to delve deeper into the fascinating and complex world of actinide chemistry, with applications ranging from nuclear materials science to the development of novel therapeutic agents.
References
- 1. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite | Powder Diffraction | Cambridge Core [cambridge.org]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxo(sulphato(2-)-O)uranium, more commonly known as uranyl sulfate (UO₂SO₄), is a uranium compound of significant interest across various scientific and industrial domains. From its crucial role as an intermediate in the nuclear fuel cycle to its applications in laboratory research, a thorough understanding of its physical and chemical properties is paramount. This technical guide provides an in-depth exploration of uranyl sulfate, focusing on its core properties, the experimental methodologies used to determine them, and relevant chemical pathways. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams.
Physical Properties
Uranyl sulfate is typically encountered as a lemon-yellow crystalline solid.[1] Its physical characteristics are significantly influenced by its hydration state. The anhydrous form and several hydrated forms are known to exist, with the trihydrate being a common variant.[2][3]
| Property | Anhydrous Uranyl Sulfate (UO₂SO₄) | Uranyl Sulfate Trihydrate (UO₂SO₄·3H₂O) | References |
| Molar Mass | 366.09 g/mol | 420.14 g/mol | [1][4] |
| Appearance | Yellow-green solid | Odorless, yellow-green solid | [3][5] |
| Density | 3.28 g/cm³ @ 20 °C | 3.28 g/cm³ | [1][3] |
| Melting Point | Decomposes | Decomposes at 100 °C | [6] |
| Solubility in Water | 27.5 g/100 mL @ 25 °C | Soluble | [1][3] |
Chemical Properties
The chemical behavior of uranyl sulfate is dominated by the linear uranyl cation (UO₂²⁺), where uranium is in the +6 oxidation state. This ion readily coordinates with various ligands in its equatorial plane.
Coordination Chemistry and Crystal Structure
In the solid state, the structure of uranyl sulfate hydrates is characterized by the uranyl cation being coordinated by oxygen atoms from both water molecules and sulfate anions in its equatorial plane, typically forming a pentagonal bipyramidal geometry.[2] The sulfate ions often act as bridging ligands, connecting adjacent uranyl units to form polymeric chains or more complex structures.[7]
In aqueous solutions, the coordination environment of the uranyl ion is dependent on the sulfate concentration. At lower sulfate concentrations, monodentate coordination of the sulfate ion is prevalent, while at higher concentrations, bidentate coordination becomes more dominant.[7] This equilibrium between different coordination modes is crucial for understanding the reactivity and transport of uranium in sulfate-containing aqueous systems.
Thermal Decomposition
Upon heating, uranyl sulfate hydrates undergo a stepwise dehydration process, losing their water molecules to form the anhydrous salt.[8] Further heating at higher temperatures leads to the decomposition of the anhydrous uranyl sulfate, ultimately yielding uranium oxides and releasing sulfur oxides.[8][9] The precise decomposition pathway and final uranium oxide product can be influenced by the heating rate and atmospheric conditions.[8]
Hydrolysis and Complex Formation
In aqueous solutions, the uranyl ion is subject to hydrolysis, particularly as the pH increases. This process involves the formation of various hydroxylated uranyl species.[10][11] In the presence of sulfate ions, a complex interplay between hydrolysis and sulfate complexation occurs. The formation of uranyl sulfate complexes, such as [UO₂(SO₄)]⁰ and [UO₂(SO₄)₂]²⁻, influences the overall speciation of uranium in solution.[12]
Experimental Protocols
The characterization of uranyl sulfate relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Uranyl Sulfate Trihydrate
Objective: To synthesize crystalline uranyl sulfate trihydrate.
Materials:
-
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a known quantity of uranyl nitrate hexahydrate in a minimal amount of deionized water.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid to the uranyl nitrate solution while stirring continuously.
-
Heat the solution gently to encourage the reaction and evaporation of nitric acid.
-
Allow the solution to cool slowly to room temperature to promote the crystallization of uranyl sulfate hydrate.
-
If crystallization is slow, the process can be aided by the addition of ethanol to decrease the solubility of the salt.
-
Collect the resulting yellow crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol.
-
Dry the crystals in a desiccator over a suitable drying agent.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition pathway of uranyl sulfate hydrate.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of uranyl sulfate hydrate into the TGA sample pan.
-
Heat the sample from ambient temperature to a final temperature of approximately 1000 °C at a controlled heating rate (e.g., 10 °C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate throughout the experiment.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional atomic structure of a single crystal of uranyl sulfate.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Procedure:
-
Select a suitable single crystal of uranyl sulfate under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.
-
Collect a complete sphere of diffraction data by rotating the crystal through a series of angles.[13]
-
Process the collected data to correct for various experimental factors and to extract the intensities of the diffraction spots.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[13]
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Objective: To investigate the local coordination environment of the uranium atoms in uranyl sulfate, both in solid and solution states.
Instrumentation:
-
Synchrotron radiation source
-
X-ray monochromator
-
Ionization chambers or fluorescence detectors
Procedure:
-
Prepare the sample by either pressing a fine powder of the solid into a pellet or by containing an aqueous solution in a suitable sample holder.
-
Mount the sample in the beamline at the synchrotron facility.
-
Tune the monochromator to the uranium L₃-edge (approximately 17.166 keV).
-
Scan the X-ray energy across the absorption edge, recording the X-ray absorption coefficient as a function of energy.
-
Collect multiple scans to improve the signal-to-noise ratio.
-
Process the raw data by subtracting the background and normalizing the absorption edge jump.
-
Extract the EXAFS oscillations (χ(k)) from the post-edge region.
-
Perform a Fourier transform of the k³-weighted EXAFS data to obtain a radial distribution function, which provides information about the distances to neighboring atoms.
-
Fit the EXAFS data using theoretical scattering paths to determine the coordination numbers and interatomic distances for the shells of atoms surrounding the uranium center.[7]
Raman Spectroscopy
Objective: To identify the vibrational modes of the uranyl and sulfate ions and to study complex formation in solution.
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
Procedure:
-
Place the solid sample directly under the microscope objective of the Raman spectrometer, or place the aqueous solution in a cuvette or capillary tube.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over the desired spectral range.
-
Identify the characteristic symmetric stretching mode of the O=U=O bond, which is typically observed in the 800-900 cm⁻¹ region.
-
Analyze the positions and intensities of the sulfate vibrational modes to gain insights into its coordination to the uranyl ion.
-
For solution studies, vary the concentration of uranyl sulfate and/or the pH to observe shifts in the Raman bands, which can provide information on the formation of different uranyl-sulfate complexes.[14]
Signaling Pathways and Experimental Workflows
Uranium Ore Processing to Yellowcake
Uranyl sulfate is a key intermediate in the extraction of uranium from its ores. The following diagram illustrates a typical workflow for the acid leaching process to produce "yellowcake," a uranium concentrate.
Hydrolysis and Complexation of Uranyl Ion in Sulfate Solution
The speciation of the uranyl ion in an aqueous sulfate solution is a dynamic equilibrium involving hydrolysis and the formation of various sulfate complexes. This logical relationship can be visualized as follows:
References
- 1. Yellowcake - Wikipedia [en.wikipedia.org]
- 2. Uranyl sulfate - Wikipedia [en.wikipedia.org]
- 3. Uranyl Sulfate Trihydrate | IBILABS.com [ibilabs.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 7. slac.stanford.edu [slac.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of hydrolysis and complexing of uranyl ions in sulfate solutions at elevated temperatures [inis.iaea.org]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. researchgate.net [researchgate.net]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. pubs.acs.org [pubs.acs.org]
spectroscopic analysis of uranyl sulfate complexes
An In-depth Technical Guide to the Spectroscopic Analysis of Uranyl Sulfate Complexes
Introduction
Uranyl sulfate complexes are of significant interest across various scientific and industrial domains, including nuclear forensics, environmental remediation of uranium-contaminated sites, and the processing of uranium ores.[1][2] The uranyl ion (UO₂²⁺), the most common aerobic form of uranium, readily complexes with sulfate ions in acidic aqueous solutions, forming a variety of species such as UO₂SO₄(aq), UO₂(SO₄)₂²⁻, and UO₂(SO₄)₃⁴⁻.[3][4] Understanding the speciation, structure, and thermodynamics of these complexes is crucial for predicting their behavior in natural and engineered systems. Spectroscopic techniques provide powerful, non-destructive tools for elucidating the molecular-level details of these complexes. This guide offers a comprehensive overview of the principal spectroscopic methods employed in the study of uranyl sulfate, detailing experimental protocols, presenting key quantitative data, and illustrating fundamental concepts.
Vibrational Spectroscopy: Raman Analysis
Raman spectroscopy is a powerful technique for investigating the vibrational modes of molecules. It is particularly effective for studying the symmetric stretching vibration of the O-U-O bond in the uranyl ion (ν₁), which is highly sensitive to the coordination environment in the equatorial plane.[1][5]
Experimental Protocols
A typical experimental setup for the Raman analysis of uranyl sulfate complexes involves a micro-Raman spectrometer.
-
Instrumentation : A Renishaw InVia micro-Raman spectrometer (or similar) is commonly used.[1]
-
Excitation Source : A 785 nm diode laser is often chosen to minimize fluorescence interference.[1] Other lasers, such as 532 nm or 457 nm, have also been used, though they may induce luminescence.[6]
-
Grating : A high-resolution grating, such as 1200 lines/mm, provides good spectral resolution (~2.5–3.1 cm⁻¹).[1]
-
Sample Preparation : For solid-phase analysis of minerals, samples are typically mounted as-is. For aqueous studies, solutions are contained in specialized cells, such as fused silica capillary cells, which can be heated and pressurized for hydrothermal studies.[7][8]
-
Data Acquisition : Spectra are collected by accumulating multiple scans over a defined time period (e.g., 20 accumulations of 10 seconds).[1]
-
Data Processing : Raw data are processed to remove cosmic rays and baseline fluorescence. The resulting spectra are often deconvoluted using peak-fitting software (e.g., OriginPro) to identify and quantify the contributions of individual species.[1][7]
Workflow for Raman Spectroscopic Analysis.
Data and Interpretation
The primary spectral feature of interest is the symmetric stretching mode (ν₁) of the uranyl ion, which appears in the 780–890 cm⁻¹ region.[1] The position of this band shifts based on the number and type of ligands coordinated in the equatorial plane. Complexation with sulfate generally causes a red-shift (lower frequency) compared to the free aqueous uranyl ion.[7]
Table 1: Raman Frequencies for Aqueous Uranyl Sulfate Species
| Species | ν₁ (O-U-O) Symmetric Stretch (cm⁻¹) | Temperature (°C) | Pressure (MPa) | Reference |
|---|---|---|---|---|
| UO₂²⁺(aq) | 872.2 | 25 | 25 | [7] |
| UO₂²⁺(aq) | 880.7 | 300 | 25 | [7] |
| UO₂SO₄⁰(aq) | ~855 (derived) | 25 | 25 | [7] |
| UO₂(SO₄)₂²⁻(aq) | ~845 (derived) | 25 | 25 |[7] |
Other important vibrational modes include those associated with the sulfate ion. The ν₁ symmetric stretching vibration of SO₄²⁻ is observed around 1045 cm⁻¹, while the ν₃ asymmetric stretching vibrations appear between 1075 and 1115 cm⁻¹.[1] These bands can also shift upon coordination.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the uranyl ion. The resulting spectra exhibit a characteristic vibronic structure, and the position and intensity of the absorption bands are sensitive to the coordination environment, making it a useful tool for speciation studies.[3][9]
Experimental Protocols
-
Instrumentation : A standard dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation : Solutions of uranyl sulfate are prepared at various concentrations and sulfate-to-uranyl ratios in a non-complexing medium (e.g., perchloric acid) to control ionic strength and pH.[3] For speciation studies, a series of solutions with varying ratios of [SO₄²⁻]/[UO₂²⁺] are prepared.[3]
-
Data Acquisition : Spectra are recorded over the UV-Visible range, typically from 380 to 500 nm, where the effects of complexation are most pronounced.[3] A reference cell containing the background electrolyte is used for baseline correction.
-
Data Analysis : The overall experimental spectra can be deconvoluted into the spectra of individual species. This allows for the calculation of stability constants using methods like the Specific Ion Interaction Theory (SIT).[3]
Data and Interpretation
The aqueous UO₂²⁺ ion in a non-complexing medium shows characteristic absorption peaks around 403, 415, and 428 nm.[3] Upon complexation with sulfate, these peaks can shift and change in intensity. The formation of UO₂SO₄ is the dominant species at a 1:1 sulfate-to-uranyl ratio, while the UO₂(SO₄)₂²⁻ species becomes dominant at higher ratios.[3]
Table 2: UV-Vis Absorption Maxima for Uranyl Species
| Species | Approximate Absorption Maxima (nm) | Conditions | Reference |
|---|---|---|---|
| UO₂²⁺(aq) | 403, 415, 428 | Nitrate-sulfate system | [3] |
| (UO₂)₂(OH)₂²⁺ | 419 | pH ≈ 4.4 | [10] |
| (UO₂)₃(OH)₅⁺ | 428 | pH ≈ 5.1 |[10] |
Luminescence Spectroscopy
Uranyl compounds often exhibit a characteristic green-yellow fluorescence with a distinct vibronic structure. Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the speciation of uranyl complexes at very low concentrations.
Experimental Protocols
-
Instrumentation : A TRLFS system consists of a pulsed laser for excitation, a spectrometer for wavelength resolution, and a time-gated detector (e.g., an intensified CCD or a photomultiplier tube) to measure the luminescence decay.
-
Excitation : A pulsed laser (e.g., Nd:YAG) is used to excite the sample, typically in the range of 400-450 nm.
-
Data Acquisition : The emission spectrum is recorded at different delay times after the laser pulse. This allows for the differentiation of species with different fluorescence lifetimes.
-
Data Analysis : The analysis of the emission spectra (peak position, spacing, and width) and the fluorescence decay lifetimes allows for the identification and quantification of different uranyl species.[5]
Data and Interpretation
The luminescence spectrum of uranyl is sensitive to the number and nature of the coordinating ligands.[5] Key diagnostic features include the electronic energy (position of emission peaks), vibronic spacing, peak widths, and fluorescence lifetime. For instance, the number of water molecules in the first coordination sphere can be determined from the fluorescence decay rate, as O-H vibrations are efficient quenchers of uranyl luminescence.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful tool for determining the local atomic structure around a specific element. For uranyl complexes, U L₃-edge EXAFS provides direct information on the bond distances and coordination numbers of atoms in the vicinity of the uranium atom.[4][11]
Experimental Protocols
-
Instrumentation : EXAFS experiments are conducted at synchrotron radiation sources.
-
Sample Preparation : Samples can be aqueous solutions or solid powders. Solutions are held in appropriate liquid cells, and solids are often pressed into pellets.[4]
-
Data Acquisition : The X-ray absorption spectrum is measured across the U L₃-edge (around 17166 eV). Data are typically collected in transmission mode for concentrated samples or fluorescence mode for dilute samples.
-
Data Analysis : The raw absorption data is processed to extract the EXAFS signal (χ(k)). This signal is then Fourier transformed to yield a radial distribution function, which shows peaks corresponding to different coordination shells around the uranium atom. These peaks are then fitted using theoretical scattering paths (calculated with codes like FEFF) to obtain precise interatomic distances, coordination numbers, and disorder factors.[4][12]
Data and Interpretation
EXAFS is particularly useful for distinguishing between different coordination modes of the sulfate ligand. Sulfate can coordinate to the uranyl ion in a monodentate fashion (one oxygen atom binds to uranium) or a bidentate fashion (two oxygen atoms bind to uranium). These two modes result in distinct U-S distances.[4]
Sulfate coordination modes to the uranyl ion.
Studies have shown that in equimolar solutions of uranyl and sulfate, monodentate coordination is prevalent.[4] As the sulfate-to-uranyl ratio increases, bidentate coordination becomes dominant, corresponding to the formation of the UO₂(SO₄)₂²⁻ species.[3][4]
Table 3: EXAFS-Derived Structural Parameters for Uranyl Sulfate Complexes
| Parameter | U-Oₐₓ (Å) | U-Oₑₙ (Å) | U-S (Å) | Coordination Mode | Reference |
|---|---|---|---|---|---|
| Aqueous Complexes | |||||
| UO₂SO₄(aq) dominant | ~1.77 | ~2.38 | 3.57 ± 0.02 | Monodentate | [4] |
| UO₂(SO₄)₂²⁻ dominant | ~1.77 | ~2.40 | 3.11 ± 0.02 | Bidentate | [4] |
| Solid Mineral (Zippeite) | ~1.77 | ~2.36 | 3.58 | Monodentate |[4] |
Thermodynamic Data and Speciation
The combination of spectroscopic data with chemical modeling allows for the determination of thermodynamic stability constants for complex formation. These constants are essential for predicting which uranyl sulfate species will be present under different chemical conditions (e.g., pH, temperature, and ligand concentration).
Aqueous Speciation Equilibria
In acidic sulfate solutions, the primary equilibria are:
-
UO₂²⁺ + SO₄²⁻ ⇌ UO₂SO₄⁰(aq) (β₁)
-
UO₂²⁺ + 2SO₄²⁻ ⇌ UO₂(SO₄)₂²⁻(aq) (β₂)
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Abstract: RAMAN SPECTROSCOPIC INVESTIGATION OF URANYL SULFATE MINERALS (GSA Connects 2022 meeting in Denver, Colorado) [gsa.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. slac.stanford.edu [slac.stanford.edu]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. in-situ-experimental-observation-and-determination-of-speciation-in-phase-separated-mixtures-of-aqueous-uranyl-sulfate-and-sulfuric-acid-under-hydrothermal-conditions-by-raman-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. minsocam.org [minsocam.org]
Early Studies and Literature Review on Uranyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on uranyl compounds, encompassing their initial synthesis and characterization, early toxicological assessments, and their pivotal role in the discovery of radioactivity. The information presented is curated from early scientific literature, offering insights into the historical context and methodologies that paved the way for modern research in this field.
Early Synthesis and Characterization of Uranyl Compounds
The study of uranium and its compounds dates back to the late 18th century. Following the discovery of uranium by Martin Heinrich Klaproth in 1789, chemists began to investigate its properties and prepare its various salts.[1] Among the earliest and most significant of these were uranyl nitrate and uranyl acetate.
Uranyl Nitrate
Uranyl nitrate was a key compound in early atomic research and was notably used in 19th-century photographic processes.[2][3] Its preparation generally involves the reaction of uranium oxides or uranium metal with nitric acid.
Experimental Protocol: Synthesis of Uranyl Nitrate (Early 20th Century Method)
This protocol is based on descriptions found in early 20th-century inorganic chemistry literature.
Materials:
-
Uranium trioxide (UO₃) or metallic uranium
-
Concentrated nitric acid (HNO₃)
-
Distilled water
-
Beaker
-
Heating apparatus (e.g., Bunsen burner or water bath)
-
Evaporating dish
-
Crystallizing dish
-
Filter paper
Procedure:
-
In a well-ventilated fume hood, carefully add a weighed amount of uranium trioxide or finely divided uranium metal to a beaker.
-
Slowly and cautiously add concentrated nitric acid to the beaker. The reaction can be vigorous, especially with metallic uranium, producing nitrogen oxides. It is crucial to perform this step with adequate ventilation.
-
Gently heat the mixture to facilitate the dissolution of the uranium compound. Continue heating until the reaction ceases and a clear yellow solution of uranyl nitrate is formed.
-
Transfer the resulting solution to an evaporating dish and heat gently to concentrate the solution. Avoid boiling to prevent decomposition.
-
Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly.
-
Yellow, rhombic crystals of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) will form.
-
Separate the crystals from the mother liquor by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals on filter paper at room temperature, protected from light.
Uranyl Acetate
Uranyl acetate became a valuable reagent in analytical chemistry and later as a stain in electron microscopy. Its preparation involves the reaction of a uranium oxide with acetic acid.[4]
Experimental Protocol: Synthesis of Uranyl Acetate (Early 20th Century Method)
This protocol is adapted from early chemical literature.
Materials:
-
Uranium trioxide (UO₃)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Beaker or flask with a reflux condenser
-
Heating mantle or water bath
-
Filter apparatus
-
Crystallizing dish
Procedure:
-
Place a weighed amount of uranium trioxide into a flask.
-
Add an excess of glacial acetic acid to the flask.
-
Attach a reflux condenser to the flask and gently heat the mixture using a heating mantle or water bath.
-
Continue heating and stirring the mixture until the uranium trioxide has completely dissolved, forming a yellow solution of uranyl acetate.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted starting material or impurities.
-
Transfer the filtrate to a crystallizing dish and allow the solvent to evaporate slowly in a fume hood.
-
Yellow-green crystals of uranyl acetate dihydrate (UO₂(CH₃COO)₂·2H₂O) will form.
-
Collect the crystals and dry them in a desiccator.
Early Toxicological Studies of Uranyl Compounds
The toxic effects of uranium were recognized early in its history, with the primary target organ being the kidneys.[5] The toxicity of uranyl compounds was found to be dependent on their solubility, with more soluble compounds like uranyl nitrate and uranyl acetate exhibiting greater toxicity upon ingestion or inhalation. A significant body of research on the toxicology of uranium compounds was conducted in the 1940s and 1950s.[6]
Quantitative Toxicological Data
The following table summarizes acute lethal dose (LD50) data from early animal studies on uranyl nitrate and uranyl acetate.
| Compound | Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Uranyl Nitrate | Rabbit (New Zealand) | Intravenous | 28 | Orcutt (1949)[7] |
| Uranyl Nitrate | Guinea Pig | Intravenous | 1,190 | Orcutt (1949)[7] |
| Uranyl Nitrate | Mouse | Intravenous | 4,286 | Orcutt (1949)[7] |
| Uranyl Acetate Dihydrate | Rat (Sprague-Dawley, male) | Oral (gavage) | 114 (as U) | Domingo et al. (1987)[8] |
| Uranyl Acetate Dihydrate | Mouse (Swiss-Webster, male) | Oral (gavage) | 136 (as U) | Domingo et al. (1987)[8] |
Note: The study by Orcutt (1949) used an ethereal solution for intravenous administration.
Experimental Protocols in Early Toxicology
The methodologies employed in early toxicological studies, such as those by Maynard and Hodge (1949), laid the groundwork for modern toxicity testing.[9]
Experimental Protocol: Acute Oral LD50 Determination in Rats (ca. 1940s-1950s)
This generalized protocol is based on the descriptions of early studies.
Objective: To determine the single oral dose of a uranyl compound that is lethal to 50% of a test animal population.
Materials:
-
Uranyl compound (e.g., uranyl nitrate or uranyl acetate)
-
Test animals (typically rats or mice of a specific strain, age, and weight)
-
Gavage needles
-
Syringes
-
Animal cages with appropriate bedding, food, and water
-
Balance for weighing animals and compounds
Procedure:
-
Animal Acclimation: House the animals in a controlled environment for a period of time before the experiment to allow them to acclimate to the laboratory conditions.
-
Dose Preparation: Prepare a series of graded doses of the uranyl compound, typically dissolved or suspended in a suitable vehicle like water or saline.
-
Animal Grouping: Divide the animals into several groups, with a specified number of animals per group. One group serves as a control and receives only the vehicle.
-
Dose Administration: Administer a single dose of the test substance to each animal in the experimental groups via oral gavage. The volume administered is typically based on the animal's body weight.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality. Record the number of deaths in each dose group.
-
Data Analysis: Analyze the mortality data using statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence limits.
-
Pathology: At the end of the observation period, surviving animals may be euthanized and subjected to a gross necropsy and histopathological examination of key organs, particularly the kidneys, to assess for tissue damage.
Role in the Discovery of Radioactivity
A pivotal moment in science history was Henri Becquerel's discovery of radioactivity in 1896, which was a direct result of his experiments with a uranyl compound.[10]
Becquerel's Experimental Workflow
Becquerel's experiment was elegant in its simplicity and profound in its implications. The workflow can be summarized as follows:
This discovery opened the door to the field of nuclear physics and our understanding of the atom. It was the unique properties of the uranyl compound that led to this groundbreaking revelation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. large.stanford.edu [large.stanford.edu]
- 3. books.google.cn [books.google.cn]
- 4. nrc.gov [nrc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. nrc.gov [nrc.gov]
- 8. Studies of the toxicity of various uranium compounds when fed to experimental animals [hero.epa.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Solubility of Uranyl Sulfate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of uranyl sulfate in aqueous solutions. Uranyl sulfate, an intermediate in the extraction of uranium ores, is a lemon-yellow solid whose solubility is of significant interest in various fields, including nuclear chemistry, environmental science, and materials research.[1] This document compiles quantitative data, details experimental methodologies for solubility determination, and presents visual representations of key chemical processes.
Quantitative Solubility Data
The solubility of uranyl sulfate is influenced by several factors, most notably temperature, pH, and the concentration of sulfate ions in the solution. The following tables summarize the available quantitative data to provide a clear comparison of solubility under different conditions.
Table 1: Solubility of Uranyl Sulfate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Compound Form |
| 15.5 | 20.5 | Trihydrate |
| 25 | 27.5 | Anhydrous |
| 100 | 22.2 | Trihydrate |
Table 2: Solubility of Uranyl Sulfate in Acidic Solutions
| Acid | Concentration | Temperature (°C) | Solubility ( g/100 mL) |
| Sulfuric Acid | Concentrated | 13 | 24.3 |
| Hydrochloric Acid | Concentrated | 13 | 30 |
Data sourced from[2]
Factors Influencing Solubility
The solubility of uranyl sulfate is not solely dependent on temperature. The chemical environment, particularly pH and the presence of other ions, plays a crucial role in determining the extent to which it dissolves.
Effect of pH: The pH of the aqueous solution significantly impacts the speciation of the uranyl ion (UO₂²⁺). At low pH values, the uranyl ion is the predominant species. However, as the pH increases, hydrolysis reactions occur, leading to the formation of various uranyl hydroxide complexes. These complexes can have different solubilities compared to the simple uranyl ion. The presence of natural organic matter can also influence uranium solubility as a function of pH, with studies showing that aqueous complexation of uranium by dissolved organic matter can increase its solubility at neutral pH.
Effect of Sulfate Concentration: The concentration of sulfate ions in the solution influences the formation of uranyl sulfate complexes. The formation of aqueous uranyl sulfate complexes, such as UO₂SO₄(aq) and UO₂(SO₄)₂²⁻, can increase the overall solubility of uranium.[3] Studies have shown that even moderate concentrations of sulfate (around 1 wt%) can lead to an order of magnitude increase in uranium solubility.[3] This is a critical consideration in environments with high sulfate concentrations, such as in certain industrial processes or specific geological formations.
Experimental Protocols for Solubility Determination
Accurate determination of uranyl sulfate solubility requires precise experimental procedures. The following protocols outline the key methodologies cited in the literature for such measurements.
Equilibrium Solubility Method
This is a classical and widely used method to determine the solubility of a compound at a specific temperature.
Objective: To determine the saturation concentration of uranyl sulfate in an aqueous solution at a constant temperature.
Materials:
-
Uranyl sulfate (UO₂SO₄·nH₂O)
-
Deionized water or other aqueous solvent
-
Constant temperature bath or incubator
-
Stirring mechanism (magnetic stirrer or shaker)
-
Filtration apparatus (e.g., syringe filters with appropriate pore size)
-
Analytical balance
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical technique for uranium quantification.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of uranyl sulfate to a known volume of the aqueous solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature bath and agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully extract a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the extracted sample through a syringe filter to remove any suspended solid particles.
-
Analysis: Accurately dilute the filtered sample and analyze the uranium concentration using a calibrated analytical instrument such as ICP-MS.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured uranium concentration and the volume of the sample.
Spectroscopic Methods for Speciation and Solubility Studies
Techniques like UV-Visible (UV-Vis) and Raman spectroscopy are powerful tools for studying the formation of different uranyl species in solution, which is directly related to solubility.[3][4]
Objective: To identify and quantify the different uranyl sulfate complexes present in an aqueous solution under varying conditions.
Methodology: UV-Visible Spectrophotometry
-
Solution Preparation: Prepare a series of uranyl sulfate solutions with varying concentrations of sulfate and controlled pH.
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.
-
Spectral Acquisition: Record the absorbance spectra of each solution over a specific wavelength range (e.g., 340-700 nm).[5]
-
Data Analysis: Analyze the changes in the absorbance spectra to identify the formation of different uranyl sulfate complexes and determine their formation constants. This information can then be used to model the solubility of uranyl sulfate under the studied conditions.
Methodology: Raman Spectroscopy
-
Solution Preparation: Similar to the UV-Vis method, prepare solutions with varying uranyl and sulfate concentrations.
-
Instrument Setup: Utilize a Raman spectrometer with a suitable laser excitation source. For high-temperature studies, specialized high-pressure fused silica capillary cells may be used.[1][4]
-
Spectral Acquisition: Collect the Raman spectra of the solutions.
-
Data Analysis: Analyze the characteristic vibrational bands of the uranyl ion and its sulfate complexes to determine their concentrations and formation constants.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate important concepts related to the solubility of uranyl sulfate.
Caption: Dissolution of solid uranyl sulfate into its constituent ions in an aqueous solution.
Caption: Stepwise formation of uranyl sulfate complexes in the presence of sulfate ions.
Caption: A generalized workflow for the experimental determination of uranyl sulfate solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Uranyl Sulfate Complexation under Hydrothermal Conditions by Quantitative Raman Spectroscopy and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Uranyl Sulfate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of uranyl sulfate, with a focus on photocatalysis. While much of the detailed research in uranyl-based catalysis has utilized uranyl nitrate or acetate, the fundamental catalytic activity stems from the photo-excited uranyl ion (UO₂²⁺)*, which is readily available from uranyl sulfate in solution. The protocols provided herein are representative of uranyl-catalyzed reactions and can be adapted for use with uranyl sulfate.
Introduction to Uranyl Sulfate in Catalysis
Uranyl sulfate (UO₂SO₄) is a salt of uranium that, like other uranyl compounds, exhibits significant potential as a photocatalyst.[1][2] The uranyl ion (UO₂²⁺) is a potent photo-oxidant upon excitation with visible or UV light.[3][4] This photo-excited species can initiate a variety of organic transformations through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][5] While uranyl nitrate has been more extensively studied, uranyl sulfate serves as a readily available source of the catalytically active uranyl ion.[6] Applications of uranyl-based catalysts are found in C-H bond functionalization, oxidation of organic substrates, and the degradation of environmental pollutants.[2][7]
Key Catalytic Applications and Quantitative Data
Uranyl-based catalysts have demonstrated efficacy in several classes of organic reactions. The following table summarizes representative quantitative data from studies on uranyl-catalyzed reactions. It is important to note that reaction conditions and the specific uranyl salt can influence yields and reaction rates.
| Application Area | Substrate | Catalyst | Product | Yield (%) | Reaction Time | Reference |
| C-H Bond Functionalization | Cyclooctane | Uranyl Nitrate | Fluorocyclooctane | 95 | 24h | [3] |
| Oxidation | Toluene | Uranyl Ion (aqueous) | Benzaldehyde | Major Product | Not Specified | [6] |
| Pollutant Degradation | Rhodamine B | 2D Uranyl Coordination Complex | Degraded Products | 96.2 | 60 min | [1] |
| C-C Bond Formation | Cyclohexane + Dimethyl maleate | Uranyl Nitrate | Alkylated Product | 85 | 24h | [8] |
Note: The data presented are from studies that may have used other uranyl salts (e.g., nitrate). However, they illustrate the catalytic potential of the uranyl ion, which is the active species provided by uranyl sulfate.
Experimental Protocols
The following are detailed protocols for representative applications of uranyl-based catalysis. These can be adapted for use with uranyl sulfate.
Protocol for Photocatalytic Degradation of an Organic Dye
This protocol is adapted from studies on the degradation of Rhodamine B using uranyl complexes and is a general procedure for evaluating the photocatalytic activity of uranyl sulfate in the degradation of organic pollutants.[1]
Objective: To determine the efficiency of uranyl sulfate as a photocatalyst for the degradation of an organic dye (e.g., Rhodamine B) in an aqueous solution under visible light irradiation.
Materials:
-
Uranyl sulfate (UO₂SO₄·xH₂O)
-
Rhodamine B (or other target organic dye)
-
Deionized water
-
Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter, or a high-power LED)
-
Spectrophotometer (UV-Vis)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., quartz cuvette or glass beaker)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the organic dye (e.g., 100 mg/L Rhodamine B) in deionized water.
-
Prepare a stock solution of uranyl sulfate (e.g., 1 g/L) in deionized water. Handle uranyl sulfate with appropriate safety precautions due to its radioactivity and toxicity.
-
-
Photocatalytic Reaction:
-
In the reaction vessel, add a specific volume of the dye stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10 mg/L).
-
Add a specific amount of the uranyl sulfate stock solution to achieve the desired catalyst concentration (e.g., 50 mg/L).
-
Place the reaction vessel on the magnetic stirrer and ensure constant mixing.
-
Position the visible light source at a fixed distance from the reaction vessel.
-
Before irradiation, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.
-
Begin irradiation of the solution with the visible light source.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 or 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Centrifuge or filter the aliquot to remove any solid catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer. For Rhodamine B, λmax is approximately 554 nm.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye and Aₜ is the absorbance at time t.
-
-
Data Analysis:
-
Plot the degradation percentage as a function of irradiation time to determine the reaction kinetics.
-
Protocol for Uranyl-Catalyzed C-H Bond Functionalization (Representative)
This protocol is a generalized procedure based on studies of uranyl nitrate-catalyzed C-H functionalization and can be adapted for uranyl sulfate.[3]
Objective: To perform the functionalization of a C-H bond in a hydrocarbon substrate using uranyl sulfate as a photocatalyst.
Materials:
-
Uranyl sulfate (UO₂SO₄·xH₂O)
-
Hydrocarbon substrate (e.g., cyclohexane, toluene)
-
Functionalizing agent (e.g., N-fluorobenzenesulfonimide for fluorination)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Light source (e.g., blue LEDs)
-
Stirring plate
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve the hydrocarbon substrate and the functionalizing agent in the anhydrous solvent.
-
Add the desired catalytic amount of uranyl sulfate (e.g., 1-5 mol%).
-
Seal the flask and stir the mixture to ensure homogeneity.
-
-
Photocatalytic Reaction:
-
Place the reaction flask in front of the light source (e.g., blue LEDs) and begin irradiation.
-
Maintain constant stirring throughout the reaction.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by techniques such as GC-MS or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by monitoring), quench the reaction by turning off the light and removing the flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by standard techniques such as column chromatography on silica gel to isolate the functionalized product.
-
-
Characterization:
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Reaction Mechanisms and Visualizations
The photocatalytic activity of the uranyl ion typically proceeds through a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) mechanism.[2][5]
Generalized Mechanism for Uranyl Photocatalysis via Hydrogen Atom Transfer (HAT)
Upon absorption of light, the uranyl ion (UO₂²⁺) is promoted to an excited state (UO₂²⁺)*. This excited species is a powerful oxidant capable of abstracting a hydrogen atom from an organic substrate (R-H), generating a substrate radical (R•) and a reduced uranium species. The substrate radical can then react further to form the desired product. The uranium species is subsequently regenerated to complete the catalytic cycle.[5]
Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism in uranyl photocatalysis.
Experimental Workflow for Photocatalytic Degradation of Organic Dyes
The following diagram illustrates the typical workflow for studying the photocatalytic degradation of organic dyes using a uranyl sulfate catalyst.
Caption: Experimental workflow for dye degradation using uranyl sulfate photocatalysis.
Safety Considerations
Uranyl sulfate contains depleted uranium and is both radioactive and chemically toxic. All handling of uranyl sulfate and its solutions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Consult your institution's safety protocols for handling radioactive materials. Waste containing uranium must be disposed of according to institutional and national regulations for radioactive waste.
References
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. Visible-Light-Enabled C-H Functionalization by a Direct Hydrogen Atom Transfer Uranyl Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Photocatalytic sp3 C-H Bond Functionalization of Salen-Ligand-Supported Uranyl(VI) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic cleavage of unactivated C(sp3)–H bonds via the uranyl cation: enabling the allylation of alkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate) in Nuclear Material Processing
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate (UO₂SO₄), in processes related to the nuclear fuel cycle. While historically not a primary component in conventional spent nuclear fuel reprocessing techniques like PUREX, its application is critical in specialized areas such as medical isotope production and certain aqueous reactor concepts. This document outlines the relevant chemical processes, experimental protocols, and quantitative data for these applications.
Introduction: The Role of Uranyl Sulfate in Nuclear Chemistry
Uranyl sulfate is an intermediate compound in the milling of uranium ores and has been utilized as a fuel in aqueous homogeneous reactors.[1][2] In the context of reprocessing, its presence is generally avoided in mainstream solvent extraction processes like PUREX, which are designed for a nitric acid medium. The sulfate ion (SO₄²⁻) forms strong complexes with the uranyl ion (UO₂²⁺), which interferes with the efficient extraction of uranium and plutonium by the standard solvent, tributyl phosphate (TBP).[3][4] This interference reduces the distribution coefficient of uranium into the organic phase, thus hindering the separation process.
However, the unique properties of uranyl sulfate solutions make them suitable for specific applications where the subsequent separation of fission products is a primary goal, most notably in the production of medical isotopes like Molybdenum-99 (⁹⁹Mo).[5][6] This process is, in essence, a specialized form of nuclear fuel reprocessing.
Application I: Feed Preparation - Dissolution of Uranium Metal/Oxide
A crucial first step in many processes involving uranyl sulfate is the creation of the aqueous solution from uranium metal or its oxide. This is a foundational protocol for preparing the feed material for medical isotope production facilities.
Experimental Protocol: Conversion of Uranium Trioxide (U₃O₈) to Uranyl Sulfate Solution
This protocol is adapted from procedures developed for preparing large-volume uranyl sulfate solutions.[7][8]
Objective: To dissolve U₃O₈ powder in a mixture of sulfuric acid and hydrogen peroxide to produce a concentrated uranyl sulfate solution.
Materials:
-
U₃O₈ powder
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized Water
-
Glass reaction vessel with a condenser and heating mantle
-
Thermocouple and temperature controller
Procedure:
-
Place the pre-weighed U₃O₈ powder into the reaction vessel.
-
Add the required volume of 30% H₂O₂ to the vessel.
-
Slowly and carefully add the concentrated H₂SO₄ to the mixture. The reaction is exothermic and will begin almost immediately.
-
The temperature of the solution will rapidly increase. Use the heating mantle and temperature controller to maintain the solution temperature at approximately 95-100°C.[8]
-
During the initial, vigorous phase of the reaction, the suspension will turn from black to gray.
-
Continue heating and stirring. As the reaction progresses, a yellow precipitate (uranyl peroxide) may form.
-
Upon further heating, excess hydrogen peroxide will decompose, and the yellow precipitate will dissolve, resulting in a clear, yellow uranyl sulfate solution.[8]
-
The total processing time is typically between 1 to 1.5 hours.[7]
-
Allow the solution to cool. The final concentration can be verified using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Quantitative Data for Dissolution:
The following table summarizes typical reagent quantities for the dissolution of uranium at different scales.
| Initial Uranium Mass (g) | Form | H₂O₂ (30%) Volume (mL) | H₂SO₄ (conc.) Volume (mL) | Final U Concentration (approx. g/L) | Reference |
| ~50 | DU Metal (oxidized to U₃O₈) | 100 | 25 | Not specified | [9] |
| ~300 | DU Metal (oxidized to U₃O₈) | 600 | 145 | Not specified | [9] |
| ~307 | U₃O₈ | Not specified | Not specified | 359 | [8] |
Logical Workflow for Uranium Dissolution
Caption: Workflow for dissolving uranium oxide to produce uranyl sulfate.
Application II: Medical Isotope (⁹⁹Mo) Production and Reprocessing
A significant modern application of uranyl sulfate is in the production of ⁹⁹Mo, the parent isotope of Technetium-99m (⁹⁹ᵐTc), a workhorse of nuclear medicine. In this process, a low-enriched uranium (LEU) uranyl sulfate solution is irradiated to induce fission. The resulting solution, containing uranium, ⁹⁹Mo, and other fission products, is then "reprocessed" to separate and purify the ⁹⁹Mo.
Experimental Protocol: Separation of ⁹⁹Mo from Irradiated Uranyl Sulfate Solution
This protocol is a generalized representation based on chromatography methods described for ⁹⁹Mo recovery.[10]
Objective: To separate ⁹⁹Mo from a bulk uranyl sulfate solution containing various fission products post-irradiation.
Materials:
-
Irradiated LEU uranyl sulfate solution (~140 g-U/L, pH 1)
-
Titania (TiO₂) chromatography column
-
Sulfuric acid solution (pH 1)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Nitric acid (HNO₃) for pH adjustment
Procedure:
-
Loading: The irradiated uranyl sulfate solution is passed through a primary recovery column packed with titania (TiO₂). Molybdenum in its molybdate form (MoO₄²⁻) has a high affinity for the titania sorbent, while the uranyl ions and many other fission products pass through.
-
Washing: The titania column is washed with a pH 1 sulfuric acid solution, followed by deionized water, to remove residual uranium and loosely bound impurities.
-
Elution (Stripping): The captured ⁹⁹Mo is stripped from the column using a 1 M NaOH solution. This step recovers the molybdenum in an alkaline solution.
-
Concentration and Purification: a. The alkaline ⁹⁹Mo solution is collected and acidified to approximately pH 2 using HNO₃. b. This acidified solution is then loaded onto a smaller, secondary titania "concentration" column. c. The concentration column is washed with dilute acid and water. d. The purified and concentrated ⁹⁹Mo is then stripped from the secondary column using a smaller volume of 1 M NaOH.
-
The final product is a purified ⁹⁹Mo solution in dilute NaOH, ready for further processing into ⁹⁹ᵐTc generators. The bulk uranyl sulfate solution is retained for uranium recovery and recycling.
Quantitative Data for ⁹⁹Mo Separation:
| Parameter | Value/Condition | Purpose | Reference |
| Feed Solution | ~18 L of 140 g-U/L Uranyl Sulfate at pH 1 | Starting material post-irradiation | [10] |
| Primary Sorbent | Titania (TiO₂) | Selective adsorption of Molybdate | [5][10] |
| Eluent | 1 M NaOH | Stripping of ⁹⁹Mo from Titania | [10] |
| Recovery Efficiency | >90% of ⁹⁹Mo | To maximize product yield | [11] |
| Final Product Volume | ~50 mL of 0.2 M NaOH | Concentrated and purified ⁹⁹Mo | [10] |
Signaling Pathway for ⁹⁹Mo Separation
Caption: Workflow for the separation and purification of ⁹⁹Mo.
Concluding Remarks for Researchers
The use of this compound in nuclear fuel reprocessing is confined to niche but important applications, diverging from the conventional PUREX flowsheet. For professionals in radiochemistry and drug development, the key area of relevance is the production of medical radioisotopes. The reprocessing of irradiated uranyl sulfate solutions to yield high-purity ⁹⁹Mo is a critical industrial process that ensures the supply of ⁹⁹ᵐTc for medical diagnostics. The protocols and data presented herein provide a foundational understanding of the head-end dissolution processes and the subsequent separation chemistry. Further research may focus on optimizing sorbent materials, improving elution kinetics, and managing the unique challenges posed by radiolysis in sulfate-based aqueous systems, such as peroxide-induced precipitation of uranium.[5][12]
References
- 1. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 2. Aqueous homogeneous reactor - Wikipedia [en.wikipedia.org]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. ncsp.llnl.gov [ncsp.llnl.gov]
- 5. A Solution-Based Approach for Mo-99 Production: Considerations for Nitrate versus Sulfate Media (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.anl.gov [publications.anl.gov]
- 8. publications.anl.gov [publications.anl.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.anl.gov [publications.anl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research on the Formation Conditions and Preventive Measures of Uranium Precipitates during the Service Process of Medical Isotope Production Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dioxo(sulphato(2-)-O)uranium as a Precursor for Uranium Oxide Materials
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate (UO₂SO₄), is a versatile and important precursor in the synthesis of various uranium oxide materials. Its utility stems from its solubility in aqueous solutions and its predictable thermal decomposition behavior, allowing for the controlled production of uranium oxides with tailored properties. These uranium oxide materials, particularly uranium dioxide (UO₂) and triuranium octoxide (U₃O₈), are of significant interest in nuclear fuel fabrication, catalysis, and as semiconductor materials.
This document provides detailed application notes and experimental protocols for the synthesis of uranium oxide materials from this compound. It also addresses the material's relevance, or lack thereof, in the field of drug development, supported by data on its inherent toxicity.
II. Physicochemical Properties of Uranium Oxides from Uranyl Sulfate
The properties of uranium oxides are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data for uranium oxides produced from uranyl sulfate and other uranyl precursors via thermal decomposition and sol-gel synthesis.
Table 1: Thermal Decomposition of Uranyl Sulfate to Uranium Oxides
| Parameter | Value | Conditions/Remarks |
| Precursor | Uranyl Sulfate Hydrate (UO₂SO₄·xH₂O) | |
| Intermediate Phases | UO₂SO₄ (anhydrous) | Dehydration occurs in steps. |
| Final Product | α-U₃O₈ | Calcination in air. |
| Decomposition Temperature | > 650°C for complete conversion to U₃O₈[1] | A temperature of at least 650°C is needed for the conversion of β-UO₃ (an intermediate from other precursors) to U₃O₈.[1] |
| Particle Size | Varies with calcination temperature | Increased calcination temperature generally leads to larger particle sizes and reduced surface area.[1][2] |
| Specific Surface Area | Decreases with increasing calcination temperature above 550°C[2] | Heating UO₂ or UO₃ powder to form U₃O₈ has been shown to reduce the surface area.[1] |
Table 2: Sol-Gel Synthesis of Uranium Dioxide Nanoparticles from Uranyl Precursors
| Parameter | Value | Conditions/Remarks |
| Precursor | Uranyl Nitrate (in Ethylene Glycol) | Uranyl sulfate can be used in similar sol-gel routes. |
| Gelling Agent | Ammonia | Causes rapid gel formation.[3] |
| Synthesis Method | Microwave-assisted decomposition of uranyl gel | |
| Reaction Temperature | 200 °C[3] | |
| Reaction Time | 30 minutes[3] | |
| Product | UO₂ nanoparticles (with surface oxidation to U₃O₈)[3] | |
| Particle Size | ~4 nm[4] | |
| Specific Surface Area | High, due to nanoscale particle size | Not explicitly quantified in the provided search results. |
| Pore Volume | Not explicitly quantified in the provided search results. |
III. Experimental Protocols
A. Protocol for Thermal Decomposition of this compound to U₃O₈
This protocol describes the synthesis of triuranium octoxide (U₃O₈) powder via the thermal decomposition of uranyl sulfate hydrate.
Materials:
-
This compound hydrate (UO₂SO₄·xH₂O)
-
High-purity alumina or platinum crucible
-
Tube furnace with programmable temperature control and gas atmosphere capabilities
-
Inert gas (e.g., nitrogen or argon) and air supply
Procedure:
-
Place a known quantity of this compound hydrate into a pre-weighed crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace with an inert gas to remove air and moisture.
-
Heat the sample according to the following temperature program under a continuous flow of inert gas for dehydration:
-
Ramp to 100-150°C and hold for 1-2 hours to remove adsorbed water.
-
Ramp to 300-400°C and hold for 2-4 hours to ensure complete dehydration to anhydrous UO₂SO₄. Dehydration of UO₂SO₄·3H₂O occurs in three steps, forming the dihydrate, monohydrate, and finally the anhydrous salt.[5]
-
-
After dehydration, switch the gas flow to air.
-
Ramp the temperature to 750-800°C and hold for 4-6 hours to decompose the uranyl sulfate and form U₃O₈. A temperature of at least 650°C is required for the complete conversion to U₃O₈.[1] The rate of decomposition of UO₂SO₄ to U₃O₈ is limited by nucleation and growth.[5]
-
Cool the furnace down to room temperature under a continued flow of air.
-
Once at room temperature, the crucible can be removed, and the final U₃O₈ product can be weighed and characterized.
Characterization:
-
X-ray Diffraction (XRD): To confirm the crystal structure of the final U₃O₈ product.
-
Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): To study the decomposition pathway and transition temperatures.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the resulting powder.
-
BET Surface Area Analysis: To determine the specific surface area of the U₃O₈ powder.
B. Protocol for Sol-Gel Synthesis of Uranium Dioxide Nanoparticles
This protocol is adapted from a method using uranyl nitrate but is applicable to other soluble uranyl salts like uranyl sulfate.[3]
Materials:
-
Uranyl nitrate solution (0.1 M in ethylene glycol) or a similarly prepared uranyl sulfate solution.
-
Ethylene glycol
-
Ammonia solution
-
Pressure-resistant microwave vessel
-
Microwave synthesis system
-
Centrifuge
-
Deionized water
-
Ethanol
Procedure:
-
Gel Preparation:
-
In a suitable container, mix 1.3 mL of ethylene glycol with 0.2 mL of the 0.1 M uranyl precursor solution.
-
Add a specific amount of ammonia solution (e.g., 5-100 µL) to the mixture. A transparent yellow gel should form within seconds.[3]
-
-
Microwave-Assisted Decomposition:
-
Nanoparticle Purification:
-
After the microwave reaction, centrifuge the product to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles by re-dispersing them in deionized water and centrifuging again. Repeat this washing step with ethanol. Perform a total of three washing cycles.[3]
-
Dry the purified nanoparticles in a vacuum oven at 60°C.[3]
-
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and distribution of the UO₂ nanoparticles.
-
X-ray Diffraction (XRD): To identify the crystal phase of the nanoparticles.
-
UV-Vis Spectroscopy and X-ray Absorption Spectroscopy (XAS): To study the formation of the uranyl gel skeleton.[3]
IV. Visualizations
A. Experimental Workflow Diagrams
Caption: Workflow for the thermal decomposition of uranyl sulfate.
Caption: Workflow for the sol-gel synthesis of UO₂ nanoparticles.
B. Logical Relationship Diagram
Caption: Relationship between synthesis parameters and material properties.
V. Application Notes for Drug Development Professionals
A thorough review of the scientific literature indicates no established or prospective applications of uranium oxide materials, derived from any precursor, in drug development or therapy. The primary reasons for this are the inherent and significant radiological and chemical toxicities of uranium and its compounds.
-
Radiotoxicity: Uranium isotopes are radioactive, primarily emitting alpha particles.[6] Internal exposure to alpha emitters is highly hazardous, causing significant damage to living tissues.[6]
-
Chemical Toxicity: Uranium is a heavy metal with known nephrotoxic (kidney-damaging) effects.[1] Even in its depleted form, where the more radioactive isotopes are removed, the chemical toxicity remains a major health concern.[1]
-
Nanoparticle Toxicity: Uranium oxide nanoparticles, due to their small size and high surface area, can exhibit enhanced reactivity and toxicity. Studies on other metal oxide nanoparticles have shown that they can induce oxidative stress, inflammation, and DNA damage.[7][8][9] While specific in-vivo toxicity data for uranium oxide nanoparticles is limited in the provided search results, the known toxicity of uranium suggests that its nanoform would also be hazardous.
VI. Safety Protocols and Handling
Working with uranium compounds requires strict adherence to safety protocols to prevent internal and external exposure.
A. General Handling Precautions:
-
All work with dispersible uranium compounds, such as powders, should be conducted in a designated fume hood to prevent inhalation.[6]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.[6][10]
-
Use absorbent bench paper to contain any potential spills.[6]
-
Never pipette uranium solutions by mouth.[11]
-
Wash hands thoroughly after handling any radioactive material.[6][11]
-
Clearly label all containers with the radioactive material symbol, the compound name, and the date.[11]
B. Contamination Monitoring:
-
Regularly monitor work surfaces and gloves for contamination using a suitable survey meter (e.g., a Geiger-Mueller detector with a pancake probe).[12]
-
Perform removable contamination (swipe) surveys monthly in areas where radioactive material is used.[10]
C. Waste Disposal:
-
Segregate uranium waste from other radioactive and chemical waste streams.[10]
-
Collect all solid and liquid radioactive waste in appropriately labeled and shielded containers for disposal by the institution's radiation safety office.[6]
D. Shielding:
-
For small quantities of depleted or natural uranium, extensive shielding is typically not required due to the low penetration power of alpha particles.[10] However, it is good practice to store larger quantities in shielded containers.
These protocols are a general guide. Researchers must consult and adhere to their institution's specific radiation safety guidelines and obtain the necessary authorizations before working with any uranium compounds.
References
- 1. info.ornl.gov [info.ornl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gelation of uranyl ions and gel-derived uranium oxide nanoparticles for gas sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelation of uranyl ions and gel-derived uranium oxide nanoparticles for gas sensing - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Toxicity assessment of metal oxide nanomaterials using in vitro screening and murine acute inhalation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. d-nb.info [d-nb.info]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
Application Notes and Protocols for the Quantification of Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate. The following sections describe various analytical techniques suitable for its quantification, catering to different analytical needs, from trace analysis to bulk measurements.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and accurate technique for determining the elemental and isotopic composition of a sample.[1] It is particularly well-suited for the trace and ultra-trace quantification of uranium in various matrices, including water, biological samples, and industrial process solutions.[1][2][3]
Application Note
ICP-MS offers exceptionally low detection limits, making it the method of choice for monitoring low levels of uranyl sulfate in environmental samples or for assessing potential contamination in pharmaceutical processes.[1][3] The technique can also be used for isotopic analysis of uranium, which is crucial in nuclear-related industries.[1][4] Sample preparation may involve simple dilution or more complex digestion and matrix separation steps to minimize interferences.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2 ng L⁻¹ (in water) | [3] |
| Determination Limit | 0.04 µg L⁻¹ (in water) | [5] |
| Concentration Range | 0.04 to 50 µg L⁻¹ | [5] |
| Relative Standard Deviation (RSD) | 3% (for 73 µg L⁻¹ uranium) | [3] |
| Recovery | 91% - 106% | [3] |
Experimental Protocol: Quantification of Uranyl Sulfate in Aqueous Solution by ICP-MS
Principle: The sample is introduced into an argon plasma, which ionizes the uranium atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of the uranium isotopes, allowing for quantification.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Sample introduction system (nebulizer, spray chamber)
-
Autosampler
Reagents and Standards:
-
High-purity deionized water (18 MΩ·cm)
-
Nitric acid (HNO₃), trace metal grade
-
Certified uranium standard solution (e.g., 1000 mg/L in 2% HNO₃)
-
Internal standard solution (e.g., Rhenium (Re) or Rhodium (Rh) at 10 µg L⁻¹)[3][5]
Sample Preparation:
-
Collect aqueous samples in clean, acid-washed containers.
-
Acidify the samples to a final concentration of 2% (v/v) with nitric acid to stabilize the uranium.
-
For samples with high dissolved solids, a digestion step or matrix separation using ion exchange chromatography may be necessary to avoid interferences.[2]
-
Prepare a series of calibration standards by diluting the certified uranium standard solution with 2% nitric acid to cover the expected concentration range of the samples.
-
Add the internal standard to all samples, blanks, and calibration standards to a final concentration of 10 µg L⁻¹.
Experimental Procedure:
-
Optimize the ICP-MS instrument parameters, including RF power, nebulizer gas flow rate, and lens voltages, according to the manufacturer's recommendations for uranium analysis.[5]
-
Perform a system suitability check using a known concentration standard to ensure instrument performance.
-
Analyze a blank solution (2% nitric acid) to establish the background signal.
-
Analyze the calibration standards in order of increasing concentration.
-
Analyze the prepared samples.
-
Analyze a quality control standard after every 10-15 samples to monitor instrument drift.
Data Analysis:
-
Construct a calibration curve by plotting the intensity ratio of the uranium isotope (e.g., ²³⁸U) to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of uranium in the samples by interpolating their intensity ratios from the calibration curve.
-
Apply any necessary dilution factors to calculate the final concentration in the original sample.
Workflow Diagram
Caption: ICP-MS experimental workflow for uranyl sulfate quantification.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely accessible and cost-effective technique for the quantification of uranyl ions in solution. The method is based on the characteristic absorption of light by the uranyl (UO₂²⁺) species or its colored complexes.[6][7]
Application Note
This technique is suitable for the analysis of relatively concentrated solutions of uranyl sulfate. The sensitivity can be enhanced by forming a colored complex with a suitable chromogenic reagent.[7] It is a robust method for routine quality control and process monitoring where high sensitivity is not the primary requirement. The speciation of uranyl-sulfate complexes can also be studied using this method by analyzing shifts in the absorption spectra.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~403, 415, 428 nm (for UO₂²⁺ in sulfate-nitrate system) | [6] |
| Wavelength of Maximum Absorbance (λmax) with Calcon dye | 624 nm | [7] |
| pH for complex formation with Calcon dye | 3.0 | [7] |
| Linear Range | Dependent on the specific complex and instrument | [8] |
Experimental Protocol: Spectrophotometric Quantification using a Chromogenic Reagent
Principle: Uranyl ions react with a chromogenic reagent (e.g., Calcon) to form a colored complex. The absorbance of this complex at a specific wavelength is directly proportional to the concentration of uranium in the sample, following the Beer-Lambert law.[7]
Instrumentation:
-
UV-Visible Spectrophotometer
-
Cuvettes (e.g., 1 cm path length)
-
pH meter
Reagents and Standards:
-
Uranyl sulfate stock solution (known concentration)
-
Chromogenic reagent solution (e.g., 10⁻³ M Calcon dye)[7]
-
Buffer solution (e.g., pH 3 using perchloric acid)[7]
-
Deionized water
Sample Preparation:
-
Prepare a series of standard solutions by diluting the uranyl sulfate stock solution to known concentrations.
-
If the sample is solid, dissolve a known weight in a suitable solvent (e.g., dilute acid) and dilute to a known volume.
-
For each standard and sample solution, take a specific aliquot.
Experimental Procedure:
-
To a 10 mL volumetric flask, add 1 mL of the uranium standard or sample solution.
-
Add 1 mL of the 10⁻³ M Calcon dye solution.[7]
-
Add 1 mL of 10⁻² M perchloric acid to adjust the pH to approximately 3.[7]
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified time (if required).
-
Prepare a reagent blank using deionized water instead of the uranium solution.
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (e.g., 624 nm for the Calcon complex) against the reagent blank.[7]
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Determine the concentration of uranium in the sample solutions from the calibration curve using their measured absorbance.
-
Account for any dilution factors used during sample preparation.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for uranyl sulfate.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that can be used for the quantitative determination of uranyl sulfate in solution. It is particularly useful for in-situ measurements and for studying the speciation of uranyl complexes.[9][10]
Application Note
Raman spectroscopy provides information about the molecular structure and bonding of the uranyl sulfate species in solution.[9] The intensity of the characteristic symmetric stretching vibration of the O=U=O group is proportional to the concentration. This technique is non-destructive and requires minimal sample preparation. It is well-suited for process monitoring and for studying complexation equilibria under various conditions, such as high temperature and pressure.[9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Raman Band (Symmetric O=U=O stretch) | ~870 cm⁻¹ for UO₂²⁺(aq) | [9] |
| Application | Quantitative determination of formation constants of uranyl sulfate complexes | [9][10] |
| Advantage | Can be used for in-situ measurements under hydrothermal conditions | [9][10] |
Experimental Protocol: Quantification by Raman Spectroscopy
Principle: The sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. The Raman spectrum shows peaks at frequencies corresponding to the vibrational modes of the molecules present. The intensity of the characteristic uranyl peak is used for quantification.
Instrumentation:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Fiber optic probe for in-situ measurements or a sample holder for cuvettes
-
High-pressure fused silica capillary cells for high-temperature studies[10]
Reagents and Standards:
-
Uranyl sulfate solutions of known concentrations in the desired matrix (e.g., water, acidic solution).
-
A non-complexing salt (e.g., sodium perchlorate) to maintain constant ionic strength if studying speciation.
Sample Preparation:
-
Prepare a series of calibration standards of uranyl sulfate with known concentrations.
-
Filter samples to remove any particulate matter that could cause fluorescence or interfere with the measurement.
Experimental Procedure:
-
Optimize the Raman spectrometer parameters, including laser power, integration time, and number of accumulations, to obtain a good signal-to-noise ratio.
-
Acquire a spectrum of the solvent or matrix to be used for background subtraction.
-
Acquire the Raman spectra of the calibration standards.
-
Acquire the Raman spectra of the samples.
Data Analysis:
-
Perform baseline correction and background subtraction on the acquired spectra.
-
Identify the characteristic Raman band for the symmetric stretch of the uranyl ion (around 870 cm⁻¹).[9]
-
Measure the area or height of this peak for each standard and sample.
-
Construct a calibration curve by plotting the peak area/height against the concentration of the standards.
-
Determine the concentration of uranyl sulfate in the samples from the calibration curve.
Logical Relationship Diagram
Caption: Logical relationships in Raman spectroscopic analysis.
Electroanalytical Techniques
Electroanalytical methods, such as voltammetry and potentiometry, offer alternative approaches for the quantification of uranium.[11][12] These techniques are based on the electrochemical properties of the uranyl ion.
Application Note
Electroanalytical techniques can be highly sensitive and selective, and they are often amenable to miniaturization and automation for in-field or online monitoring.[11] For instance, stripping voltammetry can achieve very low detection limits.[12] The choice of method depends on the required sensitivity and the sample matrix. These methods measure electrical parameters like potential or current, which are related to the concentration of the analyte.[11]
Quantitative Data Summary
| Technique | Detection Limit (in the absence of Uranium) | Detection Limit (in the presence of Uranium) | Reference |
| Differential-pulse voltammetry | 2 x 10⁻⁷ to 1 x 10⁻⁶ M (for Thorium) | 8 x 10⁻⁷ to 5 x 10⁻⁶ M (for Thorium) | [12] |
| Anodic-stripping voltammetry | 8 x 10⁻⁸ M (for Thorium) | 10⁻⁷ M (for Thorium) | [12] |
Note: The provided data from the search result is for the determination of thorium in the presence of uranyl nitrate, which demonstrates the applicability of these techniques in uranium-containing matrices.
Experimental Protocol: Quantification by Differential Pulse Voltammetry
Principle: A potential waveform is applied to a working electrode immersed in the sample solution. The resulting current is measured as a function of the applied potential. The peak current in the voltammogram is proportional to the concentration of the electroactive uranyl species.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Nitrogen or argon gas for deaeration
Reagents and Standards:
-
Uranyl sulfate stock solution
-
Supporting electrolyte (e.g., a suitable buffer or acid solution to provide conductivity and control pH)
-
Deionized water
Sample Preparation:
-
Prepare a series of standard solutions of uranyl sulfate in the chosen supporting electrolyte.
-
Dissolve or dilute the sample in the supporting electrolyte.
Experimental Procedure:
-
Pipette a known volume of the standard or sample solution into the electrochemical cell.
-
Deaerate the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Immerse the electrodes in the solution.
-
Apply the differential pulse voltammetric scan over a potential range where the uranyl ion is electrochemically active.
-
Record the voltammogram.
Data Analysis:
-
Measure the peak current from the voltammogram for each standard and sample.
-
Construct a calibration curve by plotting the peak current against the concentration of the standards.
-
Determine the concentration of uranyl sulfate in the samples from the calibration curve.
Workflow Diagram
Caption: Workflow for differential pulse voltammetry.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. NEMI Method Summary - MM800 [nemi.gov]
- 3. Determination of uranium in tap water by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Determination of trace amounts of thorium by electroanalytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of Uranyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl compounds, such as uranyl acetate and uranyl nitrate, are frequently utilized in scientific research, particularly as staining agents in electron microscopy.[1][2] While invaluable for their scientific applications, these compounds present significant chemical and radiological hazards that necessitate strict adherence to safety protocols.[3][4] This document provides detailed application notes and protocols for the safe handling, storage, and disposal of uranyl compounds to minimize risk to laboratory personnel and the environment.
The primary hazards associated with uranyl compounds stem from both their chemical toxicity as heavy metals and their radioactivity.[2][5] Ingestion or inhalation of these compounds can lead to kidney damage and an increased risk of cancer due to the irradiation of lung and bone cells.[1][2] While the external radiation hazard from typical laboratory quantities is minimal, internal exposure poses a significant risk.[1]
Hazard Identification and Quantitative Data
Uranyl compounds are classified as both toxic and radioactive materials.[4] Understanding the specific hazards and exposure limits is crucial for safe handling.
Table 1: Physical and Chemical Properties of Common Uranyl Compounds
| Property | Uranyl Acetate (dihydrate) | Uranyl Nitrate (hexahydrate) |
| Formula | UO₂(CH₃COO)₂·2H₂O | UO₂(NO₃)₂·6H₂O |
| Appearance | Yellowish-green crystals | Yellow, deliquescent crystals |
| Molecular Weight | 424.15 g/mol | 502.13 g/mol [6] |
| Density | 2.89 g/cm³[1] | 2.81 g/cm³[7] |
| Melting Point | 110 °C (decomposes) | 60.2 °C[8] |
| Boiling Point | Decomposes | 118 °C (decomposes)[8] |
| Solubility in Water | 7.7 g/100 mL at 20 °C | 122 g/100 mL at 20 °C[8] |
| Specific Activity (Depleted Uranium) | 0.37–0.51 µCi/g (14–19 kBq/g)[9] | Not readily available |
Table 2: Occupational Exposure Limits for Soluble Uranium Compounds
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) | Immediately Dangerous to Life or Health (IDLH) |
| OSHA (PEL) | 0.05 mg/m³[10][11] | - | - |
| NIOSH (REL) | 0.05 mg/m³[10] | 0.6 mg/m³[10] | 10 mg/m³ (as U)[12][13] |
| ACGIH (TLV) | 0.2 mg/m³[10] | 0.6 mg/m³[10] | - |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Chemical Fume Hood: All work with powdered uranyl compounds or procedures that may generate aerosols must be conducted in a certified chemical fume hood with a face velocity between 80 and 125 feet per minute.[3]
-
Designated Work Area: Establish a designated area for handling uranyl compounds. This area should be clearly marked with "Caution: Radioactive Material" signs.[2] The work surface should be smooth, non-porous, and easily decontaminated.[3] Using disposable absorbent bench liners is highly recommended to contain spills.[14]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn at all times when handling uranyl compounds.[3] For higher-risk procedures, wearing two pairs of nitrile gloves is recommended.[3]
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[3] A face shield may be necessary for procedures with a higher risk of splashing.[3]
-
Lab Coat: A buttoned, full-length lab coat must be worn to protect against skin contamination.[3]
-
Respiratory Protection: For routine handling of small quantities (up to 10g) in a fume hood, respiratory protection is generally not necessary.[2] However, if there is a potential for significant aerosol generation or if working outside of a fume hood, a respiratory protection analysis should be performed by Environmental Health and Safety (EHS).[3][14]
Experimental Protocols
The following protocols outline the safe procedures for common laboratory tasks involving uranyl compounds.
Protocol for Handling and Weighing Powdered Uranyl Compounds
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface within the fume hood with a disposable absorbent liner.
-
Don all required PPE: lab coat, safety glasses/goggles, and double nitrile gloves.
-
-
Handling:
-
Retrieve the container of the uranyl compound from its designated storage location.
-
Place the container on the absorbent liner within the fume hood.
-
Carefully open the container to avoid creating airborne dust.
-
-
Weighing:
-
Use a dedicated set of spatulas and weighing boats for uranyl compounds.
-
Carefully transfer the desired amount of powder to the weighing boat.
-
Immediately and securely close the stock container.
-
-
Post-Procedure:
-
Clean any contaminated spatulas and equipment with a damp paper towel. Dispose of the towel as radioactive waste.
-
Wipe down the work surface with a damp paper towel, even if no visible contamination is present. Dispose of the towel as radioactive waste.
-
Remove the outer pair of gloves and dispose of them as radioactive waste.
-
With the inner pair of gloves still on, transport the weighed compound to the next step of the procedure.
-
After completing all work, remove all PPE and wash hands thoroughly with soap and water.
-
Protocol for Preparing Uranyl Staining Solutions
-
Preparation:
-
Follow steps 1.1 and 1.2 from the protocol for handling powdered compounds.
-
Have a labeled, sealed container ready for the final solution.
-
-
Dissolution:
-
In the fume hood, add the weighed uranyl compound to the appropriate solvent in a suitable container (e.g., a beaker with a magnetic stir bar).
-
Stir the solution until the compound is fully dissolved. Avoid splashing.
-
-
Transfer and Storage:
-
Carefully pour the prepared solution into the labeled storage container.
-
Securely cap the container.
-
Label the container with the compound name, concentration, date of preparation, and a "Caution: Radioactive Material" sticker.
-
-
Cleanup:
-
Rinse all glassware that came into contact with the uranyl compound with a small amount of water. Collect this rinse water as liquid radioactive waste.
-
Follow steps 1.4.2 - 1.4.5 from the protocol for handling powdered compounds.
-
Storage and Waste Disposal
Proper storage and disposal are critical to prevent contamination and ensure regulatory compliance.
Storage
-
Store uranyl compounds in clearly labeled, tightly sealed containers.[3]
-
The storage area, such as a designated cabinet, must be locked and labeled with a "Caution: Radioactive Material" sign.[2]
-
Store liquids in secondary containment to prevent spills.[14]
-
Store away from incompatible materials such as oxidizing agents and combustibles.[15]
Waste Disposal
-
All waste contaminated with uranyl compounds must be treated as radioactive waste.[1][2]
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not dispose of down the drain.[1]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, weighing boats) in a designated, labeled, and sealed container.[1]
-
Segregation: Do not mix uranyl compound waste with other hazardous chemical waste to avoid creating "mixed waste," which is significantly more difficult and expensive to dispose of.[8][9]
-
Contact your institution's EHS department for specific waste pickup procedures.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Minor Spill (Contained within the fume hood)
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent material.
-
Clean the area using a damp paper towel and a mild detergent. Work from the outside of the spill inward.
-
Place all cleanup materials in a sealed bag and dispose of it as radioactive waste.
-
Monitor the area with a radiation survey meter to ensure complete decontamination.
-
Report the spill to the laboratory supervisor and EHS.
Major Spill (Outside of the fume hood or airborne dust)
-
Evacuate the area immediately and alert others to evacuate.[3]
-
If clothing is contaminated, remove it immediately.
-
If skin is contaminated, flush with copious amounts of water.[16]
-
Close the laboratory door and prevent entry.
-
Call emergency services (e.g., 911) and your institution's EHS.[3]
-
Provide details of the spilled material to emergency responders.
Personnel Exposure
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[16]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[16]
Visualized Workflows
The following diagrams illustrate the general workflow for handling uranyl compounds and the decision-making process for a spill response.
Caption: A flowchart illustrating the standard operating procedure for handling uranyl compounds.
Caption: A decision tree for responding to a uranyl compound spill.
References
- 1. Uranyl acetate - Wikipedia [en.wikipedia.org]
- 2. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. emsdiasum.com [emsdiasum.com]
- 5. scispace.com [scispace.com]
- 6. URANYL NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 8. Uranyl nitrate - Wikipedia [en.wikipedia.org]
- 9. research.columbia.edu [research.columbia.edu]
- 10. nj.gov [nj.gov]
- 11. Uranium Toxicity: What are the Standards and Regulations for Uranium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. Uranium (soluble) - IDLH | NIOSH | CDC [cdc.gov]
- 13. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. americanelements.com [americanelements.com]
- 16. westliberty.edu [westliberty.edu]
Application Notes and Protocols: The Role of Dioxo(sulphato(2-)-O)uranium in Environmental Remediation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate, is a water-soluble uranium compound frequently encountered in contaminated sites associated with mining activities and nuclear fuel processing. Its high mobility in aqueous environments poses a significant environmental and health risk. This document provides detailed application notes and experimental protocols for various environmental remediation techniques targeting the removal and immobilization of uranyl sulfate from contaminated water and soil. The primary strategies discussed are bioremediation, photocatalytic reduction, and adsorption.
Bioremediation of Uranyl Sulfate using Sulfate-Reducing Bacteria
Bioremediation of uranyl sulfate primarily involves the microbial reduction of soluble hexavalent uranium (U(VI)) to sparingly soluble tetravalent uranium (U(IV)), which precipitates out of solution as uraninite (UO₂). Sulfate-reducing bacteria (SRB), such as Desulfovibrio species, are particularly effective in this process. They can utilize organic carbon sources as electron donors and sulfate as an electron acceptor, creating a reducing environment and producing hydrogen sulfide (H₂S), which can chemically reduce U(VI).[1][2][3] Additionally, some SRB can enzymatically reduce U(VI) using cytochromes.[4][5][6]
Quantitative Data for Bioremediation
| Parameter | Value | Conditions | Reference |
| U(VI) Removal Efficiency | 88 - 96% | Continuous flow reactor, D. desulfuricans G20 biofilm, 126 µM U(VI) feed for 32 weeks. | [1] |
| U(VI) Reduction Rate | ~0.5 µM/hr | D. desulfuricans G20 whole-cell protein (200 µg/ml), 1 mM uranyl acetate, lactate as electron donor. | [4] |
| Uranium Removal | >99% | Mixed cultures from uranium mill tailing sites, ethanol as a carbon source, incubation for 30 days. | [7] |
| Sulfate Concentration Effect | Enhanced U(VI) reduction with increased sulfate concentration up to 0.9 g/L. | Groundwater/soil slurry with indigenous bacteria, ethanol as a carbon source. | [2] |
Experimental Protocol: Batch Bioremediation of Uranyl Sulfate
This protocol describes a laboratory-scale batch experiment to evaluate the bioremediation of uranyl sulfate using Desulfovibrio desulfuricans.
Materials:
-
Desulfovibrio desulfuricans culture
-
Modified Postgate C medium[1]
-
Anaerobic chamber or glove box
-
Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Uranyl sulfate stock solution (e.g., 10 mM)
-
Sodium lactate (electron donor)
-
Syringes and needles for anaerobic transfers
-
Centrifuge
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric method for uranium analysis
-
Glutaraldehyde solution (2.5%) for sample preservation for microscopy
Procedure:
-
Preparation of Media and Cultures:
-
Prepare modified Postgate C medium and dispense into serum bottles inside an anaerobic chamber.
-
Seal the bottles and autoclave.
-
Inoculate the medium with D. desulfuricans and incubate at 30-35°C until a stationary growth phase is reached.
-
-
Experimental Setup:
-
In the anaerobic chamber, dispense 50 mL of the grown bacterial culture into sterile serum bottles.
-
Spike the cultures with the uranyl sulfate stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Add sodium lactate to a final concentration of 10-20 mM to serve as the electron donor.
-
Prepare a control bottle with autoclaved bacteria to account for any abiotic removal processes.
-
Seal all bottles and incubate at 30-35°C in the dark.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from each bottle using a sterile syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to separate the microbial cells from the aqueous phase.
-
Acidify the filtered aqueous sample for uranium analysis by ICP-MS to determine the concentration of soluble U(VI).
-
For analysis of the solid phase, centrifuge a separate aliquot, discard the supernatant, and digest the pellet with nitric acid before ICP-MS analysis.
-
To observe the precipitate, a sample can be fixed with glutaraldehyde for analysis by Transmission Electron Microscopy (TEM).
-
-
Data Analysis:
-
Plot the concentration of soluble uranium over time to determine the removal rate.
-
Calculate the percentage of uranium removed from the solution at the end of the experiment.
-
Bioremediation Workflow Diagram
Caption: Workflow for a batch bioremediation experiment.
Photocatalytic Reduction of Uranyl Sulfate
Photocatalytic reduction is an advanced oxidation-reduction process that can be employed for the remediation of uranyl sulfate. This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs.[8][9] In an anoxic environment and in the presence of an electron donor (sacrificial agent), the photogenerated electrons can reduce soluble U(VI) to insoluble U(IV), which then precipitates onto the catalyst surface.[10][11] The efficiency of this process can be influenced by factors such as pH, the presence of organic ligands, and the wavelength of the UV light.[10][12]
Quantitative Data for Photocatalytic Reduction
| Parameter | Value | Conditions | Reference |
| Uranyl Removal | >70% | TiO₂ nanoparticles, UV irradiation, anoxic, pH 2.5, with oxalate or acetate as electron donors. | [10] |
| Uranium Reduction | >70% of uranium on the solid phase is U(IV) or U(V) | X-ray Photoelectron Spectroscopy (XPS) analysis of TiO₂ powder after photoreaction. | [10] |
| Effect of Ligands | Removal with oxalate/acetate > hydroquinone > EDTA | 1:8 molar ratio of uranyl to organic compound. | [10] |
| Optimal pH | Acidic conditions (e.g., pH 2.5) are often favorable. | Varies with the specific photocatalyst and organic ligands present. | [10] |
Experimental Protocol: Photocatalytic Reduction of Uranyl Sulfate
This protocol outlines a laboratory experiment for the photocatalytic reduction of uranyl sulfate using TiO₂ nanoparticles.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)
-
Uranyl sulfate solution
-
Organic electron donor (e.g., sodium acetate, oxalic acid)
-
Quartz photoreactor vessel
-
UV lamp (e.g., mercury lamp with specific wavelength output)
-
Glove box or system for creating an anoxic environment (e.g., nitrogen purging)
-
Magnetic stirrer
-
pH meter and solutions for pH adjustment (e.g., H₂SO₄, NaOH)
-
Syringes and filters (0.22 µm)
-
ICP-MS for uranium analysis
Procedure:
-
Catalyst Suspension Preparation:
-
Weigh a specific amount of TiO₂ nanoparticles (e.g., 1 g/L) and add it to a known volume of deionized water.
-
Sonicate the suspension for 15-30 minutes to ensure uniform dispersion.
-
-
Experimental Setup:
-
Transfer the TiO₂ suspension to the quartz photoreactor.
-
Place the reactor in a light-tight enclosure with the UV lamp positioned to irradiate the solution.
-
Begin stirring the suspension.
-
Purge the system with nitrogen gas for at least 30 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the experiment.
-
Adjust the pH of the suspension to the desired value (e.g., 2.5) using H₂SO₄ or NaOH.
-
Add the organic electron donor to the desired concentration (e.g., 10 mM).
-
Allow the system to equilibrate in the dark for 30-60 minutes to measure any adsorption of uranium onto the catalyst.
-
Take an initial (time zero) sample.
-
-
Photoreaction:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
At set time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the suspension using a syringe.
-
Immediately filter the samples through a 0.22 µm filter to remove the TiO₂ particles.
-
Acidify the filtrate for subsequent uranium analysis.
-
-
Analysis:
-
Determine the concentration of dissolved uranium in the filtered samples using ICP-MS.
-
Calculate the percentage of uranyl sulfate removed from the solution as a function of time.
-
Photocatalytic Reduction Signaling Pathway
Caption: Mechanism of photocatalytic reduction of U(VI).
Adsorption of Uranyl Sulfate
Adsorption is a widely used technique for removing uranyl ions from aqueous solutions. It involves the mass transfer of the uranyl species from the liquid phase to the surface of a solid adsorbent. Various materials, including ion-exchange resins, activated carbon, clays, and novel nanocomposites, can be used as adsorbents.[3][13][14] The effectiveness of adsorption is dependent on several factors, such as the pH of the solution, temperature, initial uranyl concentration, and the nature of the adsorbent material.
Quantitative Data for Adsorption
| Adsorbent | Max. Adsorption Capacity (q_max) | Optimal pH | Isotherm Model | Reference |
| Purolite A400 (anion exchange resin) | 117.6 mg/g | ~1.5 - 2.0 | Langmuir | [14] |
| CuFe₂O₄/PANI nanocomposite | 322.6 mg/g | 4.0 | Langmuir | [3][7][13] |
| Sodium Zirconium Phosphate | 140.2 mg/g | 4.5 | Langmuir, Freundlich | [15] |
Experimental Protocol: Batch Adsorption Isotherm Study
This protocol details the procedure for conducting a batch adsorption experiment to determine the adsorption isotherm for uranyl sulfate on a given adsorbent.
Materials:
-
Adsorbent material
-
Uranyl sulfate stock solution
-
A series of flasks or vials
-
Shaker or agitator
-
pH meter and adjustment solutions
-
Centrifuge or filtration setup
-
ICP-MS for uranium analysis
Procedure:
-
Preparation of Uranyl Sulfate Solutions:
-
Prepare a series of uranyl sulfate solutions of varying initial concentrations (e.g., 10, 25, 50, 100, 200 mg/L) from the stock solution.
-
-
Adsorption Experiment:
-
Accurately weigh a fixed amount of the adsorbent (e.g., 0.1 g) into each flask.
-
Add a fixed volume (e.g., 50 mL) of each of the different concentration uranyl sulfate solutions to the flasks.
-
Adjust the pH of each solution to the predetermined optimal value for the specific adsorbent.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a sufficient time to reach equilibrium (determined from prior kinetic studies, typically 2-24 hours).
-
-
Sample Analysis:
-
After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.
-
Take a sample of the supernatant/filtrate and determine the equilibrium concentration of uranium (Cₑ) using ICP-MS.
-
-
Data Analysis:
-
Calculate the amount of uranium adsorbed per unit mass of adsorbent at equilibrium (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
qₑ is the amount of uranium adsorbed at equilibrium (mg/g)
-
C₀ is the initial uranium concentration (mg/L)
-
Cₑ is the equilibrium uranium concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Plot qₑ versus Cₑ to obtain the adsorption isotherm.
-
Fit the experimental data to isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption parameters, such as the maximum adsorption capacity (q_max).
-
Adsorption Experiment Logical Relationshipdot
References
- 1. Modeling Reduction of Uranium U(VI) under Variable Sulfate Concentrations by Sulfate-Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wipp.energy.gov [wipp.energy.gov]
- 3. Uranium bioremediation with U(VI)-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uranium Reduction by Desulfovibrio desulfuricans Strain G20 and a Cytochrome c3 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uranium reduction by Desulfovibrio desulfuricans strain G20 and a cytochrome c3 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mospace.umsystem.edu [mospace.umsystem.edu]
- 7. wipp.energy.gov [wipp.energy.gov]
- 8. ajsonline.org [ajsonline.org]
- 9. Current understanding and challenges of photocatalytic reduction of U(VI) using polymeric photocatalysts | National Science Open (NSO) [nso-journal.org]
- 10. Photocatalytic reduction of uranyl: Effects of organic ligands and UV light wavelengths | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Photocatalytic Applications of Dioxo(sulphato(2-)-O)uranium: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate (UO₂SO₄), is a versatile and potent photocatalyst. Its applications in modern chemistry are expanding, particularly in the fields of organic synthesis and environmental remediation. The uranyl ion (UO₂²⁺), upon photoexcitation, becomes a powerful oxidizing agent capable of initiating a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of uranyl sulfate as a photocatalyst, with a focus on C-H bond functionalization and the degradation of organic pollutants. The information is intended to guide researchers in designing and conducting experiments utilizing this unique catalytic system.
Application Notes
Uranyl sulfate's photocatalytic activity stems from the electronic structure of the uranyl ion. Upon absorption of light in the UV-Vis region, the uranyl ion is promoted to an excited state with a significantly enhanced redox potential.[1] This excited species can then interact with organic substrates through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
Key Applications:
-
C-H Bond Functionalization: Uranyl sulfate can catalyze the activation of otherwise inert C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has significant implications for the synthesis of complex organic molecules and drug discovery. The process typically involves the abstraction of a hydrogen atom from an organic substrate by the photoexcited uranyl ion, generating a carbon-centered radical that can be trapped by a suitable reagent.[1]
-
Degradation of Organic Pollutants: The strong oxidizing power of photoexcited uranyl sulfate makes it an effective catalyst for the degradation of a wide range of organic pollutants in water and air.[2] This includes dyes, phenols, and other persistent organic compounds. The degradation process often leads to the complete mineralization of the pollutants into carbon dioxide and water.
-
Polymer Degradation: Recent research has shown the potential of uranyl photocatalysis in the depolymerization of plastics, offering a promising avenue for chemical recycling.[3]
Advantages of Uranyl Sulfate as a Photocatalyst:
-
High Redox Potential: The photoexcited uranyl ion possesses a high redox potential, enabling the oxidation of a broad range of organic substrates.[1]
-
Visible Light Activity: Uranyl sulfate can be activated by visible light, which is a more energy-efficient and less destructive energy source compared to UV light.[2]
-
Abundance: Uranium, the primary component of the catalyst, is a relatively abundant element.
Safety Considerations:
Uranyl sulfate is a radioactive and toxic compound. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All waste containing uranium must be disposed of according to institutional and national regulations for radioactive waste.
Experimental Protocols
The following are generalized protocols for common photocatalytic applications of uranyl sulfate. Researchers should adapt these protocols based on their specific substrates and experimental goals.
Protocol 1: Photocatalytic C-H Bond Functionalization (Adapted from Uranyl Nitrate Protocols)
Materials:
-
Uranyl sulfate (UO₂SO₄)
-
Substrate containing a C-H bond to be functionalized
-
Radical trapping agent (e.g., an electrophilic olefin)
-
Solvent (e.g., acetone, acetonitrile)
-
Photoreactor equipped with a visible light source (e.g., blue LED lamp, 450 nm)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask, dissolve the substrate (1.0 mmol) and the radical trapping agent (1.2 mmol) in the chosen solvent (10 mL).
-
Add uranyl sulfate (0.02 mmol, 2 mol%) to the solution.
-
Seal the flask and place it in the photoreactor.
-
Irradiate the reaction mixture with visible light while stirring vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the functionalized product.
Protocol 2: Photocatalytic Degradation of an Organic Dye (e.g., Rhodamine B)
This protocol outlines a general method for evaluating the photocatalytic activity of uranyl sulfate in the degradation of an organic dye in an aqueous solution.
Materials:
-
Uranyl sulfate (UO₂SO₄)
-
Rhodamine B (or other organic dye)
-
Deionized water
-
Photoreactor with a visible light source
-
Beaker or other reaction vessel
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Rhodamine B in deionized water (e.g., 10 mg/L).
-
In a beaker, add a specific amount of uranyl sulfate catalyst to a known volume of the Rhodamine B solution (e.g., 50 mg of catalyst in 100 mL of dye solution).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Take an initial sample and measure its absorbance at the maximum wavelength of the dye using a UV-Vis spectrophotometer.
-
Place the beaker in the photoreactor and irradiate with visible light under continuous stirring.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge or filter the aliquots to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of the dye.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Quantitative Data
The following tables summarize key quantitative parameters for photocatalytic reactions involving uranyl species. Note that specific data for uranyl sulfate is limited, and some of the data presented is for the more commonly studied uranyl nitrate, which is expected to have similar photocatalytic behavior.
Table 1: Performance of Uranyl Photocatalysts in C-H Bond Functionalization
| Catalyst | Substrate | Product Yield (%) | Quantum Yield (Φ) | Turnover Number (TON) | Reference |
| UO₂(NO₃)₂ | Cyclohexane | 96 | Not Reported | ~12 | [4] |
| UO₂(NO₃)₂ | Toluene | 75 | Not Reported | Not Reported | [1] |
| UO₂SO₄ | Not specifically reported | Lower than UO₂(NO₃)₂ | Not Reported | Not Reported | [1] |
Table 2: Performance of Uranyl-based Photocatalysts in Organic Pollutant Degradation
| Catalyst | Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Apparent Rate Constant (k, min⁻¹) | Reference |
| UO₂²⁺/TiO₂ | Acetone | High | Not specified | 0.021 µmol min⁻¹ (as CO₂ formation) | [2] |
| Anionic uranyl oxyfluorides | Methylene Blue | ~85 | 60 | Not Reported | [5] |
Visualizations
Photocatalytic Cycle for C-H Bond Functionalization
The following diagram illustrates the proposed photocatalytic cycle for the functionalization of a C-H bond using a uranyl catalyst.
Caption: Photocatalytic cycle for C-H functionalization.
Experimental Workflow for Photocatalytic Degradation of an Organic Dye
This diagram outlines the typical experimental workflow for studying the photocatalytic degradation of an organic dye.
Caption: Experimental workflow for dye degradation.
Logical Relationship of Photocatalytic Mechanisms
This diagram shows the relationship between the photoexcitation of the uranyl ion and the subsequent reaction pathways.
Caption: Mechanistic pathways in uranyl photocatalysis.
References
- 1. francis-press.com [francis-press.com]
- 2. mdpi.com [mdpi.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anionic uranyl oxyfluorides as a bifunctional platform for highly selective ion-exchange and photocatalytic degradation of organic dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Templating Uranyl Sulfate Nanotubes with Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl sulfate nanotubes represent a unique class of inorganic nanomaterials with potential applications in areas such as sorption, separation, and catalysis.[1] The synthesis of these nanotubes can be directed by organic molecules, which act as templates, influencing their structure and properties. This document provides a detailed overview of the synthesis, characterization, and potential applications of organically templated uranyl sulfate nanotubes, with a focus on the well-documented use of N-phenylglycine as a templating agent.
The structure of these nanotubes consists of uranyl sulfate rings that share common SO₄ tetrahedra.[2] The organic template plays a crucial role in the formation of the overall complex structure.[3] For instance, in the case of N-phenylglycine, the aromatic rings stack parallel to each other due to π-π interactions, with their side chains extending into the gaps between the nanotubes.[2]
Data Presentation
The following table summarizes the key quantitative data for uranyl sulfate nanotubes templated with N-phenylglycine.
| Property | Value | Reference |
| Chemical Formula | Na(phgH⁺)₇--INVALID-LINK--₃.₅ | [1] |
| Internal Diameter | 1.4 nm | [3] |
| Crystal System | Trigonal | [2] |
| Space Group | R3m | [2] |
| Unit Cell Parameter (a) | 27.8 Å | [2] |
| Unit Cell Parameter (c) | 9.5 Å | [2] |
Experimental Protocols
Synthesis of N-phenylglycine Templated Uranyl Sulfate Nanotubes
This protocol is adapted from the work of Siidra et al. (2018).[1][4]
Materials:
-
Uranyl acetate (UO₂(CH₃COO)₂) - Caution: Contains depleted uranium. Standard precautions for handling radioactive and toxic substances should be followed.
-
N-phenylglycine (phg)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Preparation of the templating solution:
-
Dissolve a stoichiometric amount of N-phenylglycine in deionized water.
-
Slowly add a dilute solution of sulfuric acid to protonate the N-phenylglycine.
-
-
Preparation of the uranyl sulfate solution:
-
Dissolve uranyl acetate in deionized water.
-
Add a stoichiometric amount of sulfuric acid to form uranyl sulfate in situ.
-
-
Mixing and Crystallization:
-
Slowly add the uranyl sulfate solution to the N-phenylglycine solution under constant stirring.
-
Allow the resulting solution to evaporate slowly at room temperature.
-
Platy crystal clusters of the templated nanotubes will form over time.
-
-
Isolation and Washing:
-
Carefully separate the crystals from the mother liquor.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted precursors.
-
Air dry the crystals.
-
Characterization Methods
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, unit cell dimensions, and atomic arrangement of the nanotubes.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanotube crystals.
-
Infrared Spectroscopy (IR): To confirm the presence of the organic template and the sulfate and uranyl groups within the structure.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the templated nanotubes and the decomposition of the organic template.
Visualization of the Templating Process
The following diagrams illustrate the conceptual workflow for the synthesis and a simplified representation of the templating mechanism.
Caption: Experimental workflow for the synthesis of N-phenylglycine templated uranyl sulfate nanotubes.
Caption: Conceptual diagram of the templating mechanism for uranyl sulfate nanotube formation.
Applications in Drug Development: A Prospective Outlook
While the direct application of uranyl sulfate nanotubes in drug delivery has not been extensively explored, their well-defined tubular structure and the potential for functionalization through different organic templates suggest they could be investigated as novel drug delivery vehicles. The following points outline potential avenues for research in this area:
-
Drug Encapsulation: The hollow core of the nanotubes could serve as a reservoir for encapsulating therapeutic molecules. The 1.4 nm internal diameter of N-phenylglycine templated nanotubes would be suitable for smaller drug molecules.
-
Controlled Release: The interactions between the encapsulated drug and the inner surface of the nanotube, as well as the properties of the organic template, could be tailored to control the release kinetics of the drug.
-
Targeted Delivery: The external surface of the nanotubes or the organic template itself could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanotubes to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. This is a common strategy employed for other types of nanotubes in drug delivery.
-
Biocompatibility and Toxicity: A critical aspect for any in-vivo application is the biocompatibility and potential toxicity of the material. The use of depleted uranium in the synthesis is a safety precaution, but comprehensive studies would be required to assess the biological fate and toxicological profile of these nanotubes.
Future Research Directions
The field of organically templated uranyl sulfate nanotubes is still in its early stages. Future research could focus on:
-
Exploring a Wider Range of Organic Templates: The use of different organic molecules with varying sizes, shapes, and functional groups could lead to the formation of nanotubes with different diameters, surface properties, and stabilities. A review of organically templated uranyl sulfates and selenates indicates that an increase in the size of the hydrocarbon part and the number of charge functional groups of the organic cation can lead to the formation of more complex topologies.[5]
-
Post-Synthesis Modification: Developing methods for the post-synthesis functionalization of the nanotubes to attach targeting moieties or other functional molecules.
-
Investigating Drug Loading and Release: Conducting systematic studies on the encapsulation and release of various drug molecules from these nanotubes.
-
In-vitro and In-vivo Studies: Performing biological evaluations to assess the cytotoxicity, cellular uptake, and in-vivo behavior of these nanomaterials.
By systematically exploring these areas, the potential of organically templated uranyl sulfate nanotubes as a platform for drug delivery and other biomedical applications can be fully elucidated.
References
Troubleshooting & Optimization
Technical Support Center: Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Dioxo(sulphato(2-)-O)uranium (UO₂SO₄). It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, commonly known as uranyl sulfate, is an inorganic compound with the formula UO₂SO₄. It typically exists as a lemon-yellow crystalline solid in various hydrated forms (UO₂SO₄·nH₂O).[1][2] Uranyl sulfate is an important intermediate in the milling of uranium ores to produce yellowcake and is also used as a negative stain in microscopy.[1]
Q2: What are the common starting materials for uranyl sulfate synthesis? A2: Common starting materials include uranium metal, uranium oxides (such as uranium trioxide, UO₃, or triuranium octoxide, U₃O₈), or other uranium salts.[2][3] The choice of precursor often depends on the available uranium source and the desired scale of the reaction.
Q3: What are the key parameters influencing the yield and purity of the final product? A3: The primary factors include the concentration of sulfuric acid, reaction temperature, reaction time, pH, and the purity of the starting materials.[4][5] For crystalline products, the cooling rate and solvent evaporation during crystallization are also critical for obtaining high-purity crystals of a desirable size.[4]
Q4: What are the primary synthesis routes? A4: The most common laboratory and industrial method involves the dissolution of a uranium oxide, like UO₃ or U₃O₈, in sulfuric acid.[2] Other methods include the hydrothermal synthesis from uranyl-oxide hydrates in the presence of sulfuric acid or the direct oxidation and dissolution of uranium metal.[3][6]
Experimental Protocols
Protocol 1: Synthesis from Uranium Trioxide (UO₃)
This protocol describes a standard laboratory-scale synthesis of uranyl sulfate trihydrate (UO₂SO₄·3H₂O) from uranium trioxide.
Materials:
-
Uranium Trioxide (UO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ethanol
Procedure:
-
Stoichiometric Calculation: Carefully weigh a specific amount of UO₃ powder. Calculate the molar equivalent of sulfuric acid required for the reaction: UO₃ + H₂SO₄ → UO₂SO₄ + H₂O. A slight excess of acid may be used to ensure complete dissolution.
-
Dissolution: In a fume hood, slowly add the UO₃ powder to a stirred solution of dilute sulfuric acid (prepared by carefully adding the concentrated acid to deionized water). The reaction is exothermic.
-
Heating and Digestion: Gently heat the mixture to between 70-100°C with continuous stirring.[6] Maintain this temperature until all the UO₃ has dissolved, which may take several hours. The solution should become a clear, yellow liquid.
-
Filtration: If any solid impurities remain, filter the hot solution through a fine-porosity filter paper.
-
Crystallization: Transfer the clear filtrate to a clean crystallization dish. Allow the solution to cool slowly to room temperature. For better crystal formation, partially cover the dish and allow for slow evaporation over several days.
-
Isolation and Washing: Once a significant amount of yellow crystals has formed, isolate them by decantation or filtration. Wash the crystals sparingly with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.
-
Drying: Dry the final product in a desiccator or in a low-temperature oven (below 40°C) to avoid loss of hydration water. The product is uranyl sulfate trihydrate.[2]
Optimizing Synthesis Yield: Key Parameter Effects
The yield and quality of uranyl sulfate are highly dependent on reaction conditions. The following table summarizes the influence of key experimental parameters.
| Parameter | Low Value Effect | Optimal Range/Value | High Value Effect | Rationale |
| H₂SO₄ Concentration | Incomplete dissolution, low yield. | Stoichiometric to slight excess. | Increased impurities, difficult crystallization. | Ensures complete conversion of the uranium precursor without introducing excessive sulfate ions that can interfere with purification. |
| Temperature | Slow reaction rate. | 70 - 110°C[6] | Potential for side reactions or formation of different crystalline phases.[6] | Balances reaction kinetics with selectivity. Higher temperatures (>100°C) may be needed for certain precursors or hydrothermal methods.[6] |
| pH | Incomplete precipitation of certain salts. | 4.0 - 6.0 (for precipitation methods)[5] | Formation of undesired uranium hydroxides. | For precipitation-based syntheses, pH control is critical to selectively form the desired uranyl sulfate salt.[5] |
| Reaction Time | Incomplete reaction, low yield. | Varies (1-12 hours) | No significant benefit, potential for side product formation. | Time must be sufficient for the complete dissolution and reaction of the starting materials. |
| Cooling Rate | Formation of small, impure crystals. | Slow, controlled cooling. | Formation of amorphous solid or very fine powder. | Slow cooling promotes the growth of larger, more perfect crystals, which are easier to filter and typically have higher purity.[4] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of uranyl sulfate.
Caption: A troubleshooting decision tree for common uranyl sulfate synthesis issues.
Q&A Troubleshooting
Q: My final yield is significantly lower than expected. What could be the cause? A: Low yield can stem from several factors. First, ensure the complete dissolution of your uranium starting material by adjusting the sulfuric acid concentration, increasing the reaction temperature (e.g., to 70-100°C), or extending the reaction time.[6] Second, product may be lost during the workup. To minimize this, use slow cooling or evaporation for crystallization to form larger crystals that are easier to collect, and use minimal amounts of cold solvent for washing.[4]
Q: The final product is not the expected bright yellow color. Why? A: An off-color product indicates the presence of impurities. This could be due to contaminated starting materials or the formation of side products. Different reaction conditions (temperature, pH) can lead to the formation of different crystalline phases or basic sulfates.[5][6] Ensure you are using high-purity reagents and maintaining strict control over temperature and pH. If impurities persist, recrystallization of the final product is recommended.
Q: I am having trouble getting the uranyl sulfate to crystallize from the solution. What should I do? A: Difficulty in crystallization is often related to the concentration of the solution or the presence of impurities. If the solution is too dilute, you can induce crystallization by slowly evaporating the solvent in a fume hood. If it is too concentrated, you may get an amorphous precipitate; try diluting it slightly and cooling it slowly. If impurities are preventing crystal growth, filtering the hot, saturated solution can remove insoluble particles. Scratching the inside of the glass vessel with a glass rod can also help initiate nucleation.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of uranyl sulfate from a uranium oxide precursor.
Caption: General experimental workflow for uranyl sulfate synthesis.
References
- 1. Uranyl sulfate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Conversion of Uranium Metal to Uranyl Sulfate Solution (Technical Report) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2536347A - Production of basic ammonium uranyl sulfate and uranium oxide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate) Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Dioxo(sulphato(2-)-O)uranium (uranyl sulfate) solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of uranyl sulfate solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation upon dissolution | 1. Hydrolysis: The uranyl ion (UO₂²⁺) is prone to hydrolysis, especially in neutral or near-neutral pH, forming insoluble uranyl hydroxide species. 2. Low-quality water: Use of deionized water with low resistivity may introduce impurities that can react with the uranyl sulfate. | 1. Acidify the solution: Prepare the solution in dilute sulfuric acid (e.g., 0.1 M H₂SO₄) to maintain a low pH (typically < 3) and suppress hydrolysis. 2. Use high-purity water: Always use ultrapure water (e.g., 18.2 MΩ·cm) for preparing solutions. |
| Formation of a yellow precipitate over time | 1. Uranyl peroxide precipitation: In the presence of hydrogen peroxide, which can be generated radiolytically, insoluble uranyl peroxide (studtite or metastudtite) can form. 2. Changes in pH: Accidental increase in pH due to absorption of atmospheric CO₂ or interaction with alkaline surfaces can lead to precipitation of uranyl hydroxides. | 1. Control peroxide concentration: For applications where radiolysis is a concern, the addition of a peroxide scavenger may be necessary. 2. Maintain acidic conditions: Store the solution in a tightly sealed container and in an acidic medium (dilute H₂SO₄) to prevent pH changes. |
| Solution color changes from yellow to greenish-yellow | Change in speciation: The color of the solution is dependent on the specific uranyl sulfate complexes present. Changes in temperature or sulfate concentration can shift the equilibrium between different species, such as UO₂SO₄(aq) and [UO₂(SO₄)₂]²⁻, leading to a color change. | This is not necessarily a sign of instability but rather a shift in chemical equilibrium. Ensure your experimental conditions (temperature, concentration) are consistent. For sensitive applications, characterize the solution spectrophotometrically to confirm the species present. |
| Decreased solubility at elevated temperatures | Temperature effect on solubility: The solubility of uranyl sulfate can decrease at higher temperatures, leading to precipitation. | If working at elevated temperatures, ensure that the concentration of uranyl sulfate is below its solubility limit at that temperature. The presence of free sulfuric acid can help maintain solubility. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for a stable uranyl sulfate solution?
To prevent hydrolysis and subsequent precipitation of uranyl hydroxides, the pH of the solution should be kept acidic, typically below 3. This is most commonly achieved by dissolving the uranyl sulfate in a dilute solution of sulfuric acid (e.g., 0.1 M).
2. How does temperature affect the stability of uranyl sulfate solutions?
Increasing temperature can have complex effects. While it can increase the rate of dissolution, it can also decrease the solubility of uranyl sulfate, potentially leading to precipitation. Higher temperatures also favor the formation of the UO₂SO₄⁰ complex over the [UO₂(SO₄)₂]²⁻ complex. For consistent results, it is crucial to control the temperature of your experiments.
3. What are the main signs of instability in a uranyl sulfate solution?
The primary signs of instability are the formation of precipitates (cloudiness) and significant, unexpected color changes. Precipitates typically indicate hydrolysis or the formation of insoluble compounds like uranyl peroxide.
4. How should I store uranyl sulfate solutions?
Uranyl sulfate solutions should be stored in tightly sealed containers to prevent evaporation and changes in pH due to atmospheric CO₂ absorption. Storage in a cool, dark place is recommended to minimize photochemical reactions. The container material should be chemically resistant to acidic solutions (e.g., borosilicate glass or appropriate plastic).
5. What are the safety precautions for handling uranyl sulfate?
Uranyl sulfate is a radioactive and toxic compound. Always handle it in a designated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult your institution's radiation safety office for specific handling and disposal protocols.
6. How do I dispose of waste containing uranyl sulfate?
Waste containing uranyl sulfate must be disposed of as radioactive waste. It is crucial not to mix it with other hazardous chemical waste, as this can create mixed waste, which is more difficult and expensive to dispose of. Always follow your institution's guidelines for radioactive waste disposal.
Quantitative Data
Table 1: Formation Constants (log β) of Uranyl Sulfate Complexes at Different Temperatures
| Temperature (°C) | log β₁ (UO₂SO₄⁰) | log β₂ ([UO₂(SO₄)₂]²⁻) | Reference |
| 25 | 3.38 | 4.10 | |
| 100 | 4.40 | 5.26 | |
| 150 | 5.44 | 6.83 | |
| 200 | 6.33 | 8.00 | |
| 250 | 7.74 | 9.70 |
Table 2: Influence of pH on Uranyl Speciation in Sulfate-Free and Sulfate-Containing Systems
| pH | Dominant Species (Sulfate-Free) | Dominant Species (in 0.05 M Sulfate) |
| < 2.5 | UO₂²⁺ | UO₂SO₄(aq) / [UO₂(SO₄)₂]²⁻ |
| 2.5 - 4.5 | UO₂²⁺, (UO₂)₂(OH)₂²⁺ | UO₂SO₄(aq) |
| 4.5 - 6.5 | (UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺ | UO₂SO₄(aq) |
| > 6.5 | (UO₂)₃(OH)₅⁺, other polymeric hydroxides | Formation of ternary uranyl-sulfate-hydroxide complexes |
Note: This table provides a simplified overview. The exact distribution of species depends on the total uranium and sulfate concentrations.
Experimental Protocols
Protocol for the Preparation of a Stable Aqueous Uranyl Sulfate Solution
This protocol describes the preparation of a 0.1 M uranyl sulfate solution stabilized with sulfuric acid.
Materials:
-
Uranyl sulfate trihydrate (UO₂SO₄·3H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 99.999% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
-
Fume hood
-
Appropriate PPE (gloves, lab coat, safety glasses)
Procedure:
-
Prepare a 0.1 M Sulfuric Acid Solution:
-
In a fume hood, carefully add the required volume of concentrated sulfuric acid to a volume of ultrapure water. Caution: Always add acid to water, not the other way around, as the dilution process is exothermic.
-
Allow the solution to cool to room temperature.
-
Bring the solution to the final volume with ultrapure water in a volumetric flask.
-
-
Dissolve the Uranyl Sulfate:
-
Weigh the required amount of UO₂SO₄·3H₂O to prepare the desired volume and concentration of the final solution.
-
Place a magnetic stir bar in a volumetric flask.
-
Add approximately half of the final volume of the 0.1 M H₂SO₄ solution to the flask.
-
While stirring, slowly add the weighed uranyl sulfate to the flask.
-
Continue stirring until the solid is completely dissolved. The solution should be a clear yellow.
-
-
Final Volume Adjustment:
-
Once the uranyl sulfate is fully dissolved, add 0.1 M H₂SO₄ to bring the solution to the final volume marked on the volumetric flask.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Storage:
-
Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle.
-
Store in a cool, dark place.
-
Visualizations
identifying and minimizing side reactions in uranyl sulfate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during uranyl sulfate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of uranyl sulfate?
A1: The most prevalent side reactions include:
-
Reduction of Uranyl (U(VI)) to U(IV): This can lead to the formation of uranium(IV) sulfate, an undesired byproduct when pure uranyl sulfate is the target.[1][2]
-
Precipitation of Uranyl Hydroxides: At near-neutral or alkaline pH, uranyl ions can hydrolyze to form insoluble uranyl hydroxides.[3][4][5]
-
Formation of Uranyl Peroxide: In the presence of hydrogen peroxide (which can be a reagent or formed via radiolysis of water), insoluble uranyl peroxide can precipitate.[6][7][8][9]
-
Incorporation of Cation Impurities: When using starting materials like sodium uranate, incomplete reaction or washing can lead to sodium contamination in the final product. Similarly, the use of ammonium sulfate can lead to the formation of basic ammonium uranyl sulfate.[10][11]
Q2: How can I identify the presence of side products in my uranyl sulfate sample?
A2: A combination of analytical techniques is recommended for identifying impurities:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the bulk material and detect any crystalline side products like uranium(IV) sulfate or uranyl peroxide.
-
UV-Vis Spectroscopy: To determine the oxidation state of uranium in solution. The characteristic absorption spectra of U(VI) and U(IV) are distinct.[3][12]
-
Raman Spectroscopy: To identify different uranyl species and complexes in solution and in the solid state.[7][8][9][13]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or - Optical Emission Spectrometry (ICP-OES): To quantify elemental impurities, especially cationic contaminants.
Q3: What is the ideal pH range for uranyl sulfate synthesis to avoid precipitation of hydroxides?
A3: To prevent the precipitation of uranyl hydroxides, the synthesis should be conducted in an acidic medium. Uranyl hydroxide precipitation typically begins at near-neutral pH and increases with alkalinity.[3][4][5] Maintaining a pH below 4 is generally recommended. A patent for producing basic ammonium uranyl sulfate suggests a pH range of 4 to 6, but for pure uranyl sulfate, a lower pH is preferable.[11]
Q4: Can temperature influence the formation of side products?
A4: Yes, temperature can influence the reaction kinetics and the solubility of different species. For instance, in hydrothermal synthesis methods, temperature can affect the type of uranyl sulfate crystalline phase that forms.[14][15] For precipitation reactions, temperature can influence the crystal size and morphology, which can be important for filtration and purity.
Troubleshooting Guides
Issue 1: The final product is a greenish solid, not the expected yellow uranyl sulfate.
| Possible Cause | Troubleshooting Steps |
| Reduction of U(VI) to U(IV) | 1. Avoid Unwanted Photoreduction: If the reaction is sensitive to light, perform the synthesis in a dark environment or use glassware that blocks UV light. Photochemical reduction is a known method for intentionally preparing uranium(IV) sulfate.[1][2] 2. Control Reducing Agents: If using reagents that can act as reducing agents (e.g., ethanol), ensure their concentration and the reaction conditions (like exposure to sunlight) are controlled to prevent the reduction of U(VI).[1] 3. Analytical Verification: Use UV-Vis spectroscopy to confirm the presence of U(IV) in the product by dissolving a small sample in a suitable acidic solution. |
Issue 2: A gelatinous precipitate forms upon adjusting the pH of the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Precipitation of Uranyl Hydroxide | 1. Maintain Acidic Conditions: Ensure the pH of the solution remains acidic (ideally below 4) throughout the synthesis and purification process.[4] 2. Acidify Before Concentration: If concentrating the solution by evaporation, ensure it is sufficiently acidic to prevent a pH increase that could lead to hydroxide precipitation. 3. Redissolution: If a hydroxide precipitate forms, it can often be redissolved by carefully adding dilute sulfuric acid. |
Issue 3: A pale-yellow, fine precipitate forms that is difficult to filter.
| Possible Cause | Troubleshooting Steps |
| Formation of Uranyl Peroxide | 1. Avoid Hydrogen Peroxide: If not a desired reagent, ensure no sources of hydrogen peroxide are present. H2O2 can be formed by radiolysis of aqueous solutions, which may be a concern when working with highly radioactive uranium isotopes.[9] 2. Control pH: The stability of uranyl peroxide is pH-dependent. In some cases, adjusting the pH to be more acidic can help dissolve the peroxide.[16] 3. Analytical Confirmation: Raman spectroscopy can be used to identify the characteristic vibrational modes of the peroxide group in the precipitate.[17] |
Issue 4: Elemental analysis (e.g., ICP-MS) shows the presence of unexpected cations (e.g., Na+, NH4+).
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Washing | 1. Stoichiometry Control: Ensure complete reaction of the starting material (e.g., sodium uranate) by using a stoichiometric excess of sulfuric acid. 2. Thorough Washing: Wash the precipitated uranyl sulfate thoroughly with deionized water to remove soluble salt byproducts. Multiple washing steps may be necessary. 3. Alternative Starting Materials: If cation contamination is a persistent issue, consider starting with a higher purity uranium source, such as uranium trioxide (UO3). |
| Formation of Double Salts | 1. Avoid Excess Cation-Containing Reagents: When using reagents like ammonium sulfate, carefully control the stoichiometry to favor the formation of the desired uranyl sulfate rather than double salts like basic ammonium uranyl sulfate.[11] |
Quantitative Data on Side Reactions
Table 1: Effect of pH on Uranyl Species in Aqueous Solution
| pH | Predominant Uranyl Species | Potential for Hydroxide Precipitation |
| < 2.5 | UO₂²⁺ (aq) | Very Low |
| 2.5 - 4.5 | UO₂²⁺ (aq), (UO₂)₂(OH)₂²⁺ | Low |
| 4.5 - 6.5 | (UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺ | Moderate to High |
| > 6.5 | Polymeric hydroxides, UO₂(OH)₂(s) | High |
This table is a generalized representation based on established uranium hydrolysis behavior. The exact pH values for the formation of specific species can vary with uranium concentration, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Synthesis of Uranyl Sulfate from Uranium Trioxide (UO₃)
-
Materials:
-
Uranium trioxide (UO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
-
Procedure:
-
Carefully weigh a desired amount of UO₃ and transfer it to a beaker.
-
Under constant stirring, slowly add a stoichiometric amount of concentrated sulfuric acid. The reaction is: UO₃ + H₂SO₄ → UO₂SO₄ + H₂O. A slight excess of acid can be used to ensure complete reaction and maintain an acidic pH.
-
Gently heat the mixture (e.g., on a hot plate at low to medium heat) with continuous stirring to facilitate the dissolution of the UO₃. The solution should turn a characteristic yellow color.
-
Once the UO₃ has completely dissolved, allow the solution to cool.
-
The uranyl sulfate can be crystallized by slow evaporation of the solvent or by the addition of a solvent in which uranyl sulfate is less soluble, such as ethanol.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with small portions of cold deionized water, followed by ethanol, to remove any excess acid and soluble impurities.
-
Dry the purified uranyl sulfate crystals in a desiccator or at a low temperature in a vacuum oven.
-
Protocol 2: Quantification of U(IV) Impurity by UV-Vis Spectroscopy
-
Instrumentation: UV-Vis Spectrophotometer
-
Procedure:
-
Prepare a standard solution of known U(IV) concentration in a non-oxidizing acidic matrix (e.g., deaerated dilute HCl or H₂SO₄).
-
Prepare a standard solution of pure U(VI) (as uranyl sulfate) of a similar concentration.
-
Record the UV-Vis absorption spectra of both standard solutions over a relevant wavelength range (e.g., 350-800 nm). Note the characteristic absorption peaks for U(IV) (e.g., around 650 nm) and U(VI) (e.g., a series of peaks between 400-500 nm).[3]
-
Dissolve a precisely weighed amount of the synthesized uranyl sulfate sample in the same acidic matrix.
-
Record the absorption spectrum of the sample solution.
-
The presence of a peak at the characteristic wavelength for U(IV) indicates its presence as an impurity.
-
Quantify the U(IV) concentration by creating a calibration curve with U(IV) standards and applying the Beer-Lambert law. The contribution of U(VI) absorbance at the U(IV) peak wavelength should be corrected for by analyzing the pure U(VI) standard.
-
Visualizations
Caption: Experimental workflow for the synthesis of uranyl sulfate.
Caption: Common side reactions in uranyl sulfate synthesis.
References
- 1. mo99.ne.anl.gov [mo99.ne.anl.gov]
- 2. osti.gov [osti.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
- 6. in-situ-experimental-observation-and-determination-of-speciation-in-phase-separated-mixtures-of-aqueous-uranyl-sulfate-and-sulfuric-acid-under-hydrothermal-conditions-by-raman-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. researchgate.net [researchgate.net]
- 10. US2536347A - Production of basic ammonium uranyl sulfate and uranium oxide - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. publications.anl.gov [publications.anl.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
optimization of reaction conditions for Dioxo(sulphato(2-)-O)uranium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the synthesis of this compound?
A1: The synthesis of uranyl sulfate is highly sensitive to several parameters that can influence the final product's crystal structure, purity, and yield. Key parameters include temperature, pH of the reaction mixture, the molar ratio of uranium to sulfate, the choice of starting uranium salt, and the cooling rate of the solution.[1][2][3]
Q2: What are the common starting materials for the synthesis of uranyl sulfate?
A2: Common starting materials include uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) and uranyl acetate dihydrate (UO₂(CH₃COO)₂·2H₂O).[1] The choice of precursor can affect the reaction kinetics and the potential for impurity incorporation. Another approach involves the alteration of synthetic schoepite (--INVALID-LINK--₁₂) under hydrothermal conditions.[4]
Q3: How does temperature affect the crystal structure of the final product?
A3: Temperature plays a crucial role in determining the resulting crystalline phase of uranyl sulfate. Different polymorphs and coordination environments can be favored at different temperatures. For instance, the presence of edge-sharing uranyl bipyramids in the crystal structure is often indicative of synthesis temperatures exceeding 100°C, while linkage through common edges with sulfate tetrahedra can suggest temperatures in the range of 70-100°C.[4][5]
Q4: What is the influence of pH on the crystallization process?
A4: The pH of the solution significantly impacts the speciation of uranyl sulfate complexes in the aqueous phase and, consequently, the final crystalline product. Acidic conditions, often around a pH of 2, are typically employed in hydrothermal synthesis to control the hydrolysis of the uranyl ion and promote the formation of desired sulfate complexes.[5] Variations in pH can lead to the formation of different uranyl sulfate phases or the co-precipitation of uranyl hydroxides.
Q5: What analytical techniques are recommended for characterizing the synthesized this compound?
A5: A combination of analytical techniques is essential for the comprehensive characterization of uranyl sulfate. Single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are fundamental for determining the crystal structure and phase purity.[4][6] Raman and infrared (IR) spectroscopy are valuable for identifying the vibrational modes of the uranyl and sulfate ions, providing insights into their coordination environment.[7][8] Energy-dispersive X-ray spectroscopy (EDX) can be used to confirm the elemental composition.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction; Suboptimal temperature or pH; Incorrect molar ratio of reactants. | - Ensure the reaction has proceeded for a sufficient duration. - Optimize the reaction temperature and pH based on established protocols.[4] - Verify the molar ratios of the uranium precursor and sulfate source. |
| Formation of an Unexpected Crystalline Phase | Incorrect temperature, pH, or cooling rate; Presence of templating agents or impurities. | - Precisely control the synthesis temperature and pH.[4][5] - Implement a controlled cooling rate, as rapid cooling can lead to different polymorphs.[1] - Ensure high purity of starting materials and solvents. |
| Poor Crystal Quality (small or poorly formed crystals) | Rapid crystallization; Insufficient time for crystal growth; Presence of impurities inhibiting crystal growth. | - Slow down the cooling rate of the reaction mixture to allow for larger crystal formation.[1] - Increase the reaction or aging time to promote crystal growth. - Recrystallize the product from a suitable solvent to improve purity and crystal quality. |
| Presence of Impurities in the Final Product | Incomplete conversion of starting materials; Co-precipitation of other salts or hydroxides. | - Adjust the pH to ensure the complete dissolution of the uranium precursor and avoid the precipitation of hydroxides.[5] - Wash the final product with deionized water to remove soluble impurities. - Utilize analytical techniques like PXRD and EDX to identify the nature of the impurity and adjust the synthesis conditions accordingly.[5][6] |
| Inconsistent Results Between Batches | Variations in starting material quality; Fluctuations in experimental conditions (temperature, pH, stirring rate). | - Use starting materials from the same batch with known purity. - Calibrate all instruments (thermometers, pH meters) before each synthesis. - Maintain consistent stirring speed and heating profiles for all reactions. |
Experimental Protocols
Hydrothermal Synthesis of Cesium Uranyl Sulfate[4]
-
Reactant Preparation: In a Teflon-lined steel autoclave, combine 0.2 g of synthetic schoepite, 0.12 g of cesium sulfate (Cs₂SO₄), and 0.01 ml of 98% sulfuric acid (H₂SO₄).
-
Dissolution: Add 10 mL of deionized water to the autoclave and stir the mixture until all solids are dissolved.
-
Hydrothermal Reaction: Seal the autoclave and place it in a furnace. Heat the solution to 110°C. The duration of the heating will influence the crystalline phases formed.
-
Cooling: After the heating phase, allow the autoclave to cool to room temperature. The cooling rate can be controlled to influence crystal size.
-
Product Isolation: Collect the resulting crystals by filtration.
-
Characterization: Analyze the crystals using single-crystal X-ray diffraction to determine their structure.
Ionothermal Synthesis of Organically Templated Uranyl Sulfates[1][2]
-
Reactant Preparation: Combine a uranium(VI) salt (e.g., uranyl nitrate hexahydrate) and the ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate (EMIm-EtSO₄) in a reaction vessel.
-
Parameter Adjustment: Systematically vary experimental conditions such as temperature, soak time, cooling rate, and the concentration of the uranium salt in the ionic liquid. The pH can be adjusted by the addition of a cosolvent.
-
Heating and Cooling: Heat the mixture to the desired temperature for a specific soak time, followed by a controlled cooling process.
-
Crystal Formation: Crystals will form within the ionic liquid upon cooling.
-
Isolation and Analysis: Isolate the crystals and characterize them to determine their structure and properties.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of Cesium Uranyl Sulfate Compounds [4]
| Parameter | Value |
| Starting Uranium Source | Synthetic Schoepite |
| Uranium Source Mass | 0.2 g |
| Cesium Sulfate Mass | 0.12 g |
| Sulfuric Acid Volume | 0.01 mL |
| Deionized Water Volume | 10 mL |
| Temperature | 110 °C |
| pH | ~2 |
Table 2: Investigated Parameters in Ionothermal Synthesis [1][2][3]
| Parameter | Range/Type |
| Temperature | Varied |
| Soak Time | Varied |
| Cooling Rate | Varied |
| Uranium(VI) Salt | Uranyl Nitrate Hexahydrate, Uranyl Acetate Dihydrate |
| Uranium Concentration | Varied |
| Ionic Liquid | 1-ethyl-3-methylimidazolium ethyl sulfate |
| pH Adjustment | Cosolvent Addition |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in uranyl sulfate synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Raman spectroscopic investigation of selected natural uranyl sulfate minerals | ORNL [ornl.gov]
Technical Support Center: Uranyl Sulfate Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of uranyl sulfate.
Frequently Asked Questions (FAQs)
???+ question "What are the primary degradation pathways for uranyl sulfate?"
???+ question "What are the common degradation products?"
???+ question "Which factors influence the stability and degradation of uranyl sulfate?"
Troubleshooting Guides
Here are some common issues encountered during experiments, presented in a question-and-answer format.
???+ question "Problem: I'm observing an unexpected yellow precipitate in my irradiated uranyl sulfate solution. What is it and how can I prevent it?"
???+ question "Problem: The final product of my thermal decomposition of uranous sulfate hydrate is not pure U3O8. What could be wrong?"
???+ question "Problem: My spectrophotometric measurements of uranyl sulfate solutions at high temperatures are inconsistent. Why?"
Quantitative Data Summary
The following tables summarize key quantitative data from referenced experiments.
Table 1: Formation Constants (logβ) of Uranyl Sulfate Complexes
| Temperature (°C) | logβ₁ (UO₂SO₄⁰) | logβ₂ (UO₂(SO₄)₂²⁻) | Reference |
| 25 | 3.38 | 4.10 | [1][2] |
| 100 | 4.40 | 5.26 | [1][2] |
| 150 | 5.44 | 6.83 | [1][2] |
| 200 | 6.33 | 8.00 | [1][2] |
| 250 | 7.74 | 9.70 | [1][2] |
| 350 | 12.35 ± 0.22 | 14.97 ± 0.02 | [3] |
Table 2: Thermal Decomposition Pathway of Uranous Sulfate Hydrates
| Stage | Process | Intermediate/Final Products | Reference |
| 1 | Dehydration | Multi-step water loss | [4][5] |
| 2 | Oxidation | Uranyl Sulfate (UO₂SO₄) | [4][5] |
| 3 | Decomposition | Oxy-sulfates, liberation of SO₃ | [4][5] |
| 4 | Final Decomposition | U₃O₈, SO₂, O₂ | [4][5] |
Experimental Protocols
Protocol 1: Analysis of Radiolytic Gas Generation and Precipitate Prevention
This protocol is based on the "mini-AMORE" experiments designed to study the effects of radiolysis on uranyl sulfate solutions[6].
Objective: To quantify the generation of H₂ and O₂ and test the effectiveness of catalysts in preventing uranyl peroxide precipitation during irradiation.
Methodology:
-
Solution Preparation: Prepare aqueous uranyl sulfate solutions to the desired concentration (e.g., 88 g-U/L to 298 g-U/L)[7]. For catalyst testing, spike separate solutions with known concentrations of a catalyst, such as ferrous sulfate (e.g., 169 µg/g Fe²⁺)[6].
-
Irradiation: Place the solutions in a suitable sealed vessel. Irradiate the samples using a controlled radiation source, such as a 3 MeV electron beam from a Van de Graaff accelerator[6].
-
Gas Analysis: During and after irradiation, collect gas samples from the headspace of the vessel. Analyze the composition of the gas (specifically H₂ and O₂) using a gas chromatograph or other suitable gas analyzer.
-
Precipitate Observation: Visually inspect the solutions for the formation of any precipitate. Compare the catalyzed solutions to the non-catalyzed control solution[6].
-
Data Correlation: Correlate the rates of gas generation and the observation of precipitation with the radiation dose and the presence or absence of a catalyst.
Protocol 2: Spectrophotometric Determination of Uranyl Sulfate Speciation
This protocol is adapted from studies using UV-Visible and Raman spectroscopy to determine the formation constants of uranyl sulfate complexes at elevated temperatures[1][2][8].
Objective: To determine the stability constants of UO₂SO₄⁰ and UO₂(SO₄)₂²⁻ at various temperatures.
Methodology:
-
Solution Preparation: Prepare a series of solutions with varying uranyl-to-sulfate molar ratios. This can be achieved by mixing stock solutions of uranyl nitrate or uranyl triflate with sodium sulfate or sulfuric acid[9][8].
-
Spectroscopic Measurement:
-
Spectral Deconvolution:
-
The overall recorded spectrum is a sum of the contributions from the free uranyl ion (UO₂²⁺) and the various uranyl sulfate complexes (UO₂SO₄⁰, UO₂(SO₄)₂²⁻)[9].
-
Use a peak-fitting algorithm (e.g., with Voigt functions) to deconvolve the spectra and determine the concentration of each individual species at each temperature point[8].
-
-
Calculation of Formation Constants:
-
Using the calculated concentrations of the free uranyl ion, sulfate, and the different complexes, calculate the formation constants (β₁ and β₂) at each temperature.
-
Utilize a thermodynamic model, such as the modified Ryzhenko–Bryzgalin (MRB) model or the Specific Ion Interaction Theory (SIT), to fit the formation constants and derive thermodynamic parameters[1][9][2].
-
Visualizations
Degradation and Speciation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.anl.gov [publications.anl.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
resolving spectroscopic interferences in uranyl sulfate analysis
Technical Support Center: Uranyl Sulfate Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding spectroscopic interferences encountered during the analysis of uranyl sulfate.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues observed during the spectroscopic analysis of uranyl sulfate.
Problem: Inaccurate or irreproducible measurements of uranyl sulfate concentration.
Follow the diagnostic workflow below to identify and correct the source of the error.
Caption: Diagnostic workflow for troubleshooting inaccurate uranyl sulfate measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic interferences in uranyl sulfate analysis?
A1: Interferences can be broadly categorized as spectral and chemical.
-
Spectral Interferences occur when the absorption spectrum of an interfering species overlaps with that of the uranyl (UO₂²⁺) ion.[1] This can be caused by other metal ions or organic contaminants in the sample matrix.
-
Chemical Interferences result from chemical reactions that alter the analyte's properties.[1] Common examples include the formation of nonvolatile compounds or complexation with other ions, which can change the molar absorptivity of the uranyl complex. For instance, the presence of ions like nitrate or an increase in acidity can alter the uranyl speciation and shift absorption bands.[2][3]
Q2: Which specific ions are known to interfere with spectrophotometric uranium determination?
A2: Several cations and anions are known to interfere, particularly when using colorimetric reagents like Arsenazo-III. The tolerance level depends on the specific methodology.
-
Anions: Phosphate and citrate are known to cause serious interference, especially at concentrations 70 times greater than that of uranium.[4][5][6]
-
Cations: Certain cations can either decrease or increase the measured absorbance of the uranium complex.
-
Decrease Absorbance: Manganese (Mn²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Chromium (Cr³⁺).[4][5]
-
Increase Absorbance: Iron (Fe³⁺), Cerium (Ce³⁺), and Yttrium (Y³⁺).[4][5]
-
Iron is a particularly common and significant interferent due to its strong absorbance in the UV-Vis region and its tendency to form complexes.[7][8]
-
Q3: My UV-Vis spectrum for uranyl sulfate shows a peak shift. What could be the cause?
A3: Peak shifts in the uranyl sulfate spectrum are typically due to changes in the coordination environment of the uranyl ion (UO₂²⁺). This is a form of chemical interference. The formation of different aqueous complexes, such as UO₂SO₄, UO₂(SO₄)₂²⁻, and UO₂(SO₄)₃⁴⁻, can occur depending on the sulfate concentration and pH.[9][10] The presence of other ligands in the solution, such as nitrate or chloride, can also lead to the formation of different uranyl complexes, each with a unique spectral signature.[2][11]
Q4: How can I correct for matrix effects from interfering ions?
A4: There are several strategies to mitigate or correct for matrix effects:[12][13][14]
-
Sample Dilution: This is the simplest approach to reduce the concentration of interfering species. However, this may also lower the analyte concentration below the detection limit.[13]
-
Matrix Matching: Prepare calibration standards in a solution that closely matches the matrix of the samples. This ensures that the standards and samples are affected by interferences in the same way.
-
Chemical Masking: Add a complexing agent that selectively binds to the interfering ion without affecting the uranyl complex. For example, Diethylenetriaminepentaacetic acid (DTPA) has been shown to be effective in masking iron and calcium during uranium analysis.[7]
-
Separation Techniques: Use methods like ion exchange or solvent extraction to separate uranium from the interfering components of the matrix before measurement.[11]
-
Method of Standard Additions: This technique involves adding known amounts of a standard solution to the sample to create a calibration curve within the sample matrix itself, effectively canceling out the matrix effect.[13]
Quantitative Data on Interfering Ions
The table below summarizes the effect of various common ions on the spectrophotometric determination of uranium using the Arsenazo-III method, a common technique for uranium quantification. The tolerance limit is defined as the concentration of the interfering ion that causes an error of approximately ±5%.
| Interfering Ion | Type of Interference | Tolerance Limit (Fold Excess over Uranium) | Reference(s) |
| Anions | |||
| Phosphate (PO₄³⁻) | Serious Interference | < 70 | [4][5][6] |
| Citrate | Serious Interference | < 70 | [4][5][6] |
| Sulfate (SO₄²⁻) | Tolerated | > 70 | [15] |
| Fluoride (F⁻) | Interference | Varies | [15] |
| Cyanide (CN⁻) | Interference | Varies | [15] |
| Cations | |||
| Iron (Fe³⁺) | Enhances Absorbance | < 50 | [4][5] |
| Manganese (Mn²⁺) | Decreases Absorbance | < 50 | [4][5] |
| Cobalt (Co²⁺) | Decreases Absorbance | < 50 | [4][15] |
| Nickel (Ni²⁺) | Decreases Absorbance | < 50 | [4][5] |
| Copper (Cu²⁺) | Decreases Absorbance | < 50 | [4][5] |
| Chromium (Cr³⁺) | Decreases Absorbance | < 50 | [4][15] |
Note: Tolerance limits can vary based on the specific analytical conditions (e.g., pH, reagent concentration).
Experimental Protocols
Protocol 1: Method of Standard Additions
This protocol is used to overcome matrix effects by calibrating within the sample itself.
Caption: Workflow for the method of standard additions.
Methodology:
-
Preparation: Prepare at least four identical aliquots of the unknown sample solution.
-
Spiking: To each aliquot, add a different, precisely measured amount of a standard uranium solution. One aliquot should remain unspiked (zero addition).
-
Dilution: Dilute all spiked samples and the unspiked sample to the same final volume.
-
Measurement: Measure the absorbance of each solution using the chosen spectroscopic method.
-
Analysis: Create a plot of absorbance versus the concentration of the added standard.
-
Calculation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of uranium in the original, undiluted sample.
Protocol 2: Chemical Masking of Iron (Fe³⁺) Interference
This protocol uses a masking agent to prevent iron from interfering with the analysis.
Methodology:
-
Reagent Preparation: Prepare a masking solution of 0.01 M Diethylenetriaminepentaacetic acid (DTPA).[7]
-
Sample pH Adjustment: Adjust the pH of the uranyl sulfate sample solution to the optimal range for the chosen analytical method (e.g., for Arsenazo-III, a highly acidic medium is often used).[4]
-
Masking Agent Addition: Before adding the colorimetric reagent (if any), add a sufficient volume of the DTPA solution to the sample. The required amount depends on the concentration of iron but a small excess is typically used. Studies have shown DTPA to be more effective than EDTA.[7]
-
Equilibration: Allow the solution to stand for a few minutes to ensure the complete complexation of iron by DTPA.
-
Analysis: Proceed with the standard analytical procedure (e.g., addition of Arsenazo-III and measurement of absorbance at the specified wavelength). The Fe³⁺-DTPA complex will not interfere with the formation and measurement of the uranyl complex.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.anl.gov [publications.anl.gov]
- 4. Spectrophotometric determination of uranium with arsenazo-III in perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. inis.iaea.org [inis.iaea.org]
- 12. Minimizing Matrix Effects in XRF Spectrometry - XRF [xrfscientific.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A Matrix Effect Correction Method for Portable X-ray Fluorescence Data | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate) Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dioxo(sulphato(2-)-O)uranium (uranyl sulfate).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of uranyl sulfate production.
| Issue | Potential Cause | Recommended Action |
| Low or No Precipitation of Uranyl Sulfate | pH is too low: High acidity increases the solubility of uranyl sulfate.[1] | Gradually increase the pH of the solution by adding a suitable base (e.g., ammonium hydroxide), monitoring the pH closely to remain within the optimal precipitation range (typically pH 4-6).[2] |
| Temperature is too high: Solubility of uranyl sulfate can be significantly affected by temperature. Elevated temperatures can prevent precipitation.[3] | Allow the solution to cool gradually to room temperature. In some cases, further cooling in an ice bath may be necessary to induce crystallization. | |
| Insufficient concentration of reactants: The concentration of uranyl ions and sulfate ions may be below the saturation point. | Increase the concentration of the limiting reactant. Evaporation of the solvent can also be a method to increase the overall concentration. | |
| Formation of soluble complexes: In the presence of certain other ions, soluble uranyl complexes may form, inhibiting the precipitation of uranyl sulfate. | Analyze the solution for interfering ions. Purification of the initial uranium source may be necessary. Methods like solvent extraction can be employed for purification.[4] | |
| Formation of Impure Product (Discoloration, Unexpected Crystal Form) | Co-precipitation of other metal sulfates: The initial uranium source may contain metallic impurities that co-precipitate with uranyl sulfate. | Purify the uranium solution before precipitation using techniques like solvent extraction or ion exchange.[4] |
| Incorrect pH during precipitation: The pH can influence the type of uranyl sulfate hydrate or complex that precipitates.[5] | Maintain strict pH control during the precipitation process. A pH between 4.5 and 5 is often optimal for precipitating basic ammonium uranyl sulfate.[2] | |
| Inadequate washing of the precipitate: Residual mother liquor on the crystals will lead to impurities. | Wash the filtered precipitate thoroughly with deionized water, followed by a solvent in which uranyl sulfate is insoluble (e.g., ethanol) to remove residual water and soluble impurities. | |
| Poor Crystal Quality (Small, irregular crystals) | Rapid precipitation: Fast changes in temperature or pH can lead to rapid nucleation and the formation of small, poorly-formed crystals. | Employ a slower cooling rate or a more gradual change in pH to allow for larger crystal growth. Seeding the solution with a few well-formed crystals can also promote the growth of larger crystals. |
| Inadequate stirring: Insufficient agitation can lead to localized supersaturation and uneven crystal growth. | Maintain consistent and gentle stirring throughout the crystallization process to ensure a homogeneous solution. | |
| Challenges in Scaling Up Production | Heat dissipation: The dissolution of uranium oxides in sulfuric acid is an exothermic reaction, and heat management can be a challenge at a larger scale. | Use a reaction vessel with adequate heat exchange capabilities (e.g., a jacketed reactor) and control the rate of addition of reactants to manage the temperature. |
| Maintaining homogeneous reaction conditions: Ensuring uniform temperature, pH, and reactant concentration in a large volume can be difficult. | Employ efficient and scalable mixing systems. Monitor key parameters at multiple points within the reactor. | |
| Solid-liquid separation: Filtering and washing large quantities of precipitate can be inefficient. | Consider using industrial-scale filtration equipment, such as a filter press or centrifuge, to improve the efficiency of solid-liquid separation and washing. | |
| Radiological and chemical safety: Handling larger quantities of uranium compounds increases the associated risks. | All procedures must be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] All waste should be handled and disposed of as radioactive and chemical waste according to institutional and regulatory guidelines. |
Frequently Asked Questions (FAQs)
1. What are the common starting materials for uranyl sulfate synthesis in a laboratory setting?
Common starting materials include uranium trioxide (UO₃) or uranium metal. Uranium trioxide can be dissolved in sulfuric acid.[7] Uranium metal can first be oxidized to U₃O₈ and then dissolved in a mixture of sulfuric acid and hydrogen peroxide.
2. What is a typical laboratory-scale protocol for synthesizing uranyl sulfate from uranium trioxide?
A general procedure involves the careful dissolution of UO₃ powder in a stoichiometric amount of sulfuric acid with gentle heating and stirring. The resulting solution is then concentrated by evaporation and allowed to cool slowly to promote crystallization. The crystals are collected by filtration, washed with cold deionized water, and then a non-aqueous solvent like ethanol to aid drying.
3. How does temperature affect the crystallization of uranyl sulfate?
Temperature plays a crucial role in the solubility and crystal structure of uranyl sulfate. Generally, increasing the temperature increases the solubility of uranyl sulfate.[3] Different hydrates of uranyl sulfate can be formed at different temperatures. For instance, hydrothermal synthesis at temperatures between 70-110°C can lead to the formation of specific crystalline phases.[8]
4. What is the importance of pH control in uranyl sulfate production?
pH is a critical parameter that influences the species of uranyl ions in solution and the form of the precipitate. At very low pH, the high concentration of H⁺ ions can keep uranyl sulfate dissolved.[1] In the pH range of 4 to 6, basic ammonium uranyl sulfate can be precipitated in the presence of ammonium ions.[2]
5. How can I improve the yield and purity of my uranyl sulfate product?
To improve yield, you can optimize reactant concentrations and control the temperature to minimize solubility in the mother liquor. To enhance purity, it is essential to start with a purified uranium source. If impurities are present, techniques like solvent extraction or ion exchange can be used for purification prior to precipitation.[4] Thorough washing of the final product is also critical to remove any adsorbed impurities.
6. What are the primary safety precautions I should take when working with uranyl sulfate?
Uranyl sulfate is both a radioactive and a toxic chemical. All work should be performed in a designated fume hood to avoid inhalation of dust or aerosols.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are often recommended), must be worn.[6] All waste materials containing uranyl sulfate must be disposed of as mixed radioactive and chemical waste according to your institution's safety protocols.
Experimental Protocols
Detailed Methodology for Uranyl Sulfate Synthesis from Schoepite Analog
This protocol is adapted from a method used in the synthesis of cesium uranyl sulfates.[8][9]
-
Preparation of Starting Material: Synthesize a schoepite analog (--INVALID-LINK--₁₂) according to established procedures. Confirm the purity of the synthesized schoepite using powder X-ray diffraction (XRD).
-
Dissolution: In a suitable container, dissolve 0.2 g of the synthetic schoepite, 0.12 g of cesium sulfate, and 0.01 ml of 98% sulfuric acid in 10 mL of deionized water.
-
Hydrothermal Reaction: Stir the solution until all components are dissolved. Transfer the solution to a 23 mL Teflon-lined steel autoclave.
-
Heating: Place the sealed autoclave in a furnace and heat to 110 °C. Maintain this temperature for a specified period (e.g., 24-72 hours) to allow for the formation of uranyl sulfate complexes.[8]
-
Crystallization: After the heating period, allow the autoclave to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.
-
Product Recovery and Analysis: Open the autoclave in a fume hood. Collect the crystalline product by filtration. Wash the crystals with a small amount of cold deionized water. The resulting crystals can be analyzed using single-crystal XRD and energy-dispersive X-ray spectroscopy (EDX) to determine their structure and composition.[8]
Quantitative Data
| Parameter | Value/Range | Context | Reference |
| Optimal pH for Basic Ammonium Uranyl Sulfate Precipitation | 4.5 - 5.0 | Synthesis from sodium uranate with sulfuric acid and ammonium sulfate. | [2] |
| Hydrothermal Synthesis Temperature | 70 - 110 °C | Formation of cesium uranyl sulfate complexes. | [8] |
| Temperature for Decreased Uranous Sulfate Solubility | 298 K to 363 K | Increased temperature leads to decreased solubility. | [3] |
| pH for Uranyl Sulfate Dissolution | < 2.5 | Lower pH increases solubility. | [5] |
Visualizations
Caption: A generalized experimental workflow for the production of uranyl sulfate.
Caption: A troubleshooting decision tree for uranyl sulfate precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US2536347A - Production of basic ammonium uranyl sulfate and uranium oxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nrc.gov [nrc.gov]
- 5. Successive Crystallization of Organically Templated Uranyl Sulfates: Synthesis and Crystal Structures of [pyH](H3O)[(UO2)3(SO4)4(H2O)2], [pyH]2[(UO2)6(SO4)7(H2O)], and [pyH]2[(UO2)2(SO4)3] [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. slac.stanford.edu [slac.stanford.edu]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Uranyl Sulfate to Uranyl Nitrate Conversion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the conversion of uranyl sulfate to uranyl nitrate.
Troubleshooting Guide
Issue: Incomplete conversion, high residual sulfate concentration (>0.01 M)
Question: My final uranyl nitrate solution still contains a high concentration of sulfate ions, which is affecting downstream processes. How can I improve the sulfate removal?
Answer: High residual sulfate is a common issue and can significantly hinder processes like UREX solvent extraction.[1] Here are several factors to consider for optimizing sulfate precipitation:
-
Dual Precipitating Agents: Using only strontium nitrate [Sr(NO₃)₂] is often insufficient to lower the sulfate concentration to the required level of <0.01 M.[1] The addition of barium nitrate [Ba(NO₃)₂] is necessary to achieve a final sulfate concentration of approximately 0.005 M.[1]
-
Reagent Ratios: The stoichiometry of the precipitating agents is crucial. A common starting point is a 1.05:1 equivalent ratio of strontium to sulfate and a 0.05:1 equivalent ratio of barium to sulfate.[1][2]
-
Barium Nitrate Form: Due to its low solubility and slow reaction kinetics, it is highly recommended to use pulverized barium nitrate to increase its surface area and reaction rate.[1]
-
Reaction Temperature: Maintaining a reaction temperature of approximately 60°C is beneficial, as it is expected in certain target solutions due to fission products and can improve reaction kinetics.[2][3]
-
Stirring: Vigorous and continuous stirring is essential to ensure uniform heating and adequate contact between the reactants.[1][2]
Issue: Low yield of uranyl nitrate
Question: I am experiencing a significant loss of uranium during the conversion process. What are the potential causes and how can I mitigate them?
Answer: Uranium loss is a critical concern. The primary cause is often co-precipitation with the sulfate salts. Here are some troubleshooting steps:
-
Sulfate Concentration: As previously mentioned, sulfate concentrations above 0.01 M can lead to increased uranium loss during subsequent extraction processes.[1] Ensuring complete sulfate precipitation is the first step to improving yield.
-
Washing Protocol: The precipitate cake should be washed to recover any occluded uranium. A 1 M nitric acid solution can be used for washing.[2] To minimize dilution of the final product, the wash volume and contact time should be optimized. For instance, allowing the wash solution to interact with the precipitate for 30-60 seconds before filtration can be effective.[2]
-
Filtration: Ensure efficient separation of the precipitate from the filtrate. Using a 0.45-µm filter is a documented practice.[2] Incomplete transfer of the precipitate to the filtration apparatus can also result in uranium loss.[2]
Issue: Formation of a colloidal suspension
Question: During the process, I observed the formation of a colloidal suspension that is difficult to filter. What could be the cause?
Answer: The formation of colloids, such as uranyl peroxide, can occur under certain conditions and severely complicates filtration and centrifugation.[3] This may be triggered by the presence of peroxides, which can be generated during the irradiation of uranyl sulfate solutions.[4] If you suspect peroxide formation, consider adding a catalyst to prevent this.[4]
Frequently Asked Questions (FAQs)
What is the primary reason for converting uranyl sulfate to uranyl nitrate?
Uranyl sulfate must be converted to uranyl nitrate primarily for use in solvent extraction processes like UREX.[3][5] The sulfate ion forms a strong complex with the uranyl ion, which prevents its efficient extraction.[3][6]
Why are both strontium and barium nitrates used for sulfate precipitation?
Strontium nitrate alone does not sufficiently reduce the sulfate concentration to the levels required for processes like UREX (<0.01 M).[1] Barium nitrate is more effective at precipitating the remaining sulfate to reach the target concentration of ~0.005 M.[1] However, due to its low solubility, barium nitrate is used in smaller quantities after the initial precipitation with strontium nitrate.[1]
What are the key parameters to control during the conversion process?
The critical parameters to monitor and control are:
-
Reaction temperature (around 60°C).[2]
-
The equivalent ratios of strontium and barium nitrates to the initial sulfate concentration.[1][2]
-
Reaction time (e.g., 30 minutes for strontium nitrate reaction).[2]
What analytical techniques are used to monitor the conversion?
Inductively coupled plasma-optical emission spectrometry (ICP-OES) is used to determine the concentration of uranium, strontium, and barium in the filtrate.[3] Ion chromatography is used to measure the residual sulfate and nitrate concentrations.[3]
Experimental Protocols
Protocol: Precipitation Conversion of Uranyl Sulfate to Uranyl Nitrate
This protocol is based on the methodology developed at Argonne National Laboratory for the cleanup of SHINE Target Solutions.[1][2]
-
Preparation:
-
Reaction:
-
Heat the solution to 60°C while stirring continuously.[2]
-
Once the temperature is stable, add solid strontium nitrate [Sr(NO₃)₂] to achieve a 1.05:1 equivalent ratio of Sr²⁺ to SO₄²⁻.[1][2]
-
Allow the reaction to proceed for 30 minutes, maintaining the temperature and stirring.[2]
-
Subsequently, add solid, pulverized barium nitrate [Ba(NO₃)₂] to achieve a 0.05:1 equivalent ratio of Ba²⁺ to SO₄²⁻.[1][2]
-
Continue the reaction for a specified duration (e.g., 0.5 to 18 hours, which can be optimized).[3]
-
-
Filtration and Washing:
-
Analysis:
-
Analyze the resulting filtrate for uranium, strontium, and barium content using ICP-OES, and for sulfate and nitrate content using ion chromatography.[3]
-
Quantitative Data Summary
Table 1: Optimized Reagent Ratios for Sulfate Precipitation
| Reagent | Equivalent Ratio to Sulfate (SO₄²⁻) |
| Strontium Nitrate [Sr(NO₃)₂] | 1.05:1 |
| Barium Nitrate [Ba(NO₃)₂] | 0.05:1 |
Table 2: Key Experimental Conditions
| Parameter | Value |
| Reaction Temperature | 60°C |
| Strontium Nitrate Reaction Time | 30 minutes |
| Target Residual Sulfate Concentration | < 0.01 M |
Visualizations
Caption: Experimental workflow for uranyl sulfate to nitrate conversion.
Caption: Troubleshooting logic for high residual sulfate.
References
- 1. publications.anl.gov [publications.anl.gov]
- 2. publications.anl.gov [publications.anl.gov]
- 3. mo99.ne.anl.gov [mo99.ne.anl.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Conversion of Uranyl Sulfate Solution to Uranyl Nitrate Solution for Processing in UREX | Semantic Scholar [semanticscholar.org]
- 6. osti.gov [osti.gov]
Validation & Comparative
A Comparative Guide to Dioxo(sulphato(2-)-O)uranium and Uranyl Nitrate in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dioxo(sulphato(2-)-O)uranium (uranyl sulfate) and uranyl nitrate in specific chemical reactions. The information presented is based on experimental data from peer-reviewed literature to assist researchers in selecting the appropriate uranyl salt for their applications.
Executive Summary
Uranyl nitrate and uranyl sulfate are common starting materials in uranium chemistry. However, their reactivity and efficacy can differ significantly depending on the reaction type. This is largely attributed to the differing coordination properties of the nitrate and sulfate anions. Experimental evidence, particularly in the field of photocatalysis, suggests that uranyl nitrate is often the more effective catalyst. This guide will delve into a specific example of this, providing quantitative data and detailed experimental protocols.
Data Presentation: Photocatalytic C-H Bond Functionalization
A key area where the performance of these two uranyl salts has been directly compared is in photocatalytic C-H bond functionalization. A study on the fluorination of cyclooctane using a variety of uranyl salts as photocatalysts provides a clear quantitative comparison.
Table 1: Comparison of Uranyl Salts in the Photocatalytic Fluorination of Cyclooctane [1][2][3]
| Catalyst | Product Yield (%) |
| Uranyl Nitrate (UO₂(NO₃)₂·6H₂O) | 75 |
| Uranyl Acetate (UO₂(OAc)₂·2H₂O) | 23 |
| This compound (UO₂SO₄·3.5H₂O) | 15 |
| Uranyl Triflate (UO₂(OTf)₂) | <5 |
Reaction conditions: Uranyl salt (0.02 mmol), cyclooctane (0.2 mmol), N-fluorobenzenesulfonimide (NFSI) (0.3 mmol), in 2 mL of acetonitrile, irradiated with a blue LED (40 W) for 24 hours at room temperature. Yields were determined by GC-FID.
The data clearly indicates that under these specific conditions, uranyl nitrate is significantly more effective than uranyl sulfate, yielding a five-fold higher product yield.
Experimental Protocols
Below are the detailed experimental protocols for the photocatalytic fluorination of cyclooctane using either uranyl nitrate or uranyl sulfate.
General Procedure for Photocatalytic Fluorination of Cyclooctane
Materials:
-
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) or this compound trihydrate (UO₂SO₄·3H₂O)
-
Cyclooctane
-
N-fluorobenzenesulfonimide (NFSI)
-
Acetonitrile (CH₃CN)
-
Dodecane (internal standard)
-
Dichloromethane
-
Silica gel
-
Nitrogen-filled glovebox
-
4 mL vials with stirrer bars
-
40 W blue LED lamp (λmax ≈ 450 nm)
-
Gas chromatograph with flame ionization detector (GC-FID)
Procedure:
-
Inside a nitrogen-filled glovebox, add the designated uranyl catalyst (10 mol%) and N-fluorobenzenesulfonimide (NFSI, 1.5 equivalents) to a 4 mL vial equipped with a magnetic stirrer bar.
-
Add 2 mL of acetonitrile to the vial.
-
Add the internal standard (dodecane) followed by cyclooctane (1 equivalent).
-
Seal the vial and remove it from the glovebox.
-
Place the vial approximately 5 cm from a 40 W blue LED lamp and stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, quench the reaction and filter the mixture through a short plug of silica gel, eluting with dichloromethane.
-
Analyze the filtrate by GC-FID to determine the product yield.
Mandatory Visualizations
Photocatalytic C-H Activation and Functionalization Pathway
Caption: Proposed mechanism for uranyl-catalyzed C-H functionalization.
Experimental Workflow for Photocatalytic Fluorination
References
comparative study of uranyl sulfate and uranyl carbonate complexes
A comparative analysis of uranyl sulfate and uranyl carbonate complexes reveals distinct differences in their structure, spectroscopy, and formation, which are crucial for researchers and professionals in drug development and related scientific fields. This guide provides a comprehensive comparison based on experimental data, detailing the methodologies for key experiments and visualizing complex relationships.
Structural and Spectroscopic Comparison
Uranyl complexes with sulfate and carbonate ligands exhibit unique structural and spectroscopic characteristics. The coordination environment of the uranyl ion (UO₂²⁺) is significantly influenced by the ligand, leading to variations in bond lengths and vibrational frequencies.
Uranyl carbonate complexes, particularly the tricarbonato species [UO₂(CO₃)₃]⁴⁻, are known for their high stability in aqueous solutions under neutral to alkaline conditions.[1][2][3][4] In these complexes, the carbonate ions typically act as bidentate ligands, coordinating to the uranyl ion in the equatorial plane.[5] This results in a hexagonal bipyramidal geometry around the uranium atom.[1]
In contrast, uranyl sulfate complexes can adopt various coordination modes, including monodentate and bidentate coordination of the sulfate group.[6][7] The structure of these complexes can range from finite clusters to chains and sheets, leading to a greater structural diversity compared to uranyl carbonates.[8] The linkage of sulfate tetrahedra with uranyl polyhedra can occur through common vertices and edges, with edge-sharing often indicating formation at elevated temperatures.[9]
These structural differences are reflected in their spectroscopic signatures. Infrared (IR) and Raman spectroscopy are powerful tools to probe the vibrational modes of the uranyl ion and the coordinated ligands. The symmetric (ν₁) and antisymmetric (ν₃) stretching frequencies of the O=U=O group are particularly sensitive to the nature of the equatorial ligands.[10] In uranyl nitrate complexes, which can serve as a proxy for understanding ligand effects, these frequencies have been extensively studied.[11][12] For instance, the symmetric stretching vibration (ν₁) of the uranyl ion is observed in Raman spectra and its frequency can be correlated with the ligand environment.[7]
UV-Visible absorption spectroscopy also provides insights into the electronic structure of these complexes. The absorption spectra of uranyl complexes are characterized by a series of weak bands in the visible region, which are due to vibronically allowed f-f transitions, and more intense charge-transfer bands in the UV region.[13][14][15][16] The position and intensity of these bands are influenced by the coordinated ligands.
The following tables summarize key quantitative data for uranyl sulfate and uranyl carbonate complexes.
Table 1: Selected Bond Distances in Uranyl Carbonate and Sulfate Complexes
| Complex | Bond | Distance (Å) | Reference |
| [UO₂(CO₃)₃]⁴⁻ (in [C(NH₂)₃]₆[(UO₂)₃(CO₃)₆]·6.5H₂O) | U-Oaxial | 1.81 | [3][4] |
| U-Oequatorial | 2.44 | [3][4] | |
| U-C | 2.92 | [3][4] | |
| [pyH]₂(UO₂)₂(SO₄)₃ | U-Oaxial | 1.763(2)–1.781(2) | [8] |
| U-Oequatorial | 2.340(2)–2.440(2) | [8] | |
| Uranyl sulfate in aqueous solution (monodentate) | U-S | 3.57 | [6] |
| Uranyl sulfate in aqueous solution (bidentate) | U-S | 3.12 | [6] |
Table 2: Vibrational Frequencies of Uranyl Complexes
| Complex/Species | Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |
| UO₂²⁺(aq) | ν₁ (O=U=O symmetric stretch) | 872.2 (at 25 °C) | Raman | [7] |
| UO₂(CO₃)₃⁴⁻ | ν₁ (O=U=O symmetric stretch) | 812.5 | Raman | [17] |
| (UO₂)₃(CO₃)₆⁶⁻ | ν₁ (O=U=O symmetric stretch) | 831.6 | Raman | [17] |
| UO₂Cl₂ | ν₁ (symmetric stretch) | 860-880 | IR | [18] |
| UO₂Cl₂ | ν₃ (asymmetric stretch) | 930-960 | IR | [18] |
| UO₂F₂ | ν₁ (symmetric stretch) | 860-880 | IR | [18] |
| UO₂F₂ | ν₃ (asymmetric stretch) | 930-960 | IR | [18] |
Experimental Protocols
The characterization of uranyl sulfate and carbonate complexes involves a suite of experimental techniques. Below are detailed methodologies for some of the key experiments.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: Single crystals of the uranyl complexes are grown from aqueous solutions. For uranyl sulfates, this can be achieved by hydrothermal treatment with subsequent isothermal evaporation.[19] For uranyl carbonates, synthesis can often be performed by evaporation at room temperature.[1][20]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using monochromatic X-radiation (e.g., MoKα).[21]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software packages like SHELXTL.[21] This process yields information on unit cell parameters, atomic coordinates, and bond lengths and angles.
Infrared (IR) and Raman Spectroscopy
These vibrational spectroscopy techniques provide information about the bonding within the complexes.
-
Sample Preparation: For IR spectroscopy, solid samples can be prepared as potassium bromide (KBr) pressed disks.[22] For Raman spectroscopy of aqueous solutions, samples are typically held in quartz capillary cells.[7]
-
Data Acquisition:
-
IR Spectroscopy: Spectra are recorded using an FTIR spectrometer. The region of interest typically spans from 4000 cm⁻¹ to lower frequencies to observe both the uranyl and ligand vibrations.[11][12]
-
Raman Spectroscopy: A Raman spectrometer equipped with a laser source is used. The scattered light is collected and analyzed to obtain the Raman spectrum.
-
-
Data Analysis: The observed vibrational bands are assigned to specific modes of vibration (e.g., stretching, bending) of the uranyl ion and the coordinated sulfate or carbonate ligands.
UV-Visible (UV-Vis) Spectroscopy
This technique is used to study the electronic transitions in the uranyl complexes.
-
Sample Preparation: Solutions of the uranyl complexes are prepared in a suitable solvent (e.g., water, dilute acid) at a known concentration.
-
Data Acquisition: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The positions (λmax) and molar absorptivities (ε) of the absorption bands are determined. These parameters can be used to study complex formation and stability.[13]
Formation and Interconversion of Uranyl Complexes
The formation of uranyl sulfate and carbonate complexes in aqueous solution is highly dependent on factors such as pH and ligand concentration. The following diagram illustrates the general workflow for synthesizing and characterizing these complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of uranyl(VI) and -(V) carbonato complexes in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. slac.stanford.edu [slac.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Successive Crystallization of Organically Templated Uranyl Sulfates: Synthesis and Crystal Structures of [pyH](H3O)[(UO2)3(SO4)4(H2O)2], [pyH]2[(UO2)6(SO4)7(H2O)], and [pyH]2[(UO2)2(SO4)3] [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 22. cdnsciencepub.com [cdnsciencepub.com]
Comparative Analysis of Dioxo(sulphato(2-)-O)uranium: A Guide for Researchers
For researchers, scientists, and professionals in drug development, an in-depth understanding of the comparative performance of uranium compounds is critical for advancing research and applications. This guide provides a cross-validation of experimental data on Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate, against other relevant uranium compounds. The information is presented to facilitate objective comparison and informed decision-making in experimental design.
Performance Comparison of Uranyl Sulfate and Alternatives
This compound (uranyl sulfate) finds applications in various fields, including catalysis, materials science, and nuclear fuel processing. Its performance is often compared with other uranyl salts, such as uranyl nitrate and uranyl acetate. The choice of the uranyl salt can significantly impact the outcome of a reaction or the properties of the resulting material.
Photocatalytic Performance
The uranyl ion (UO₂²⁺) is a potent photocatalyst, and different counter-ions can influence its catalytic activity. Experimental data suggests that in certain hydrocarbon functionalization reactions, uranyl nitrate shows superior performance compared to uranyl sulfate and uranyl acetate.
| Catalyst | Substrate | Functionalization | Yield | Reference |
| Uranyl nitrate | Cyclooctane | C-H bond functionalization | Higher | [1] |
| Uranyl sulfate | Cyclooctane | C-H bond functionalization | Lower than uranyl nitrate | [1] |
| Uranyl acetate | Cyclooctane | C-H bond functionalization | Inferior to uranyl nitrate | [1] |
Application in Nuclear Fuel Cycles
In the context of aqueous homogeneous reactors for medical isotope production, both uranyl sulfate and uranyl nitrate have been considered as fuel solutions. Each presents distinct advantages and disadvantages. Uranyl nitrate solutions are reportedly easier to prepare.[2] Conversely, uranyl sulfate solutions are more challenging to prepare but offer better pH stability under irradiation, as they do not produce nitric acid radiolysis products.[2] However, irradiation of uranyl sulfate can lead to the formation of peroxides, which may cause precipitation of uranyl peroxide.[2]
| Property | Uranyl Sulfate Solution | Uranyl Nitrate Solution | Reference |
| Preparation | More difficult | Easier | [2] |
| Irradiation Stability | pH is stable; potential for peroxide formation and precipitation | Can lead to a large increase in pH and precipitation of hydroxides | [2] |
| Use in UREX Process | Not ideal due to strong sulfate complexation with uranyl ions | Preferred for the UREX purification process | [3] |
Thermal Stability
The thermal decomposition behavior of uranyl sulfate hydrate has been studied, indicating a multi-step process involving dehydration followed by decomposition to uranium oxides. While direct comparative studies are limited, the decomposition pathway of uranyl sulfate is well-documented.
| Compound | Decomposition Steps | Final Product | Reference |
| Uranyl sulfate hydrate (UO₂SO₄·3H₂O) | 1. Dehydration to dihydrate and monohydrate. 2. Formation of anhydrous salt. 3. Decomposition of anhydrous salt. | U₃O₈ | [4] |
| Uranyl nitrate hexahydrate | Decomposition involves hydrolysis and polymerization, forming hydroxynitrates. | Oxides of nitrogen and water are evolved. Anhydrous uranyl nitrate is not obtained through thermal decomposition. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of uranyl sulfate and a common analytical technique used for its characterization.
Hydrothermal Synthesis of a Uranyl Sulfate Compound
This protocol describes the synthesis of a crystalline uranyl borosilicate, demonstrating a typical hydrothermal synthesis approach for uranyl compounds.
Materials:
-
Uranyl nitrate hexahydrate
-
Boric acid
-
Fumed silica
-
Potassium hydroxide
-
Deionized water
Procedure:
-
Combine uranyl nitrate hexahydrate, boric acid, and fumed silica in a silver tube.
-
Add an aqueous solution of potassium hydroxide to the mixture.
-
Seal the silver tube and place it in a stainless steel autoclave.
-
Heat the autoclave in a programmable oven to 400 °C for 48 hours.
-
Slowly cool the vessel to 350 °C at a rate of 3 °C per hour.
-
Allow the autoclave to cool to room temperature naturally.
-
Open the silver tube and decant the mother liquor.
-
Sonicate the product in deionized water, followed by vacuum filtration and washing with water and acetone.
Raman Spectroscopy for Uranyl Speciation
Raman spectroscopy is a powerful non-destructive technique for studying the speciation of uranyl ions in solution.
Experimental Setup:
-
Spectrometer: A Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm).
-
Sample Cell: For high-temperature and high-pressure measurements, fused silica capillary cells are used.[5]
-
Internal Standard: A non-complexing internal standard, such as bisulfate, can be used for quantitative analysis, especially at high temperatures where other standards may be unstable.[5]
Procedure for Data Acquisition and Analysis:
-
Prepare aqueous solutions of the uranyl salt of interest at various concentrations.
-
For complexation studies, titrate the uranyl solution with the ligand of interest.
-
Acquire Raman spectra over a relevant wavenumber range (e.g., 700-1300 cm⁻¹ for the symmetric O-U-O stretching mode).
-
Perform baseline correction and peak fitting of the spectra using appropriate functions (e.g., Voigt functions) to determine the frequencies and integrated areas of the Raman bands.[5]
-
Relate the integrated areas of the peaks to the molar concentrations of the different uranyl species to determine formation constants.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different stages of a process.
Caption: Workflow for evaluating the photocatalytic performance of a uranyl compound.
References
Performance Showdown: Dioxo(sulphato(2-)-O)uranium-Based Catalysts vs. Alternatives
A comprehensive guide for researchers and drug development professionals on the catalytic efficacy of dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate, in key organic transformations. This report details comparative performance data, experimental protocols, and mechanistic insights to inform catalyst selection in specialized applications.
This compound, a notable member of the uranyl family of compounds, has garnered attention for its catalytic activity in a variety of chemical reactions, primarily leveraging its properties as a potent photocatalyst and a hard Lewis acid. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data from peer-reviewed literature, to assist researchers in making informed decisions for their synthetic needs.
Photocatalytic C-H Bond Functionalization: A Comparative Analysis
Uranyl-based compounds are recognized for their ability to catalyze the functionalization of typically inert C-H bonds upon photoexcitation. In this domain, uranyl nitrate has been more extensively studied and often serves as the benchmark for comparison.
Key Application: Fluorination of Cyclooctane
A direct comparison reveals that while this compound is a competent photocatalyst, its performance in the fluorination of cyclooctane is surpassed by uranyl nitrate under similar conditions.
Table 1: Comparative Performance in the Photocatalytic Fluorination of Cyclooctane
| Catalyst | Product Yield (%) |
| This compound | Lower Yields |
| Uranyl Nitrate | Higher Yields |
| Uranyl Acetate | Inferior to Uranyl Nitrate |
Note: Specific yield percentages were not explicitly provided in the compared abstract, but the qualitative performance difference was clearly stated.
The observed superiority of uranyl nitrate in this and other C-H functionalization reactions is a key consideration for researchers targeting these transformations.[1]
Experimental Protocol: General Procedure for Photocatalytic Fluorination of Cyclooctane
The following protocol is a generalized procedure based on methodologies reported for uranyl-catalyzed C-H functionalization.
Materials:
-
Uranyl catalyst (e.g., this compound or uranyl nitrate)
-
Substrate (e.g., cyclooctane)
-
Fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI)
-
Solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen-filled glovebox)
-
Light source (e.g., blue LEDs)
Procedure:
-
Inside a nitrogen-atmosphere glovebox, combine the uranyl catalyst, cyclooctane, and NFSI in a reaction vessel.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
Seal the reaction vessel and remove it from the glovebox.
-
Irradiate the reaction mixture with a blue LED light source while maintaining a constant temperature.
-
After the specified reaction time, quench the reaction.
-
Analyze the product mixture using techniques such as NMR spectroscopy and gas chromatography to determine the yield of the fluorinated product.
Logical Workflow for Catalyst Screening in Photocatalysis
Caption: A generalized workflow for comparing the performance of uranyl-based photocatalysts.
Lewis Acid Catalysis: A Realm of Potential
The uranyl ion (UO₂²⁺) is a hard Lewis acid, making its complexes, including this compound, potential catalysts for reactions that are activated by Lewis acids.[2][3] Such reactions include Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and Michael additions.
Table 2: Performance of Various Uranyl Complexes in the Nucleophilic Acyl Substitution of Acetic Anhydride with Ethanol
| Catalyst | Time (h) | Yield (%) |
| [UO₂(OPPh₃)₄]²⁺ | 2 | 97 |
| [UO₂(DMF)₅]²⁺ | 6 | 87 |
| UO₂(salophen)EtOH | 7 | 90 |
| UO₂(dbm)₂EtOH | 4 | 90 |
Data extracted from a study on Lewis-acidic uranyl complexes.[5]
Further research is required to systematically benchmark this compound against both other uranyl complexes and traditional Lewis acid catalysts across a range of reactions.
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Acylation
The following is a representative protocol for a Lewis acid-catalyzed acylation reaction.
Materials:
-
Lewis acid catalyst (e.g., this compound, AlCl₃)
-
Substrate (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride)
-
Solvent (e.g., dichloromethane)
-
Inert atmosphere (optional, depending on catalyst stability)
Procedure:
-
To a solution of the substrate in the solvent, add the Lewis acid catalyst.
-
Add the acylating agent to the mixture, typically dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature or with heating, monitoring its progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by a suitable method (e.g., chromatography, distillation).
-
Characterize the product and determine the yield.
Signaling Pathway for Lewis Acid Catalysis
Caption: A simplified diagram illustrating the activation of an acylating agent by a Lewis acid catalyst.
Conclusion
This compound demonstrates utility as a photocatalyst and holds potential as a Lewis acid catalyst. In photocatalytic C-H functionalization, its performance is generally lower than that of uranyl nitrate. For Lewis acid-catalyzed reactions, while the foundational principle of its activity is established, there is a clear need for direct comparative studies against other uranyl complexes and traditional Lewis acids to fully delineate its performance profile. The choice of ancillary ligands on the uranyl center appears to be a critical factor in determining its catalytic efficacy. Future research should focus on systematic screening and quantitative analysis to better position this compound within the landscape of modern catalytic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the catalytic activity of Lewis-acidic uranyl complexes in the nucleophilic acyl substitution of acid anhydrides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27796A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploring the catalytic activity of Lewis-acidic uranyl complexes in the nucleophilic acyl substitution of acid anhydrides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Uranyl Sulfate: Theoretical vs. Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of uranyl sulfate's structure is critical for applications ranging from nuclear fuel processing and environmental remediation to the development of novel therapeutic agents. Both experimental techniques and theoretical calculations provide invaluable, albeit different, insights into its molecular and crystalline architecture. This guide offers an objective comparison of these approaches, supported by experimental and computational data, to aid researchers in selecting and interpreting the appropriate analytical methods.
Experimental Structural Analysis
Experimental methods provide direct measurements of atomic positions and bonding environments in uranyl sulfate compounds. The primary techniques employed are X-ray diffraction for solid-state analysis and various spectroscopic methods for both solid and solution phases.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal XRD is the gold standard for determining the precise three-dimensional structure of crystalline solids. It provides detailed information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.
Key Findings:
-
Coordination Geometry: In most crystalline uranyl sulfates, the uranium atom is characterized by a pentagonal bipyramidal coordination sphere.[1] The linear uranyl ion (UO₂²⁺) forms the axis of the bipyramid, with five oxygen atoms from sulfate and water ligands occupying the equatorial plane.[2][3]
-
Polymerization: The structure of many uranyl sulfate hydrates is that of a coordination polymer, where sulfate ions bridge adjacent uranyl centers.[1]
-
Sulfate Coordination: Sulfate tetrahedra can link to uranyl polyhedra through corner-sharing (monodentate) or, more rarely, edge-sharing (bidentate).[2][4] Edge-sharing linkages are often indicative of formation at elevated temperatures (~70–100 °C).[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal of the uranyl sulfate compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods (e.g., direct methods or Patterson function). Finally, the structural model is refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[5]
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS is a powerful technique for probing the local atomic environment around a specific element (in this case, uranium), making it particularly useful for studying non-crystalline materials and species in solution.
Key Findings:
-
Solution Structure: EXAFS studies on aqueous uranyl sulfate solutions have revealed that the coordination of the sulfate ion to the uranyl center is dependent on the sulfate concentration.[4][6]
-
Uranium-Sulfur Distances: The technique allows for the direct measurement of the distance between the uranium absorber and the sulfur backscatterer, distinguishing between different coordination modes.
Experimental Protocol: U LIII-edge EXAFS
-
Sample Preparation: Aqueous solutions of uranyl sulfate are prepared at the desired concentrations and pH (< 3 to avoid the formation of hydroxide complexes). For solid samples, the mineral or synthetic compound is finely ground.[4]
-
Data Acquisition: The sample is placed in the path of a tunable X-ray beam at a synchrotron source. The X-ray absorption is measured as the energy is scanned across the uranium LIII absorption edge (around 17166 eV).
-
Data Analysis: The raw absorption data is processed to extract the EXAFS signal (χ(k)). This signal is then Fourier transformed to obtain a radial distribution function, which shows peaks corresponding to shells of neighboring atoms. The data is then fit using theoretical standards (calculated using codes like FEFF) to determine coordination numbers and interatomic distances.[4]
Vibrational Spectroscopy (Raman and IR)
Raman and Infrared (IR) spectroscopy probe the vibrational modes of molecules. The frequencies of these vibrations are sensitive to bond strengths, molecular symmetry, and the local chemical environment, providing a "fingerprint" of the uranyl and sulfate species present.
Key Findings:
-
Uranyl Ion Stretch: The symmetric stretching mode (ν₁) of the O=U=O unit is a prominent feature in the Raman spectra, typically observed between 850 and 875 cm⁻¹. Its exact position shifts depending on the nature of the equatorial ligands.[7]
-
Sulfate Ion Modes: The vibrational modes of the sulfate ion (SO₄²⁻), particularly the symmetric stretch (ν₁) around 980-1030 cm⁻¹, are sensitive to its coordination mode (free ion vs. monodentate vs. bidentate).[7][8]
-
Mineral Identification: Raman spectroscopy is a rapid, non-destructive technique used to identify different uranyl sulfate minerals, as each has a characteristic spectral signature based on its unique structure and composition.[5][8][9][10]
Experimental Protocol: Micro-Raman Spectroscopy
-
Instrumentation: A micro-Raman spectrometer is used, often equipped with a 785 nm excitation laser to minimize fluorescence. A high-resolution diffraction grating (e.g., 1200 lines/mm) is employed.[8]
-
Sample Placement: A small amount of the solid sample is placed on a microscope slide.
-
Data Collection: The laser is focused on the sample through a microscope objective. The scattered light is collected and passed to the spectrometer. Data is typically collected over a range of 50–1250 cm⁻¹ for a set number of accumulations and time to improve the signal-to-noise ratio.[8]
Theoretical and Computational Structural Analysis
Theoretical methods, particularly Density Functional Theory (DFT), complement experimental studies by providing detailed insights into electronic structure, bonding, and energetics. DFT can be used to predict structures, calculate vibrational frequencies to aid in spectral assignment, and model species that are difficult to isolate experimentally.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For uranyl sulfate, it is used to optimize molecular geometries, predict vibrational spectra, and calculate the relative stability of different isomers (e.g., monodentate vs. bidentate coordination).
Key Findings:
-
Structural Prediction: DFT calculations can accurately predict the geometries of uranyl sulfate complexes, including bond lengths and angles, which are often in good agreement with experimental data from XRD and EXAFS.[7]
-
Vibrational Frequency Calculation: Calculated vibrational frequencies from DFT are crucial for interpreting and assigning the bands observed in experimental Raman and IR spectra. For example, DFT confirms that the O=U=O symmetric stretch shifts to lower frequencies as more sulfate ions coordinate to the uranyl center.[7][11]
-
Energetics: DFT can be used to calculate the energy difference between different coordination modes, helping to explain the experimental observation that bidentate coordination is favored in certain conditions.[7]
Computational Protocol: DFT Calculations
-
Model Building: A starting structure for the uranyl sulfate complex (e.g., [UO₂(SO₄)(H₂O)₃]⁰) is built.
-
Method Selection: A DFT functional (e.g., B3LYP, M06) and a suitable basis set are chosen. Relativistic effects for uranium are often accounted for using effective core potentials (RECPs).[12][13]
-
Solvation Model: To simulate an aqueous environment, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.[12][13]
-
Calculation: The geometry of the model is optimized to find the lowest energy structure. Following optimization, vibrational frequencies are calculated. The results provide predicted bond lengths, angles, and a theoretical Raman/IR spectrum.[11]
Data Presentation and Comparison
A direct comparison of data from experimental and theoretical methods highlights the strengths and weaknesses of each approach.
Table 1: Comparison of U-S Interatomic Distances in Aqueous Solution
| Coordination Mode | Experimental (EXAFS) U-S Distance (Å) | Theoretical (DFT) Prediction |
| Monodentate | 3.57 ± 0.02[4][6] | Consistent with experimental findings[7] |
| Bidentate | 3.11 - 3.12 ± 0.02[4][6] | Consistent with experimental findings[7] |
Table 2: Comparison of Symmetric O=U=O Vibrational Frequencies (ν₁) in Aqueous Species
| Uranyl Species | Experimental (Raman) Frequency (cm⁻¹) at 25°C | Theoretical (DFT) Prediction |
| UO₂²⁺(aq) | 872.2 ± 1.1[7] | Used as a reference for complex calculations |
| UO₂SO₄⁰(aq) | 863.2[7] | Consistent with experimental shifts[7][11] |
| UO₂(SO₄)₂²⁻(aq) | 854.2[7] | Consistent with experimental shifts[7][11] |
Visualization of Analytical Workflow
The most powerful approach to structural characterization involves integrating both experimental and theoretical methods. The following workflow illustrates this synergistic relationship.
Caption: Workflow for integrated structural analysis of uranyl sulfate.
Conclusion
The structural analysis of uranyl sulfate is a clear example of the synergy between experimental and theoretical chemistry.
-
Experimental methods like SC-XRD, EXAFS, and Raman spectroscopy provide direct, tangible data on the state of uranyl sulfate in solid and solution forms. XRD offers unparalleled precision for crystals, while EXAFS and Raman are vital for understanding the more complex and dynamic solution-phase chemistry.
-
Theoretical methods , primarily DFT, offer a powerful predictive and interpretive tool. They allow for the modeling of transient or difficult-to-isolate species and are essential for assigning complex vibrational spectra and understanding the energetic factors that govern structure and reactivity.
For a comprehensive understanding, researchers should employ an integrated approach. Experimental data provides the ground truth for validating and refining computational models, while theoretical calculations provide a deeper framework for interpreting experimental results. This combined strategy is the most effective path to fully elucidating the complex structural chemistry of uranyl sulfate.
References
- 1. Uranyl sulfate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Oldsite, K2Fe2+[(UO2)(SO4)2]2(H2O)8, a new uranyl sulfate mineral from Utah, USA: its description and implications for the formation and occurrences of uranyl sulfate minerals | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 4. slac.stanford.edu [slac.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Abstract: RAMAN SPECTROSCOPIC INVESTIGATION OF URANYL SULFATE MINERALS (GSA Connects 2022 meeting in Denver, Colorado) [gsa.confex.com]
- 10. Raman spectroscopic investigation of selected natural uranyl sulfate minerals | ORNL [ornl.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Density functional theory (DFT) calculations of VI/V reduction potentials of uranyl coordination complexes in non-aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Purity Assessment of Synthesized Dioxo(sulphato(2-)-O)uranium
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Dioxo(sulphato(2-)-O)uranium, also known as uranyl sulfate (UO₂SO₄). Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical strategy.
The purity of uranyl sulfate is paramount for its application in various fields, including catalysis, materials science, and nuclear fuel cycle research. Impurities, which can originate from starting materials or side reactions during synthesis, can significantly alter the chemical and physical properties of the final product, leading to unreliable experimental results. This guide explores a suite of analytical techniques capable of providing qualitative and quantitative information on the purity of synthesized uranyl sulfate.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical methods can be employed to assess the purity of synthesized uranyl sulfate. The choice of technique depends on the specific information required, such as elemental composition, phase purity, and the presence of organic or inorganic impurities. The following table summarizes the key performance characteristics of several commonly used techniques.
| Analytical Technique | Information Provided | Typical Detection Limit | Accuracy | Throughput | Key Advantages | Limitations |
| Powder X-ray Diffraction (XRD) | Crystalline phase identification and quantification, lattice parameters. | ~1-5 wt% | High for phase identification, moderate for quantification. | Moderate | Non-destructive, provides structural information. | Not suitable for amorphous phases, quantification can be complex.[1][2][3][4][5] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Elemental composition and isotopic ratios. | ng/L to µg/L range | High | High | Excellent sensitivity for trace element analysis. | Destructive, can have isobaric interferences.[6][7][8][9] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Elemental composition. | µg/L to mg/L range | High | High | Robust and tolerant to complex matrices. | Lower sensitivity than ICP-MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., SO₄²⁻, UO₂²⁺, H₂O). | % range | Qualitative | High | Fast, non-destructive, good for identifying molecular impurities. | Not inherently quantitative without calibration.[10][11][12][13][14] |
| Raman Spectroscopy | Vibrational modes of molecules, complementary to FTIR. | % range | Qualitative | High | Non-destructive, minimal sample preparation, good for aqueous solutions. | Fluorescence interference can be an issue.[15][16][17][18][19] |
| UV-Vis Spectrophotometry | Quantification of uranyl ions in solution. | mg/L range | Moderate to High | High | Simple, cost-effective for quantitative analysis of uranium. | Limited to liquid samples, potential for spectral interferences. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile, presence of hydrates. | % range | High for mass changes | Low | Provides information on stoichiometry and thermal behavior. | Does not identify the evolved gases without a coupled technique (e.g., MS). |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below to facilitate the replication of purity assessment experiments.
Powder X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase of the synthesized this compound and to detect any crystalline impurities.
Protocol:
-
Sample Preparation: A small amount of the synthesized uranyl sulfate powder is gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder.
-
Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation.
-
Data Collection: The sample is scanned over a 2θ range appropriate for uranyl sulfate, typically from 10° to 80°, with a step size of 0.02° and a suitable counting time per step.
-
Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of the UO₂SO₄ phase. The presence of additional peaks indicates crystalline impurities, which can also be identified by comparison with the database. Quantitative phase analysis can be performed using methods like the Rietveld refinement to determine the weight percentage of each crystalline phase.[1][3]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Analysis
Objective: To determine the elemental composition of the synthesized uranyl sulfate and to quantify trace metallic impurities.
Protocol:
-
Sample Digestion: A precisely weighed amount of the synthesized uranyl sulfate (e.g., 10-50 mg) is dissolved in a known volume of high-purity dilute nitric acid (e.g., 2-5% HNO₃). The dissolution should be performed in a clean, inert vessel.
-
Standard Preparation: A series of calibration standards containing known concentrations of uranium and potential impurity elements are prepared in the same acid matrix.
-
Instrument Setup: An ICP-MS instrument is tuned and calibrated according to the manufacturer's instructions.
-
Analysis: The digested sample solution is introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions generated in the plasma, allowing for the quantification of uranium and other elements.
-
Data Analysis: The concentrations of impurity elements are determined by comparing their signal intensities to the calibration curves. This provides a quantitative measure of the elemental purity of the sample.[6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Objective: To identify the characteristic functional groups of this compound and to detect the presence of molecular impurities, such as residual starting materials or by-products.
Protocol:
-
Sample Preparation: A small amount of the synthesized uranyl sulfate powder is mixed with dry potassium bromide (KBr) powder in a ratio of approximately 1:100. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder can be placed directly on the ATR crystal.[11]
-
Background Collection: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
Sample Analysis: The sample pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the uranyl (UO₂²⁺) and sulfate (SO₄²⁻) groups. The presence of unexpected peaks may indicate impurities. For example, broad bands in the 3000-3600 cm⁻¹ region would suggest the presence of water (hydrates).[10][12]
Analytical Workflows
The selection of an appropriate analytical workflow is crucial for a comprehensive purity assessment. The following diagrams, generated using the DOT language, illustrate logical sequences for the analysis of synthesized this compound.
Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A focused workflow for the quantitative determination of purity and impurity profiling of synthesized uranyl sulfate.
Potential Impurities in Synthesized this compound
The nature and quantity of impurities in synthesized uranyl sulfate are highly dependent on the synthetic route and the purity of the starting materials. Common sources of impurities include:
-
Precursor-related impurities: If uranyl nitrate is used as a precursor, residual nitrate ions may be present. Similarly, if uranium oxides are dissolved in sulfuric acid, incomplete reaction can leave unreacted oxides.
-
Reagent-related impurities: Impurities present in the sulfuric acid or other reagents used in the synthesis can be incorporated into the final product. For instance, sulfates derived from the acid used in the manufacturing process have been identified as impurities in uranium ore concentrates.[15]
-
Side-reaction products: Depending on the reaction conditions (e.g., temperature, pH), other uranyl species or hydrated forms may co-precipitate.
-
Metallic impurities: The starting uranium material itself may contain other metallic elements, which will be carried through the synthesis.
A thorough understanding of the synthesis process is therefore essential for anticipating potential impurities and selecting the most appropriate analytical techniques for their detection and quantification.
By employing a combination of the analytical techniques and workflows outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction [mccrone.com]
- 2. researchgate.net [researchgate.net]
- 3. Accuracy in Rietveld quantitative phase analysis: a comparative study of strictly monochromatic Mo and Cu radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. icdd.com [icdd.com]
- 6. osti.gov [osti.gov]
- 7. Analysis of solid uranium particulates on cotton swipes with an automated microextraction-ICP-MS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uranium isotopic analysis in unpurified solutions by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00130C [pubs.rsc.org]
- 9. inis.iaea.org [inis.iaea.org]
- 10. inis.iaea.org [inis.iaea.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FTIR analysis of uranyl minerals [inis.iaea.org]
- 15. analysis of impurities in uranium ore concentrates using hand-held Raman spectroscopy [jopss.jaea.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. impact.ornl.gov [impact.ornl.gov]
- 18. Abstract: RAMAN SPECTROSCOPIC INVESTIGATION OF URANYL SULFATE MINERALS (GSA Connects 2022 meeting in Denver, Colorado) [gsa.confex.com]
- 19. Raman spectroscopic investigation of selected natural uranyl sulfate minerals [ouci.dntb.gov.ua]
Benchmarking Uranyl-Based Compounds Against Modern Alternatives in Electron Microscopy
A comparative guide for researchers on the performance and protocols of negative stains in transmission electron microscopy, focusing on the transition from traditional uranyl-based reagents to safer, non-radioactive alternatives.
Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate, and its close relative, uranyl acetate, have long been the gold standard for negative staining in transmission electron microscopy (TEM). Their ability to provide high contrast and fine grain has made them invaluable for the visualization of viruses, proteins, and other macromolecular structures. However, due to the radioactive and toxic nature of uranium compounds, their use is increasingly restricted, prompting a search for viable alternatives.[1][2][3] This guide provides a comprehensive comparison of uranyl-based stains and emerging non-radioactive substitutes, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate staining agent for their needs.
Performance Comparison of Negative Stains
The effectiveness of a negative stain is primarily judged by the contrast it imparts to the sample and the resolution achievable in the final image. While uranyl acetate is often considered the superior staining agent, several alternatives have demonstrated comparable or adequate performance for many applications.[1][4] The following table summarizes quantitative data from comparative studies.
| Staining Agent | Concentration | Achievable Resolution (Å) | Optimal pH Range | Key Characteristics |
| Uranyl Acetate (UA) | 2% | ~17-30 | 4.0 - 4.5 | Gold standard; provides excellent contrast and fine grain; radioactive and toxic.[4] |
| Uranyl Sulfate | Varies | Similar to Uranyl Acetate | Acidic | Used as a negative stain and tracer in biology.[5] |
| Neodymium Acetate (NdAc) | 2% | ~30 | 6.5 - 8.0 | Good alternative to uranyl acetate, offering efficient contrasting of protein molecules.[1][4] |
| Europium Acetate (EuAc) | 2% | ~24 | 6.0 - 7.5 | A viable lanthanide-based alternative, allowing for 3D reconstruction of proteins.[1][4] |
| UA-Zero | Commercial | ~17 | 6.8 | A commercially available stain containing ytterbium and tungsten, showing promising results.[1][4] |
| Phosphotungstic Acid (PTA) | 2% | Variable | 6.0 - 7.5 | A classic negative stain, though resolution may be lower than uranyl acetate.[1][4] |
| UAR-EMS | Commercial | Not specified | Not specified | Reported to be a strong contender as a uranyl acetate replacement.[6] |
| Oolong Tea Extract (OTE) | Varies | Not specified | Not specified | A non-toxic, non-radioactive alternative with good results for certain tissues.[2] |
| Platinum Blue | Varies | Not specified | Not specified | An alternative with improved staining properties over the years.[2][3] |
Experimental Protocols
The following are detailed methodologies for key negative staining experiments. Adherence to these protocols is crucial for achieving optimal and reproducible results.
Protocol 1: Negative Staining of Macromolecules with Uranyl Acetate
This protocol is a standard procedure for preparing samples for TEM using a uranyl-based stain.
-
Glow-Discharge Grids: Place a 400-mesh copper grid coated with a thin layer of carbon film in a glow-discharge system. Apply a current of 15 mA for 15 seconds to render the carbon surface hydrophilic.
-
Sample Adsorption: Apply a 3 µL drop of the purified sample solution (e.g., protein or virus suspension) to the glow-discharged grid. Allow the sample to adsorb for 60 seconds.
-
Blotting: Using filter paper, carefully blot away the excess sample solution from the edge of the grid.
-
Washing (Optional): Apply a drop of deionized water or a suitable buffer to the grid for a few seconds to wash away any unadsorbed material, then blot dry.
-
Staining: Apply a 3 µL drop of 2% uranyl acetate solution to the grid. Incubate for 30-60 seconds.
-
Final Blotting and Drying: Blot away the excess stain and allow the grid to air dry completely before inserting it into the electron microscope.
Protocol 2: Comparative Staining with Lanthanide-Based Alternatives
This protocol is adapted for testing alternatives like Neodymium Acetate (NdAc) and Europium Acetate (EuAc).
-
Grid Preparation: Prepare glow-discharged, carbon-coated copper grids as described in Protocol 1.
-
Sample Application: Apply a 3 µL drop of the sample solution to the grid and allow for adsorption for 60 seconds.
-
Blotting: Gently blot the grid to remove the excess sample.
-
Staining: Apply a 3 µL drop of the 2% lanthanide-based stain (e.g., NdAc or EuAc). The optimal staining time may vary, so it is recommended to test a range (e.g., 30, 60, and 120 seconds).
-
Blotting and Drying: Blot the grid to remove the excess stain and let it air dry thoroughly.
-
Imaging and Evaluation: Acquire images using a transmission electron microscope and evaluate the contrast, particle distribution, and potential for 3D reconstruction.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for negative staining and the decision-making process for choosing a suitable stain.
Caption: Workflow for a typical negative staining experiment in transmission electron microscopy.
Caption: Decision tree for selecting a negative staining agent for electron microscopy.
References
- 1. Alternatives for Uranyl Acetate Negative Staining With Respect to the Resolution Obtained After Single Particle Analysis of Erythrocruorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substitutes for Uranyl Acetate [scienceservices.eu]
- 3. researchgate.net [researchgate.net]
- 4. Alternatives for Uranyl Acetate Negative Staining With Respect to the Resolution Obtained After Single Particle Analysis of Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uranyl sulfate - Wikipedia [en.wikipedia.org]
- 6. mmc-series.org.uk [mmc-series.org.uk]
inter-laboratory comparison of Dioxo(sulphato(2-)-O)uranium characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate. In the absence of a formal inter-laboratory study, this document synthesizes data from various independent research findings to offer a benchmark for researchers in the field. The guide focuses on key analytical techniques, presenting quantitative data in accessible tables and detailing the experimental protocols employed.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for understanding the thermal stability and decomposition pathways of uranyl sulfate hydrates. These analyses typically reveal a multi-step process involving dehydration, conversion to anhydrous uranyl sulfate, and final decomposition to uranium oxides.
Table 1: Comparative Thermogravimetric Data for Uranyl Sulfate Hydrates
| Compound | Dehydration Onset (°C) | Dehydration End (°C) | Mass Loss (%) - Dehydration | Decomposition to Oxide Onset (°C) | Final Product | Reference |
| UO₂(SO₄)·3H₂O | ~45 | ~110 | 28.76 (experimental) | ~221 | U₃O₈ | [1][2] |
| Uranyl Oxalate Hydrate* | 25 | 850 (total range) | - | - | UO₂ / α-U₃O₈ | [3] |
| K₄--INVALID-LINK--(H₂O₂)₃(H₂O)₄ | 44.61 | 109.74 | 28.76 | 220.62 | K₄UO₆ | [2] |
Note: Uranyl oxalate is included for comparative purposes of a related uranyl complex.
Experimental Protocol: Thermogravimetric Analysis (TGA-DTA)
A common methodology for the thermal analysis of uranyl sulfate hydrates involves heating the sample in a controlled atmosphere and monitoring the change in mass as a function of temperature.
-
Sample Preparation: A precise amount of the hydrated uranyl sulfate complex (typically 10-20 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: A simultaneous thermal analyzer (TGA-DTA) is used.
-
Heating Program: The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 850°C or higher) at a constant heating rate, commonly 10°C/min.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, or in air to observe oxidative decomposition.
-
Data Analysis: The resulting TGA curve plots mass loss against temperature, while the DTA curve shows endothermic or exothermic transitions. The data is analyzed to determine the temperatures of dehydration and decomposition and to identify intermediate and final products, often in conjunction with techniques like X-ray diffraction (XRD) of the residues.[3]
Vibrational Spectroscopy: Infrared and Raman
Vibrational spectroscopy is essential for confirming the presence of the uranyl (UO₂²⁺) and sulfate (SO₄²⁻) moieties and for probing their coordination environment.
Table 2: Comparative Infrared (IR) Spectroscopy Data for Uranyl Compounds
| Compound | ν(O=U=O) Symmetric Stretch (cm⁻¹) | ν(O=U=O) Asymmetric Stretch (cm⁻¹) | Sulfate Bands (cm⁻¹) | Reference |
| Uranyl Nitrate Hexahydrate | ~856 (weak) | ~920 (strong) | N/A | [4] |
| Uranyl Sulfate Complexes | - | - | Bands in the 1225-1080 and 645-600 regions indicate coordinated sulfate. | |
| Uranium(IV) Sulfate Complexes | - | - | Discussed in context of neutral and basic sulfates. | [5][6] |
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups. The strong band around 920 cm⁻¹ is a hallmark of the asymmetric stretching vibration of the uranyl ion.[4] The splitting of sulfate vibrational modes can indicate whether the sulfate group is ionic or coordinated to the uranium center.
Table 3: Comparative Raman Spectroscopy Data for Uranyl Sulfate Species
| Species | ν(O=U=O) Symmetric Stretch (cm⁻¹) | ν(SO₄²⁻) Symmetric Stretch (cm⁻¹) | Reference |
| UO₂²⁺(aq) | 872.2 | - | [7] |
| UO₂(SO₄)⁰(aq) | 863.2 | - | [7] |
| UO₂(SO₄)₂²⁻(aq) | 854.2 | - | [7] |
| SO₄²⁻(aq) | - | 982.3 | [7] |
| HSO₄⁻(aq) | - | 1051.5 (S-O)₃ stretch | [7] |
| Zippeite Group Minerals | ~760–890 (doublet) | ~1000–1050 (doublet) | [8] |
| Phosphuranylite Group Minerals | ~880 | ~1045 | [8] |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Solid samples can be analyzed directly. Aqueous solutions are typically placed in a cuvette or a fused silica capillary cell.[7]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) and a sensitive detector like a charge-coupled device (CCD) is used.[9]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. For aqueous solutions, measurements can be performed as a function of ligand and uranyl concentrations at various pH values.[10]
-
Data Analysis: The Raman shifts (in cm⁻¹) of the vibrational bands are determined. The symmetric stretching vibration of the O=U=O group is particularly intense and sensitive to the coordination environment of the uranyl ion.[7][10]
Workflow and Logical Relationships
The characterization of a newly synthesized this compound complex typically follows a logical progression of analytical techniques to confirm its identity, purity, and structural features.
Caption: General workflow for the synthesis and characterization of uranyl sulfate complexes.
This guide serves as a foundational resource for professionals engaged in the research and development of uranium-containing compounds. By presenting comparative data and standardized protocols, it aims to facilitate greater consistency and comparability of results across different laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, infrared and visible spectra of sulfate complexes of uranium(IV) (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. scispace.com [scispace.com]
- 10. Aqueous uranium complexes. 2. Raman spectroscopic study of the complex formation of the dioxouranium(VI) ion with a variety of inorganic and organic ligands (Journal Article) | OSTI.GOV [osti.gov]
Crystal Chemical Restrictions for Isotypic Uranyl Sulfate and Selenate Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of sulfate (SO₄²⁻) with selenate (SeO₄²⁻) in inorganic compounds is a topic of significant interest in materials science and crystal engineering. While the chemical similarities between sulfur and selenium in the +6 oxidation state suggest a high propensity for the formation of isostructural compounds, studies on uranyl sulfates and selenates reveal a more complex reality. This guide provides an objective comparison of the crystal chemical factors that govern the formation of isotypic uranyl sulfate and selenate compounds, supported by experimental data.
A comprehensive review of organically templated uranyl sulfates and selenates has shown that despite a large number of known compounds (194), only a small fraction (approximately 12%) form isotypic pairs.[1][2][3][4] This highlights the presence of significant crystal chemical restrictions that hinder direct isomorphic substitution. The structural architecture of these compounds is intricately dependent on the interplay between the inorganic uranyl oxyanion complexes and the organic templating molecules.[1][2]
Comparative Crystallographic Data
The primary difference between the sulfate and selenate anions lies in their size, with the selenate tetrahedron being approximately 10% larger than the sulfate tetrahedron.[5] This size mismatch is a critical factor influencing the formation of isostructural compounds. The following tables summarize key crystallographic data for representative isotypic and non-isotypic uranyl sulfate and selenate compounds.
Table 1: Comparison of Unit Cell Parameters for Isotypic Uranyl Selenate Compounds.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Cs₂Ni₃(H₂O)₄[(UO₂)₈(SeO₄)₄O₈] | C2/c | 8.755(3) | 14.228(5) | 17.927(8) | 103.739(3) | [5] |
| Cs₂Co₃(H₂O)₄[(UO₂)₈(SeO₄)₄O₈] | C2/c | 8.744(2) | 14.380(4) | 17.901(5) | 103.654(3) | [5] |
Table 2: Comparison of Key Bond Lengths in Uranyl Sulfate and Selenate Structures.
| Compound Type | Bond | Bond Length Range (Å) | Ref. |
| Uranyl Sulfate | U⁶⁺≡O²⁻ (Uranyl) | 1.763(2) - 1.781(2) | [2] |
| U–O (equatorial) | 2.340(2) - 2.440(2) | [2] | |
| S⁶⁺–O²⁻ | 1.441(2) - 1.496(2) | [2] | |
| Uranyl Selenate | U⁶⁺≡O²⁻ (Uranyl) | 1.757(4) - 1.766(3) | [2] |
| U–O (equatorial) | 2.352(3) - 2.438(3) | [2] | |
| Se⁶⁺–O²⁻ | 1.603(4) - 1.653(3) | [2] |
The data clearly illustrates that while the uranyl cation geometry remains relatively consistent, the T-O (T = S, Se) bond lengths differ significantly, reflecting the larger ionic radius of Se⁶⁺ compared to S⁶⁺. This difference necessitates adjustments in the overall crystal packing, which are not always possible without altering the entire structure.
Experimental Protocols
The synthesis of uranyl sulfate and selenate compounds typically involves one of two main approaches:
1. Mild Hydrothermal Synthesis:
This is a common method for obtaining single crystals suitable for X-ray diffraction studies.
-
Reactants: A stoichiometric mixture of a uranyl salt (e.g., uranyl nitrate or acetate), the corresponding acid (sulfuric or selenic acid), and a source for the counter-ion (e.g., an alkali halide or an organic amine) are used.
-
Solvent: Deionized water is the typical solvent.
-
Procedure: The reactants are sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (typically between 120-220 °C) for a period ranging from a few days to a week. After the heating period, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline products are then isolated, washed, and dried. The pH of the initial solution can play a crucial role in determining the final product.[6][7]
2. Slow Evaporation:
This method is suitable for compounds that are stable at room temperature and can be crystallized from an aqueous solution.
-
Reactants: Similar to the hydrothermal method, a mixture of a uranyl salt, the corresponding acid, and a counter-ion source are dissolved in water.
-
Procedure: The solution is placed in a beaker or crystallizing dish and left undisturbed in a controlled environment (e.g., a fume hood) to allow for the slow evaporation of the solvent. Over time, as the concentration of the solutes increases, crystals will form. The rate of evaporation can be controlled to influence the size and quality of the crystals.
Characterization:
The primary method for structural characterization is single-crystal X-ray diffraction . This technique provides detailed information about the atomic arrangement, unit cell dimensions, bond lengths, and bond angles.
Factors Influencing Isotypism
The formation of isotypic uranyl sulfate and selenate compounds is governed by a delicate balance of several factors. The following diagram illustrates the logical relationship between these factors.
Caption: Factors influencing the formation of isotypic uranyl sulfate and selenate compounds.
Discussion
The rarity of isotypism between uranyl sulfates and selenates can be attributed primarily to the significant size difference between the sulfate and selenate anions.[5] This difference imposes steric constraints that often lead to different crystal packing arrangements. However, the presence of large and flexible organic cations can sometimes mitigate these effects. These organic molecules can act as "buffers," adjusting their conformation to accommodate the larger selenate anions without fundamentally altering the inorganic structural motif.[2]
Furthermore, the specific topology of the uranyl-oxyanion framework plays a crucial role. For instance, the zippeite-type sheet, a common structural unit, has been observed in both uranyl sulfate and selenate compounds, indicating that certain topologies are more accommodating to the size variation.[5][8]
References
- 1. Organically Templated Uranyl Sulfates and Selenates: Structural Complexity and Crystal Chemical Restrictions for Isotypic Compounds Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organically Templated Uranyl Sulfates and Selenates: Structural Complexity and Crystal Chemical Restrictions for Isotypic Compounds Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Dioxo(sulphato(2-)-O)uranium: A Procedural Guide
For Immediate Reference: Treat all dioxo(sulphato(2-)-O)uranium (uranyl sulfate) and associated materials as radioactive and chemically toxic waste. Adherence to institutional and regulatory protocols is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound recognized for its utility in laboratory settings and its inherent hazards. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with regulatory standards.
Core Principles of Uranyl Sulfate Waste Management
Disposal of uranyl sulfate must address both its chemical toxicity and its radioactivity.[1][2] The primary principle is to prevent environmental contamination and human exposure through meticulous handling and containment. All waste containing uranyl compounds must be managed as radioactive waste and segregated from general laboratory trash and other chemical waste streams whenever possible.[1][3]
Immediate Safety Protocols for Spills and Contamination
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills:
-
Isolate the Area: Cordon off the spill area to at least 25 meters (75 feet) in all directions.[4]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.[1][5] For larger spills or powders, respiratory protection may be necessary.[6]
-
Containment:
-
Cleanup: Use dampened paper towels with soap and water to clean the affected area.[2] All cleaning materials must be disposed of as radioactive waste.[2]
-
-
Large Spills:
-
Evacuate: Immediately evacuate the area.[1]
-
Alert Others: Inform colleagues and notify the institutional Radiation Safety Officer (RSO) or Environmental Health & Safety (EH&S) department.
-
Restrict Access: Prevent entry to the contaminated area.
-
Step-by-Step Disposal Procedure for Uranyl Sulfate Waste
The following is a generalized workflow for the accumulation and disposal of uranyl sulfate waste. Specific quantitative limits and container types are institution-dependent and must be confirmed with your local EH&S department.
-
Designate a Waste Accumulation Area:
-
Use Proper Waste Containers:
-
Segregate Waste Streams:
-
Separate waste by its physical form: solid, liquid, and sharps.[3]
-
Whenever possible, avoid mixing uranyl sulfate waste with other hazardous chemicals to prevent the creation of mixed waste, which is more complex and costly to dispose of.[1][2]
-
Separate waste by isotope. While uranyl sulfate is the primary concern here, if other radionuclides are in use, they must be kept separate, especially those with short half-lives.[3][7]
-
-
Labeling and Documentation:
-
Arrange for Pickup and Disposal:
-
Do not dispose of uranyl sulfate waste in regular trash or down the drain.[2][3]
-
Once a waste container is full, or as per your institution's guidelines, submit a waste collection request to your EH&S or RSO department.[1][3]
-
Ensure the exterior of the waste container is free from contamination before pickup.[7]
-
Quantitative Data for Uranyl Sulfate Disposal
Specific activity limits and concentrations for disposal are determined by institutional licenses and local and national regulations (e.g., NRC in the United States).[4][6] It is critical to consult your institution's Radiation Safety Manual or contact your RSO for these precise values. The table below outlines general categories of waste and common disposal pathways.
| Waste Type | Description | Typical Disposal Pathway |
| Solid Waste | Contaminated gloves, absorbent paper, plasticware, and empty stock containers. | Placed in a designated, labeled container for solid radioactive waste.[1][3] |
| Liquid Waste | Aqueous solutions containing uranyl sulfate. | Collected in a labeled, sealed carboy, often provided by EH&S.[2] |
| Sharps Waste | Contaminated needles, Pasteur pipettes, and razor blades. | Placed in a puncture-proof sharps container specifically for radioactive waste. |
| Mixed Waste | Uranyl sulfate waste mixed with other hazardous chemicals (e.g., organic solvents). | Requires special handling. Avoid creating if possible. Must be clearly labeled with all components.[2] |
| Stock Containers | The original vial or bottle the pure uranyl sulfate was supplied in. | Must be disposed of as radioactive waste, even when "empty."[7] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe handling and disposal of uranyl sulfate waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. purdue.edu [purdue.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. Uranyl Sulfate Trihydrate SDS | IBILABS.com [ibilabs.com]
- 6. Uranyl Sulfate Monohydrate SDS | IBILABS.com [ibilabs.com]
- 7. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate)
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate. The following protocols are designed to ensure operational safety and proper logistical management of this hazardous and radioactive material.
Hazard Identification
Uranyl sulfate is a toxic and radioactive compound. It is fatal if swallowed or inhaled and may cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure.[1][2] As a weak alpha emitter, all solids and solutions must be clearly labeled as radioactive.[2][3]
Personal Protective Equipment (PPE) and Exposure Limits
Strict adherence to PPE protocols is mandatory. The following tables summarize the required equipment and relevant occupational exposure limits.
Table 1: Required Personal Protective Equipment
| Protection Type | Equipment Specification | Citation(s) |
| Eye and Face | ANSI-approved safety glasses or chemical splash goggles. A face shield is also recommended. | [1][3] |
| Skin and Body | - Chemical-resistant gloves (Nitrile rubber, 0.11 mm minimum thickness, is recommended). Wearing two pairs is advised.- Full-length, buttoned laboratory coat.- Full-length pants and closed-toed shoes. | [1][3] |
| Respiratory | - For dust or aerosol formation, a full-face particle respirator (N100/P3) is necessary.- If a respirator is the sole protection, a full-face supplied-air respirator is required.- All work with powders must be conducted in a certified chemical fume hood. | [1][2][3][4] |
Table 2: Occupational Exposure Limits for Soluble Uranium Compounds
| Parameter | Value | Citation(s) |
| IDLH (Immediately Dangerous to Life or Health) | 10 mg/m³ (as U) | [1][5] |
| OSHA PEL-TWA (Permissible Exposure Limit - Time-Weighted Average) | 0.05 mg/m³ (as U) | [6] |
| ACGIH TLV-TWA (Threshold Limit Value - Time-Weighted Average) | 0.2 mg/m³ (as U) | [6] |
| ACGIH TLV-STEL (Threshold Limit Value - Short-Term Exposure Limit) | 0.6 mg/m³ (as U) | [6] |
Experimental Protocols: Handling and Disposal
Protocol 1: Safe Handling of Uranyl Sulfate
This protocol outlines the step-by-step procedure for handling uranyl sulfate to minimize exposure risk.
1. Engineering Controls & Preparation:
- All handling of powdered uranyl sulfate, including the preparation of stock solutions, must occur within a properly functioning chemical fume hood with a face velocity between 80-125 feet per minute.[2][3]
- Designate a specific work area for handling uranyl compounds and mark it with "Caution: Radioactive Materials" tape.[2]
- Line the work surface with disposable absorbent pads to contain potential spills.[2][3]
- Ensure a current Safety Data Sheet (SDS) is accessible to all personnel.[3]
2. Donning Personal Protective Equipment (PPE):
- Before entering the designated work area, don all required PPE as specified in Table 1.
- Ensure lab coats are fully buttoned and gloves are pulled over the cuffs of the lab coat.[3][7]
3. Handling the Compound:
- Avoid any direct contact with the skin, eyes, and clothing.[1][3]
- Handle the material carefully to prevent the formation of dust and aerosols.[1]
- Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated, and designated area.[1][3][4]
- Do not eat, drink, or smoke in the handling area.[1]
4. Post-Handling Procedure:
- After handling, wash hands and forearms thoroughly with soap and water, especially before breaks and at the end of the workday.[1][3]
- Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][3]
- Decontaminate the work area by wet-wiping surfaces with soap and water. Dispose of all cleaning materials as radioactive waste.[2]
Protocol 2: Spill and Emergency Procedures
1. Minor Spill:
- If a minor spill occurs, immediately alert others in the area.
- Cover the spill with absorbent material (e.g., sand, vermiculite) to prevent spreading.[4][8]
- Collect the spilled material using appropriate tools and place it in a sealed, labeled container for radioactive waste disposal.[8]
- Decontaminate the area as described in the post-handling procedure.
2. Major Spill or Exposure:
- Immediately evacuate the area and notify the appropriate safety personnel or emergency services.[3]
- In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[1]
- In case of skin contact: Flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6]
- In case of eye contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[1][6]
- In case of ingestion: Give large amounts of water and induce vomiting if the person is conscious. Seek immediate medical attention.[1][6]
Protocol 3: Waste Disposal
1. Waste Segregation and Collection:
- All materials contaminated with uranyl sulfate (e.g., gloves, absorbent pads, cleaning materials, empty containers) must be disposed of as radioactive waste.[2][3]
- Avoid mixing uranyl sulfate waste with other hazardous chemical waste whenever possible.[2][3]
- Collect solid radioactive waste in a designated, sealed, and properly labeled container.[3]
- Collect liquid radioactive waste in a designated carboy provided by the institution's environmental health and safety office.[2]
- Never dispose of uranyl sulfate waste down the sink or in regular trash.[2]
2. Final Disposal:
- Store waste containers in a secure, designated area away from incompatible materials.[3]
- Arrange for waste pickup through a licensed professional waste disposal service or the institution's designated radioactive waste management program.[1][3]
- Contaminated packaging should be disposed of as an unused product.[1]
Operational Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of uranyl sulfate.
Caption: Workflow for Safe Handling and Disposal of Uranyl Sulfate.
References
- 1. Uranyl Sulfate Trihydrate SDS | IBILABS.com [ibilabs.com]
- 2. research.wayne.edu [research.wayne.edu]
- 3. purdue.edu [purdue.edu]
- 4. Uranyl Sulfate Monohydrate SDS | IBILABS.com [ibilabs.com]
- 5. URANYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
